molecular formula C38H68N7O17P3S B15548952 (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Katalognummer: B15548952
Molekulargewicht: 1020.0 g/mol
InChI-Schlüssel: AZUNRVWJJVHLJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O17P3S and its molecular weight is 1020.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H68N7O17P3S

Molekulargewicht

1020.0 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methylhexadecanethioate

InChI

InChI=1S/C38H68N7O17P3S/c1-26(2)16-14-12-10-8-6-5-7-9-11-13-15-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)

InChI-Schlüssel

AZUNRVWJJVHLJB-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of 3-Hydroxy-15-methylhexadecanoyl-CoA in Bacteroides Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteroides, a dominant genus in the human gut microbiota, possesses a unique and complex lipidome that plays a crucial role in both bacterial physiology and host-microbe interactions. Among the notable lipid components are branched-chain and hydroxylated fatty acids, which are integral to the structure of the bacterial membrane and its complex lipoglycans. This technical guide focuses on the significance of 3-hydroxy-15-methylhexadecanoyl-CoA, a key intermediate in the metabolism of D-(-)-3-hydroxy-15-methylhexadecanoic acid, a prominent fatty acid found in various Bacteroides species. While direct studies on the (S)-enantiomer specified in the query are not prevalent in the literature, extensive research on the D-form provides significant insights into the role of this class of molecules in Bacteroides lipidomics. This document synthesizes the available quantitative data, experimental methodologies, and biosynthetic pathways related to this important lipid component.

Quantitative Data on 3-Hydroxy Fatty Acids in Bacteroides

Quantitative analysis reveals that 3-hydroxy fatty acids are significant components of the total cellular fatty acids in Bacteroides. The predominant component is the iso-branched D-(--)-3-hydroxy-15-methylhexadecanoic acid.[1][2] The relative abundance and chain length distribution of these hydroxy fatty acids can vary between different species of Bacteroides.[1][2]

Table 1: Distribution of Major Hydroxy and Non-Hydroxy Fatty Acids in Bacteroides Species

Fatty AcidRelative AbundanceSpecies/Strain ExamplesReference
D-(--)-3-hydroxy-15-methylhexadecanoic acidPredominant hydroxy fatty acidComposite of 140 strains (11 species)[1]
iso-branched 15-carbon hydroxy fatty acidLesser amountsComposite of 140 strains (11 species)[1]
straight-chain 16-carbon hydroxy fatty acidLesser amountsComposite of 140 strains (11 species)[1]
anteiso-branched 17-carbon hydroxy acidLesser amountsComposite of 140 strains (11 species)[1]

In the context of complex lipids, D-3-hydroxy-15-methyl-hexadecanoic acid is found exclusively in an amide linkage within the lipopolysaccharide (LPS) of Bacteroides fragilis.[3] Other 3-hydroxy fatty acids can be found in both ester and amide linkages.[3] Bound fatty acids, which include these hydroxylated forms, constitute approximately 10% of the total cellular fatty acids in the analyzed Bacteroides strains.[4][5]

Experimental Protocols

The analysis of 3-hydroxy fatty acids and their CoA esters in Bacteroides involves a multi-step process encompassing lipid extraction, derivatization, and chromatographic separation coupled with mass spectrometry.

Lipid Extraction

A common and effective method for total lipid extraction from Bacteroides is the Bligh and Dyer method.

  • Procedure:

    • Bacterial cell pellets are resuspended in a phosphate-buffered saline solution.

    • A single-phase mixture of chloroform (B151607), methanol (B129727), and water (typically in a 1:2:0.8 v/v/v ratio) is added to the cell suspension.

    • The mixture is vortexed thoroughly to ensure complete extraction of lipids into the organic phase.

    • An additional volume of chloroform and water is added to induce phase separation.

    • The mixture is centrifuged, and the lower organic phase containing the lipids is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

An alternative method involves a single-phase isopropanol (B130326) extraction, which is also effective for a broad range of lipids.[6]

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid composition, the extracted lipids are subjected to hydrolysis and derivatization to form fatty acid methyl esters (FAMEs), which are volatile and suitable for GC-MS analysis.

  • Saponification and Methylation:

    • The lipid extract is saponified by heating with a solution of sodium hydroxide (B78521) in methanol to release the fatty acids from complex lipids.

    • The fatty acids are then methylated by heating with a solution of hydrochloric acid in methanol. This reaction converts the free fatty acids into their corresponding FAMEs.

  • Extraction of FAMEs:

    • The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane (B92381) or a hexane/methyl tert-butyl ether mixture.

    • The organic phase is washed with a dilute base solution to remove any remaining acidic components.

  • GC-MS Analysis:

    • The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a fused silica (B1680970) capillary column).

    • The FAMEs are separated based on their boiling points and polarity.

    • The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

Biosynthetic Pathways and Signaling

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is an intermediate in fatty acid metabolism. Its D-enantiomer is a crucial building block for two major classes of complex lipids in Bacteroides: sphingolipids and lipopolysaccharides (Lipid A component).

Bacteroides Sphingolipid Biosynthesis

Bacteroides are unusual among bacteria in their ability to synthesize sphingolipids. The biosynthesis is initiated by the condensation of a fatty acyl-CoA (such as 15-methylhexadecanoyl-CoA) with serine, a reaction catalyzed by serine palmitoyltransferase (SPT).[7] The resulting 3-ketosphinganine is then reduced to dihydrosphingosine, which can be further modified to form more complex sphingolipids like ceramides (B1148491) and ceramide phosphoinositols.[7][8]

Sphingolipid_Biosynthesis Serine Serine SPT Serine Palmitoyltransferase (e.g., BT_0870) Serine->SPT Acyl-CoA 15-Methylhexadecanoyl-CoA Acyl-CoA->SPT 3_Ketosphinganine 3-Ketosphinganine SPT->3_Ketosphinganine Ketoreductase Ketoreductase 3_Ketosphinganine->Ketoreductase Dihydrosphingosine Dihydrosphingosine Ketoreductase->Dihydrosphingosine N_acylation N-Acylation Dihydrosphingosine->N_acylation Dihydroceramide Dihydroceramide N_acylation->Dihydroceramide Head_group_mod Head Group Modifications Dihydroceramide->Head_group_mod Complex_SL Complex Sphingolipids (e.g., Ceramide Phosphoinositol) Head_group_mod->Complex_SL

Caption: Proposed pathway for Bacteroides sphingolipid biosynthesis.

Bacteroides Lipid A Biosynthesis

The lipid A portion of LPS in Bacteroides is structurally distinct from that of other Gram-negative bacteria and is a potent modulator of the host immune system. D-3-hydroxy-15-methylhexadecanoic acid is a key fatty acid component of Bacteroides lipid A.[3] The biosynthesis of lipid A in Bacteroides is thought to follow a pathway with homologs to the Raetz pathway in E. coli.[9][10] This pathway involves the sequential acylation of UDP-N-acetylglucosamine. 3-hydroxyacyl-ACPs are key donors for these acylation steps.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA homolog UDP_GlcNAc->LpxA Acylated_UDP_GlcNAc Acylated UDP-GlcNAc LpxA->Acylated_UDP_GlcNAc Acyl_ACP 3-Hydroxy-15-methylhexadecanoyl-ACP Acyl_ACP->LpxA LpxC LpxC homolog Acylated_UDP_GlcNAc->LpxC Deacetylated Deacetylated intermediate LpxC->Deacetylated LpxD LpxD homolog Deacetylated->LpxD Further_Acylation Further Acylation & Modification LpxD->Further_Acylation Lipid_A Penta-acylated Monophosphorylated Lipid A Further_Acylation->Lipid_A

Caption: Simplified overview of Bacteroides Lipid A biosynthesis.

Conclusion

While direct research on this compound in Bacteroides is limited, the extensive characterization of its D-enantiomer underscores the critical role of 3-hydroxy branched-chain fatty acids in the lipidomics of this important gut commensal. As integral components of both sphingolipids and the lipid A of LPS, these molecules are fundamental to the structural integrity of the bacterial cell envelope and are key players in the communication between Bacteroides and its host. Further research, particularly employing advanced lipidomics techniques, will undoubtedly continue to unravel the intricate roles of these unique lipids in health and disease, potentially opening new avenues for therapeutic intervention.

References

The Pivotal Role of 3-Hydroxy Branched-Chain Fatty Acids in Bacterial Physiology, Signaling, and Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy branched-chain fatty acids (3-OH-BCFAs) are crucial lipid components in various bacterial species, playing multifaceted roles that extend from fundamental structural functions to complex signaling and host-pathogen interactions. As intermediates in the biosynthesis of branched-chain fatty acids (BCFAs), they are integral to maintaining membrane fluidity and integrity, particularly in Gram-positive bacteria. In Gram-negative bacteria, specific 3-hydroxy fatty acids are essential building blocks of the lipid A moiety of lipopolysaccharide (LPS), a key determinant of outer membrane stability and a potent elicitor of host immune responses. Recent discoveries have also highlighted their function as signaling molecules in inter-kingdom communication, particularly in triggering plant immunity. This technical guide provides a comprehensive overview of the biosynthesis, core functions, and analytical methodologies related to 3-OH-BCFAs, offering critical insights for researchers in microbiology and professionals in drug development seeking to exploit the bacterial fatty acid synthesis pathway for novel antimicrobial strategies.

Introduction

Bacteria synthesize a diverse array of fatty acids that are fundamental to their survival. Among these are branched-chain fatty acids (BCFAs), which are characteristic components of the membranes of many bacterial species, especially Gram-positive organisms. The biosynthesis of these molecules proceeds through a series of intermediates, including 3-hydroxy branched-chain fatty acids (3-OH-BCFAs). These hydroxylated intermediates are not merely transient metabolic products; they serve critical functions in their own right.

In Gram-positive bacteria like Listeria monocytogenes and Bacillus subtilis, BCFAs are vital for adapting to environmental stresses such as low temperatures by modulating membrane fluidity. In many Gram-negative bacteria, 3-hydroxy fatty acids are integral structural components of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which constitutes the outer leaflet of the outer membrane. Furthermore, free 3-hydroxy fatty acids have been identified as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in host organisms like plants. Understanding the synthesis and function of 3-OH-BCFAs is therefore essential for comprehending bacterial physiology and identifying novel targets for antimicrobial agents.

Biosynthesis of 3-Hydroxy Branched-Chain Fatty Acids

The synthesis of 3-OH-BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine. These amino acids provide the initial primer molecules for the fatty acid synthesis (FAS-II) pathway.

The general pathway involves two main stages:

  • Primer Synthesis: BCAAs are converted into their corresponding α-keto acids through transamination. A key enzyme complex, the branched-chain α-keto acid dehydrogenase (BCKD) complex, then catalyzes the oxidative decarboxylation of these α-keto acids to produce branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).

  • Elongation Cycle: The branched-chain acyl-CoA primer is used by the enzyme β-ketoacyl-ACP synthase III (FabH) to initiate the fatty acid elongation cycle. The first committed step of the elongation cycle involves the condensation of the primer with malonyl-ACP. The resulting β-ketoacyl-ACP is then sequentially reduced, dehydrated, and reduced again to form a saturated acyl-ACP, elongated by two carbons. The 3-hydroxyacyl-ACP intermediate is formed during this cycle by the action of an NADPH-dependent 3-ketoacyl-ACP reductase (FabG).

Figure 1: Biosynthesis pathway of 3-OH-BCFAs from amino acid precursors.

Core Functions in Bacterial Physiology

3-OH-BCFAs and their downstream products are critical for bacterial survival, fulfilling distinct roles in Gram-positive and Gram-negative bacteria.

Role in Membrane Structure and Fluidity

In many Gram-positive bacteria, BCFAs are major constituents of the cell membrane, where they regulate fluidity. The methyl branches of BCFAs disrupt the tight packing of acyl chains, lowering the melting temperature of the membrane lipids. This is analogous to the function of unsaturated fatty acids in other organisms. The ability to modulate the ratio of different BCFA types (e.g., iso- vs. anteiso-) allows bacteria to adapt to changes in temperature and other environmental stressors. As direct precursors, 3-OH-BCFAs are essential for the production of these vital membrane components.

Role as a Core Component of Lipopolysaccharide (LPS)

In most Gram-negative bacteria, the outer membrane is an asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet of LPS. The hydrophobic anchor of LPS is a glycolipid called lipid A. The acyl chains of lipid A are typically saturated fatty acids, and a significant portion of these are 3-hydroxy fatty acids. For instance, the lipid A of Escherichia coli contains 3-hydroxytetradecanoic acid. These 3-hydroxy fatty acids are attached to the glucosamine (B1671600) backbone of lipid A and are crucial for the structural integrity of the outer membrane and for the biological activity of LPS as an endotoxin. While many of these are straight-chain, some bacterial species incorporate 3-OH-BCFAs into their lipid A structure.

Role in Cellular Signaling

Beyond their structural roles, 3-hydroxy fatty acids have been identified as important signaling molecules, particularly in the context of host-microbe interactions.

Inter-kingdom Signaling: MAMP-Triggered Immunity in Plants

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), including branched-chain variants, can function as Microbe-Associated Molecular Patterns (MAMPs). In the model plant Arabidopsis thaliana, these molecules are recognized by the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION). This recognition event triggers a downstream signaling cascade, leading to pattern-triggered immunity (PTI), a broad-spectrum defense response against potential pathogens. Free (R)-3-hydroxydecanoic acid is a potent elicitor of this response. This signaling pathway demonstrates that bacteria can be detected by plants through the release of these specific fatty acid metabolites.

LORE_Signaling Figure 2: LORE-Mediated Plant Immune Signaling cluster_cell Plant Cell Bacteria Bacterium MAMP Free 3-OH-FA (MAMP) Bacteria->MAMP releases LORE LORE Receptor (PRR) MAMP->LORE binds & activates PBL34 PBL34/35/36 (Cytoplasmic Kinase) LORE->PBL34 phosphorylates PM Plant Cell Plasma Membrane MAPK MAPK Cascade PBL34->MAPK activates PTI Pattern-Triggered Immunity (PTI) - ROS Burst - Defense Gene Expression MAPK->PTI leads to

Figure 2: LORE-mediated signaling cascade initiated by bacterial 3-OH-FAs.

Intra-bacterial Signaling

The synthesis of BCFAs is also linked to the production of certain bacterial signaling molecules. In Xanthomonas campestris, a plant pathogen, the BCFA synthesis pathway is connected to the production of Diffusible Signal Factor (DSF) family signals. These are fatty acid-derived molecules used in quorum sensing to regulate virulence and biofilm formation. A disruption in the BCAA metabolism, which feeds into BCFA synthesis, can reduce the production of DSF signals, thereby attenuating the pathogen's virulence. This suggests that 3-OH-BCFA intermediates could play a role in modulating the pool of precursors available for quorum-sensing signal synthesis.

3-OH-BCFAs as Antimicrobial Targets

The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of new antibiotics. This is because it is essential for bacterial survival and is structurally distinct from the mammalian FAS-I system. Several enzymes in the BCFA synthesis pathway, such as FabH and FabG, are potential targets.

  • FabH (β-ketoacyl-ACP synthase III): This enzyme initiates the entire process and shows specificity for branched-chain primers in bacteria that produce BCFAs. Inhibiting FabH would halt the production of all BCFAs.

  • FabG (3-ketoacyl-ACP reductase): This enzyme catalyzes the formation of the 3-hydroxy intermediate. As a critical step in every elongation cycle, its inhibition would be lethal to the bacterium.

Developing inhibitors that specifically target these enzymes in pathogenic bacteria could provide a new class of antibiotics with a novel mechanism of action, potentially overcoming existing resistance mechanisms.

Quantitative Analysis Summary

Quantitative data on the specific abundance of 3-OH-BCFAs are often integrated into broader lipidomic profiles. The tables below summarize representative data found in the literature for specific bacterial groups.

Table 1: Fatty Acid Composition of CDC Group DF-3 Bacteria Source: Journal of Clinical Microbiology, 1989.

Fatty Acid Mean Percentage (%)
i-C14:0 7.5
a-C15:0 (12-methyltetradecanoate) 24.0
i-C15:0 6.0
3-OH-C15:0 3.5
i-3-OH-C16:0 2.0
3-OH-C16:0 1.5

| i-3-OH-C17:0 | 5.0 |

Table 2: 3-Hydroxy Fatty Acid Content in Gliding Bacteria Source: Archives of Microbiology, 1979.

Organism Dominant 3-OH-BCFAs Total 2-OH & 3-OH FAs (% of total)
Myxococcus fulvus 2-hydroxy-15-methyl-hexadecanoic acid ~50%
Cytophaga johnsonae 3-hydroxy-13-methyl-tetradecanoic acid ~50%

| Flexibacter elegans | 3-hydroxy-15-methyl-hexadecanoic acid | ~50% |

Experimental Methodologies

The analysis of 3-OH-BCFAs requires specialized lipid extraction and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for their identification and quantification.

Protocol for Cellular Fatty Acid Analysis by GC-MS

This protocol outlines the steps for preparing fatty acid methyl esters (FAMEs) from whole bacterial cells for subsequent analysis.

Objective: To extract, derivatize, and analyze the total fatty acid content, including 3-OH-BCFAs, from a bacterial culture.

Materials:

  • Bacterial cell pellet (from 10-50 mL of culture)

  • Saponification reagent: 15% (w/v) NaOH in 50% (v/v) aqueous methanol

  • Methylation reagent: 6 N HCl in methanol

  • Extraction solvent: 1:1 (v/v) methyl-tert-butyl-ether (MTBE) and hexane

  • Wash solution: 1.2% (w/v) NaOH

  • Anhydrous sodium sulfate (B86663)

  • Glass screw-cap tubes (13x100 mm) with Teflon-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Harvest and Wash Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with sterile saline solution to remove media components.

  • Saponification: Add 1 mL of the saponification reagent to the cell pellet. Vortex thoroughly. Heat the tube at 100°C for 30 minutes in a heating block. This step hydrolyzes lipids and releases fatty acids.

  • Methylation: Cool the tube to room temperature. Add 2 mL of the methylation reagent. Vortex and heat at 80°C for 10 minutes. This converts the free fatty acids to their more volatile methyl esters (FAMEs).

  • Extraction: Cool the tube. Add 1.25 mL of the extraction solvent (MTBE/hexane). Vortex for 10 minutes.

  • Phase Separation: Centrifuge briefly to separate the phases. Transfer the upper organic phase containing the FAMEs to a new tube.

  • Base Wash: Add 3 mL of the wash solution to the organic phase. Vortex for 5 minutes and centrifuge.

  • Final Extraction: Transfer the final organic phase to a clean GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1-2 µL of the FAMEs solution into the GC-MS. The 3-hydroxy FAMEs will have characteristic retention times and mass spectra that allow for their identification and quantification. For confirmation, analysis of derivatized (e.g., trimethylsilylated) hydroxy-FAMEs is recommended.

GCMS_Workflow Figure 3: Workflow for GC-MS Analysis of Bacterial Fatty Acids A 1. Cell Harvesting (Centrifugation) B 2. Saponification (NaOH/Methanol, 100°C) Hydrolyzes lipids A->B C 3. Methylation (HCl/Methanol, 80°C) Forms FAMEs B->C D 4. Extraction (MTBE/Hexane) Isolates FAMEs C->D E 5. Base Wash (Aqueous NaOH) Removes impurities D->E F 6. GC-MS Analysis Separates & Identifies FAMEs E->F

Figure 3: General workflow for the analysis of bacterial fatty acids.

Conclusion and Future Outlook

3-Hydroxy branched-chain fatty acids are more than simple metabolic intermediates; they are fundamental to the structure, function, and environmental adaptation of many bacteria. Their roles as integral components of the cell membrane in Gram-positive bacteria and of the endotoxic lipid A in Gram-negative bacteria underscore their physiological importance. The discovery of their function as MAMPs in plant immunity has opened new avenues for understanding host-pathogen interactions.

For drug development professionals, the enzymes responsible for the synthesis of 3-OH-BCFAs represent promising, underexploited targets for novel antibacterial agents. A deeper understanding of the substrate specificities and reaction mechanisms of enzymes like FabH and FabG across different pathogenic species will be crucial for designing potent and selective inhibitors. Future research should focus on high-throughput screening for such inhibitors and further elucidating the role of these fatty acids in intra- and inter-species bacterial communication.

The Intricate Pathway of iso-17:0 3-OH Fatty Acid Biosynthesis in Bacteroides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteroides, a prominent genus of Gram-negative anaerobes in the human gut microbiota, possess a unique cell envelope characterized by a complex array of lipids. Among these, the iso-17:0 3-hydroxy fatty acid (iso-17:0 3-OH FA) is a signature component, primarily found in the lipid A moiety of their lipopolysaccharide (LPS), as well as in other complex lipids such as sphingolipids. The presence and structural nuances of this and other branched-chain fatty acids are not only taxonomically significant but also play a crucial role in the interaction between Bacteroides and the host immune system. Understanding the biosynthesis of iso-17:0 3-OH FA is therefore of paramount importance for elucidating the molecular basis of Bacteroides physiology and its symbiotic or pathogenic relationship with the host. This technical guide provides a comprehensive overview of the biosynthetic pathway of iso-17:0 3-OH FA in Bacteroides, detailing the key enzymatic steps, the genetic determinants, and the experimental methodologies used for its study.

Biosynthetic Pathway of iso-17:0 3-OH Fatty Acid

The synthesis of iso-17:0 3-OH FA in Bacteroides is a multi-step process that integrates pathways for branched-chain amino acid (BCAA) catabolism and fatty acid synthesis (FASII). The pathway can be broadly divided into three key stages: 1) formation of the iso-C5 acyl-CoA primer from leucine, 2) elongation of the fatty acid chain, and 3) hydroxylation at the C-3 position.

Primer Generation from Branched-Chain Amino Acid Catabolism

The biosynthesis of iso-fatty acids is initiated with a branched-chain acyl-CoA primer. In the case of iso-17:0, the primer is isovaleryl-CoA, which is derived from the catabolism of the branched-chain amino acid L-leucine. This process is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex . While the specific gene annotations in Bacteroides are not as extensively characterized as in model organisms like Bacillus subtilis, homologous gene clusters are present in their genomes. The BCKD complex catalyzes the oxidative decarboxylation of α-keto-isocaproate (the transamination product of leucine) to isovaleryl-CoA.

BCAA_Catabolism

Fatty Acid Elongation via the FASII Pathway

Once isovaleryl-CoA is synthesized, it enters the fatty acid synthesis type II (FASII) pathway as a primer. The key enzyme that initiates this process is β-ketoacyl-ACP synthase III (FabH) . Unlike the E. coli FabH which has a high specificity for acetyl-CoA, the FabH homolog in Bacteroides exhibits broader substrate specificity, allowing it to utilize branched-chain acyl-CoAs like isovaleryl-CoA. In Bacteroides thetaiotaomicron, this enzyme is encoded by the gene BT_0122 (UniProt ID: Q8ABI8), and in Bacteroides fragilis, it is encoded by BF9343_3800 (UniProt ID: Q5L8K6).

FabH catalyzes the condensation of the isovaleryl-CoA primer with malonyl-ACP. The resulting β-ketoacyl-ACP then undergoes a series of reductive steps (ketoreduction, dehydration, and enoyl reduction) catalyzed by FabG, FabZ, and FabI, respectively, to form a saturated acyl-ACP elongated by two carbons. This cycle is repeated multiple times, with each cycle adding a two-carbon unit from malonyl-ACP, until the 17-carbon iso-acyl-ACP is formed.

3-Hydroxylation of the Fatty Acid Chain

The final step in the biosynthesis of iso-17:0 3-OH FA is the introduction of a hydroxyl group at the C-3 position. The specific enzyme responsible for this 3-hydroxylation in Bacteroides has not been definitively characterized. However, it is hypothesized that a dedicated fatty acid hydroxylase performs this modification. This hydroxylation likely occurs on the fully elongated C17 iso-acyl-ACP intermediate within the FASII pathway, as 3-hydroxy fatty acids are common intermediates in bacterial fatty acid metabolism and are essential for the synthesis of lipid A.

Biosynthesis_Pathway

Quantitative Data on Fatty Acid Composition

The fatty acid composition of Bacteroides species is a key chemotaxonomic marker. The relative abundance of iso-17:0 3-OH fatty acid can vary between species and even strains, reflecting differences in their metabolic capabilities and environmental adaptations. The following table summarizes the quantitative data on the major fatty acids, including iso-17:0 3-OH, from various Bacteroides species as reported in the literature.

Bacteroides Speciesiso-15:0 (%)anteiso-15:0 (%)16:0 (%)iso-17:0 3-OH (%)Other Major Fatty Acids (%)Reference
B. fragilis NCTC 9343---Present in LPS13-methyl-tetradecanoic, 3-OH-15:0, 3-OH-16:0, 3-OH-15-methyl-16:0, 3-OH-17:0[1]
B. thetaiotaomicron---Present in LPSQualitatively similar to B. fragilis[2]
B. propionicigenes NSJ-90T>10>10->10-[3]
B. goldsteinii-25-28-18-2318:1 ω9c (11-16), anteiso-17:0 3OH (9-15)[4]
Mediterranea massiliensis4220-Present16:0 3-OH, 15:0 3-OH iso[5]

Note: Data is presented as a percentage of total fatty acids where available. Some studies report the presence of the fatty acid without quantification.

Experimental Protocols

The study of bacterial fatty acid biosynthesis relies on a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments involved in the analysis of iso-17:0 3-OH fatty acid in Bacteroides.

Bacterial Cultivation
  • Media Preparation : Bacteroides species are typically cultured on pre-reduced, anaerobic media such as Brain Heart Infusion (BHI) agar (B569324) or broth, supplemented with hemin (B1673052) (5 µg/mL) and vitamin K1 (1 µg/mL). For solid media, agar is added to a final concentration of 1.5% (w/v).

  • Anaerobic Conditions : All media and reagents should be prepared and handled under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂).

  • Inoculation and Incubation : Inoculate the media with a fresh culture of the desired Bacteroides strain. Incubate plates or broths at 37°C in an anaerobic chamber for 24-48 hours, or until sufficient growth is achieved.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for analyzing bacterial fatty acids involves their extraction and conversion to volatile methyl esters (FAMEs), which are then separated and identified by GC-MS.

FAME_Analysis_Workflow

Detailed Protocol:

  • Harvesting Cells : Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize or use directly.

  • Saponification : Resuspend the cell pellet in a saponification reagent (e.g., 1.2 M NaOH in 50% aqueous methanol). Heat at 100°C for 30 minutes to release fatty acids from lipids.

  • Methylation : Cool the sample and add a methylation reagent (e.g., 6 M HCl in methanol). Heat at 80°C for 10 minutes to convert the free fatty acids to their methyl esters.

  • Extraction : After cooling, add an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether). Vortex thoroughly to extract the FAMEs into the organic phase.

  • Wash : Transfer the organic phase to a new tube and wash with a dilute NaOH solution to remove any remaining acidic residues.

  • GC-MS Analysis : Inject an aliquot of the final organic phase into a gas chromatograph equipped with a mass spectrometer.

    • GC Conditions : Use a suitable capillary column (e.g., HP-5ms). A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 250°C), and holds for a period to ensure elution of all FAMEs.

    • MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Data Analysis : Identify the FAMEs by comparing their retention times and mass spectra to those of known standards and to mass spectral libraries (e.g., NIST). Quantify the relative abundance of each fatty acid by integrating the peak areas in the total ion chromatogram.

Conclusion

The biosynthesis of iso-17:0 3-OH fatty acid in Bacteroides is a fascinating example of metabolic integration, linking amino acid catabolism with fatty acid synthesis to produce a key structural component of the bacterial cell envelope. While the general pathway is understood, further research is needed to definitively identify all the enzymes involved, particularly the branched-chain α-keto acid dehydrogenase complex and the fatty acid 3-hydroxylase in specific Bacteroides species. A deeper understanding of this pathway will not only enhance our knowledge of Bacteroides physiology but may also open new avenues for the development of novel therapeutic strategies targeting the gut microbiota. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this and other aspects of Bacteroides lipid metabolism.

References

An In-depth Technical Guide to the Metabolic Pathway of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are central intermediates in numerous metabolic processes, most notably the β-oxidation of fatty acids and the biosynthesis of complex lipids. The presence of a methyl group on the carbon chain classifies it as a branched-chain fatty acid, suggesting a specialized metabolic route compared to its straight-chain counterparts. Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles, identifying potential biomarkers for metabolic disorders, and developing targeted therapeutic interventions. This guide provides a comprehensive overview of the predicted metabolic pathway, drawing parallels from structurally similar molecules, and details the experimental framework necessary to investigate its metabolism.

Predicted Metabolic Pathway

While direct experimental evidence for the metabolic pathway of this compound is not extensively documented, its structure strongly suggests that it undergoes β-oxidation. The stereochemistry at the C3 position, with the hydroxyl group in the (S)-configuration, is the specific isomer recognized by the enzymes of the mitochondrial fatty acid β-oxidation pathway[1]. The pathway is predicted to proceed through the canonical four steps of β-oxidation, although the enzymes involved may show specificity for branched-chain substrates.

The metabolism of this compound is expected to occur within the mitochondria and potentially the peroxisomes, which are known to handle very-long-chain and branched-chain fatty acids[2]. The initial steps likely involve the action of a 3-hydroxyacyl-CoA dehydrogenase, which is stereospecific for the (S)-isomer[1].

Key Enzymatic Steps

The metabolism of this compound is anticipated to proceed as follows:

  • Oxidation: this compound is oxidized to 3-keto-15-methylhexadecanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (HAD). This reaction is coupled with the reduction of NAD+ to NADH[3]. Given the branched-chain nature and length of the acyl group, medium-chain or long-chain specific HAD enzymes are likely involved[4].

  • Thiolysis: 3-Keto-15-methylhexadecanoyl-CoA is then cleaved by a thiolase, yielding acetyl-CoA and 13-methyltetradecanoyl-CoA.

This cycle would repeat, progressively shortening the fatty acyl chain by two carbons with each turn, until the final cycles where the methyl branch is near the carboxyl end, which may require specialized enzymes for its complete degradation.

Quantitative Data

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)This compound152.5Hypothetical
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)This compound51.8Hypothetical
Thiolase3-Keto-15-methylhexadecanoyl-CoA105.0Hypothetical

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from protocols for similar branched-chain hydroxy fatty acids[1].

Protocol:

  • Synthesis of (S)-3-Hydroxy-15-methylhexadecanoic Acid: This can be achieved through asymmetric synthesis routes, for instance, starting from a chiral precursor or using a stereoselective reduction of a corresponding keto acid.

  • Activation of the Carboxylic Acid: The synthesized (S)-3-hydroxy-15-methylhexadecanoic acid is activated using a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Thioesterification: The activated NHS-ester is reacted with coenzyme A trilithium salt in a buffered solution (e.g., sodium bicarbonate) to form this compound.

  • Purification: The final product is purified using reversed-phase high-performance liquid chromatography (HPLC).

3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay

This spectrophotometric assay measures the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, coupled with the reduction of NAD+ to NADH[4].

Materials:

  • Purified candidate HAD enzymes (e.g., MCHAD, LCHAD)

  • This compound substrate

  • NAD+

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the HAD enzyme in a cuvette.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of this compound by LC-MS/MS

This protocol, adapted from methods for other acyl-CoAs, allows for the sensitive and specific quantification of this compound in biological samples[5].

Protocol:

  • Sample Preparation (Extraction of Acyl-CoAs):

    • Homogenize biological tissue or cells in ice-cold phosphate-buffered saline (PBS).

    • Precipitate proteins by adding ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) for Purification and Concentration:

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor and product ions must be determined by direct infusion of a pure standard.

Visualizations

metabolic_pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_cofactors1 cluster_cofactors2 S3H15MHCoA This compound Keto15MHCoA 3-Keto-15-methylhexadecanoyl-CoA S3H15MHCoA->Keto15MHCoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ MTDCoA 13-Methyltetradecanoyl-CoA Keto15MHCoA->MTDCoA Thiolase AcetylCoA Acetyl-CoA CoASH CoA-SH NADH NADH + H+ NAD->NADH

Caption: Predicted metabolic pathway of this compound via β-oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Homogenization Biological Sample Homogenization Precipitation Protein Precipitation (TCA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Evaporation Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for the quantification of this compound.

References

The Biological Significance of Iso-Branched 3-Hydroxy Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-branched 3-hydroxy fatty acids (iso-3-OH FAs) represent a unique class of lipids primarily found as constituents of bacterial cell membranes, particularly in Gram-negative bacteria.[1][2] While their role in maintaining membrane structure and integrity in bacteria is established, emerging research points towards their potential as signaling molecules in mammals, with implications for inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the current understanding of iso-3-OH FAs, focusing on their biological significance, potential signaling pathways, and detailed experimental protocols for their study.

I. Bacterial Origins and Structural Characteristics

Iso-3-OH FAs are characterized by a hydroxyl group at the third carbon (C3) and a methyl branch at the iso-position (the second-to-last carbon from the methyl end). They are significant components of the lipid A moiety of lipopolysaccharide (LPS) in many Gram-negative bacteria and are also found in the cell envelopes of various gliding bacteria.[1][2] Their chain length and branching pattern can vary between bacterial species, making them useful chemotaxonomic markers.

Table 1: Occurrence of Iso-Branched 3-Hydroxy Fatty Acids in Bacteria
Bacterial Group/SpeciesPredominant Iso-Branched 3-Hydroxy Fatty AcidsRelative Abundance (% of total hydroxy fatty acids)Reference(s)
Cytophaga-Flexibacter group3-hydroxy-13-methyl-tetradecanoic acid (iso-3-OH C14:0)Dominant[1]
3-hydroxy-15-methyl-hexadecanoic acid (iso-3-OH C16:0)Dominant[1]
Myxococcus fulvus2-hydroxy-15-methyl hexadecanoic acid (iso-2-OH C16:0)Characteristic[1]
Porphyromonas gingivalis3-hydroxy isobranched C17:0Identified[3]

II. Biosynthesis of Iso-Branched 3-Hydroxy Fatty Acids in Bacteria

The biosynthesis of iso-branched fatty acids in bacteria initiates from branched-chain amino acids such as leucine, which is converted to isovaleryl-CoA. This serves as a primer for the fatty acid synthase (FASII) system. The subsequent elongation steps involve the standard fatty acid synthesis pathway, with the 3-hydroxyacyl-ACP intermediate being a key component.

Bacterial Biosynthesis of Iso-Branched 3-Hydroxy Fatty Acids cluster_0 Initiation cluster_1 Elongation (FASII Cycle) cluster_2 Product Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Transamination Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Decarboxylation Condensation Condensation Isovaleryl-CoA->Condensation Primer Malonyl-ACP Malonyl-ACP Malonyl-ACP->Condensation Reduction_1 Reduction (NADPH) Condensation->Reduction_1 Dehydration Dehydration Reduction_1->Dehydration Iso-Branched 3-Hydroxy Fatty Acid Iso-Branched 3-Hydroxy Fatty Acid Reduction_1->Iso-Branched 3-Hydroxy Fatty Acid Intermediate Release Reduction_2 Reduction (NADPH) Dehydration->Reduction_2 Reduction_2->Condensation Elongation Cycle Iso-Branched Acyl-ACP Iso-Branched Acyl-ACP Reduction_2->Iso-Branched Acyl-ACP

Biosynthesis of iso-branched 3-hydroxy fatty acids in bacteria.

III. Potential Biological Significance in Mammals

While direct evidence is still emerging, the structural similarity of iso-3-OH FAs to other bioactive lipids suggests they may play a role in mammalian signaling pathways, particularly in the context of the gut-host axis where the host is exposed to bacterial components. The primary hypothesized targets are pattern recognition receptors involved in innate immunity and metabolic regulation.

Modulation of Inflammatory Responses

Hypothesized Signaling Pathways:

  • Toll-like Receptor 4 (TLR4): As components of LPS, 3-hydroxy fatty acids are recognized by the TLR4-MD2 complex. While the straight-chain 3-hydroxy fatty acids of typical endotoxin (B1171834) are potent activators of TLR4, the immunomodulatory activity of iso-branched forms is less clear and warrants further investigation. It is plausible that they may act as partial agonists or even antagonists, thereby modulating inflammatory responses.

  • G-protein Coupled Receptor 120 (GPR120): GPR120 is a receptor for medium and long-chain fatty acids, including omega-3 fatty acids, and its activation is associated with anti-inflammatory effects.[4] Given that iso-3-OH FAs are long-chain fatty acids, they are potential ligands for GPR120. Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Hypothesized Inflammatory Signaling of Iso-3-OH FAs cluster_0 Potential Interactions cluster_1 Downstream Effects iso_3_OH_FA Iso-Branched 3-Hydroxy Fatty Acid TLR4 TLR4 iso_3_OH_FA->TLR4 Modulation? GPR120 GPR120 iso_3_OH_FA->GPR120 Activation? NF_kB NF-κB Activation TLR4->NF_kB GPR120->NF_kB Inhibition Anti_Inflammatory Anti-inflammatory Response GPR120->Anti_Inflammatory Cytokine_Production Pro-inflammatory Cytokine Production NF_kB->Cytokine_Production

Hypothesized inflammatory signaling pathways of iso-3-OH FAs.
Regulation of Metabolic Processes

Hypothesized Signaling Pathways:

  • Insulin (B600854) Signaling: Chronic low-grade inflammation is a key contributor to insulin resistance. By potentially modulating inflammatory pathways, iso-3-OH FAs could indirectly impact insulin sensitivity. Furthermore, activation of GPR120 has been shown to enhance insulin-stimulated glucose uptake.[4]

  • Glucose Uptake: A primary mechanism for insulin-stimulated glucose uptake is the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of adipocytes and muscle cells. GPR120 activation can promote GLUT4 translocation.[5]

Hypothesized Metabolic Signaling of Iso-3-OH FAs iso_3_OH_FA Iso-Branched 3-Hydroxy Fatty Acid GPR120 GPR120 iso_3_OH_FA->GPR120 Activation? Insulin_Signaling Insulin Signaling Pathway GPR120->Insulin_Signaling Enhancement GLUT4 GLUT4 Translocation Insulin_Signaling->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Hypothesized metabolic signaling pathways of iso-3-OH FAs.

IV. Experimental Protocols

Extraction and Analysis of Iso-Branched 3-Hydroxy Fatty Acids

The analysis of iso-3-OH FAs from biological matrices typically involves lipid extraction, hydrolysis of ester linkages, derivatization to increase volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

a) Lipid Extraction from Tissues

This protocol is adapted from Folch et al. and is suitable for the extraction of total lipids from mammalian tissues.

  • Homogenization: Homogenize ~100 mg of tissue in 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture using a mechanical homogenizer.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Hydrolysis: To release the fatty acids from complex lipids, resuspend the dried lipid extract in 1 mL of 0.5 M KOH in methanol and heat at 90°C for 1 hour.

  • Acidification and Extraction: After cooling, acidify the mixture with 0.2 mL of 6 M HCl. Extract the free fatty acids three times with 1 mL of n-hexane.

  • Final Drying: Pool the hexane (B92381) extracts and evaporate to dryness under nitrogen. The sample is now ready for derivatization.

b) Derivatization for GC-MS Analysis (Trimethylsilyl Ester Formation)

Trimethylsilyl (TMS) derivatization of the hydroxyl and carboxyl groups increases the volatility of the fatty acids for GC-MS analysis.

  • Reagent Preparation: Use a commercially available derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (B92270) to the dried fatty acid extract.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

c) GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL in splitless mode.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-600.

d) LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of fatty acids without the need for derivatization.

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 50% to 100% B over 10-15 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the target iso-3-OH FAs.

Experimental Workflow for Iso-3-OH FA Analysis Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (Folch Method) Sample->Extraction Hydrolysis Alkaline Hydrolysis Extraction->Hydrolysis Derivatization Derivatization (e.g., TMS) (for GC-MS) Hydrolysis->Derivatization LC_MS LC-MS/MS Analysis (Direct) Hydrolysis->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS

Workflow for the analysis of iso-branched 3-hydroxy fatty acids.
In Vitro Assays for Biological Activity

a) Cytokine Release Assay

This assay measures the effect of iso-3-OH FAs on the production of inflammatory cytokines by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Stimulation: Plate cells in a 96-well plate and treat with various concentrations of the iso-3-OH FA for 1 hour.

  • Inflammatory Challenge: Add LPS (100 ng/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit.

b) NF-κB Activation Assay

This assay determines if iso-3-OH FAs can modulate the NF-κB signaling pathway.

  • Cell Culture and Treatment: Use a reporter cell line expressing a luciferase gene under the control of an NF-κB response element. Treat the cells with the iso-3-OH FA and/or LPS as described for the cytokine release assay.

  • Cell Lysis: Lyse the cells according to the reporter assay manufacturer's protocol.

  • Luciferase Assay: Measure the luciferase activity, which corresponds to the level of NF-κB activation.

c) GLUT4 Translocation Assay

This assay assesses the effect of iso-3-OH FAs on insulin-stimulated glucose transporter translocation.

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Treatment: Serum-starve the adipocytes and then treat with the iso-3-OH FA for 30 minutes.

  • Insulin Stimulation: Stimulate the cells with insulin (100 nM) for 20 minutes.

  • Quantification of Surface GLUT4:

    • Immunofluorescence: Fix the cells, stain for surface GLUT4 using an antibody that recognizes an extracellular epitope, and quantify the fluorescence intensity at the plasma membrane.

    • Cell Surface Biotinylation: Biotinylate surface proteins, lyse the cells, pull down biotinylated proteins with streptavidin beads, and quantify GLUT4 by Western blotting.

V. Quantitative Data

Currently, there is a paucity of published quantitative data (e.g., EC50 or IC50 values) specifically for the interaction of iso-branched 3-hydroxy fatty acids with mammalian signaling receptors like GPR120 and TLR4. Research in this area is ongoing, and the protocols outlined above provide a framework for generating such data. For comparison, the EC50 values for the activation of GPR120 by omega-3 fatty acids are in the low micromolar range.[4]

VI. Conclusion and Future Directions

Iso-branched 3-hydroxy fatty acids are well-established components of bacterial membranes with emerging, yet largely unexplored, roles in mammalian physiology. Their structural similarity to known bioactive lipids suggests a potential to modulate key signaling pathways involved in inflammation and metabolism. The lack of direct evidence and quantitative data for their effects in mammalian systems represents a significant knowledge gap and a fertile area for future research. The experimental protocols provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the biological significance of these intriguing molecules and to unlock their therapeutic potential. Future studies should focus on systematically screening iso-3-OH FAs of varying chain lengths and branching patterns for their activity on receptors such as GPR120 and TLR4, and on elucidating their downstream signaling effects in relevant cell types and in vivo models of disease.

References

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA: A Technical Guide to its Role as a Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain acyl-Coenzyme A intermediate in bacterial fatty acid metabolism. Specifically, it is the activated form of D-(-)-3-hydroxy-15-methylhexadecanoic acid, an iso-C17:0 3-hydroxy fatty acid (3-OH FA). The presence and relative abundance of specific branched-chain 3-OH FAs are characteristic of certain bacterial genera, making them valuable biomarkers for bacterial identification, chemotaxonomy, and potentially for monitoring bacterial load in clinical and environmental samples. This technical guide provides an in-depth overview of this compound, its biosynthesis, analytical methods for its detection, and its application as a bacterial biomarker.

Biochemical Context: Branched-Chain Fatty Acid Synthesis

This compound is an intermediate in the Type II fatty acid synthesis (FASII) pathway, which is common in bacteria. Unlike the single multifunctional enzyme in mammals (FASI), the bacterial FASII system consists of a series of discrete, monofunctional enzymes. The synthesis of branched-chain fatty acids, such as the iso-C17:0 backbone of the target molecule, begins with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids. For iso-fatty acids with an even number of carbons in the branch (like the 15-methyl group), the precursor is typically derived from leucine. This primer is then elongated by the sequential addition of two-carbon units from malonyl-ACP. The 3-hydroxyacyl-ACP intermediate is a key step in each elongation cycle.

The biosynthesis pathway leading to the formation of the iso-C17:0 fatty acid backbone is depicted below.

Branched_Chain_Fatty_Acid_Synthesis Biosynthesis of iso-C17:0 Fatty Acid Backbone cluster_priming Priming Phase cluster_elongation Elongation Cycle (FASII) Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Catabolism FabH FabH (Condensation) Isovaleryl_CoA->FabH Ketoacyl_ACP_1 3-Ketoacyl-ACP FabH->Ketoacyl_ACP_1 FabG FabG (Reduction) Hydroxyacyl_ACP_target (S)-3-Hydroxyacyl-ACP (e.g., precursor to 3-OH-15-methylhexadecanoyl-ACP) FabG->Hydroxyacyl_ACP_target FabZ FabZ (Dehydration) Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (Reduction) Acyl_ACP Acyl-ACP (Elongated Chain) FabI->Acyl_ACP FabB_F FabB/F (Condensation) FabB_F->Acyl_ACP Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Malonyl_ACP->FabB_F Ketoacyl_ACP_1->FabG NADPH Hydroxyacyl_ACP_target->FabZ Enoyl_ACP->FabI NADH Acyl_ACP->FabB_F Repeat x6 Final_Product iso-C17:0 Acyl-ACP Acyl_ACP->Final_Product

Caption: Biosynthesis of the iso-C17:0 fatty acid backbone via the FASII pathway.

Data Presentation

Occurrence and Abundance

(S)-3-Hydroxy-15-methylhexadecanoic acid is a characteristic component of lipids in several bacterial genera, most notably Bacteroides. Its presence and proportion relative to other fatty acids can serve as a chemotaxonomic marker.

Table 1: Relative Abundance of Key 3-Hydroxy Fatty Acids in Bacteroides Species

Fatty Acid SpeciesStructurePredominant inRelative Abundance NotesReference(s)
3-hydroxy-15-methylhexadecanoic acidiso-C17:0 3-OHBacteroides spp. (composite)The predominant hydroxy fatty acid in a composite analysis of 140 strains.
3-hydroxy-13-methyltetradecanoic acidiso-C15:0 3-OHBacteroides spp.Found in lesser amounts compared to the iso-C17:0 homologue.
3-hydroxyhexadecanoic acidn-C16:0 3-OHBacteroides spp.Present as a minor straight-chain component.
3-hydroxy-14-methylhexadecanoic acidanteiso-C17:0 3-OHBacteroides spp.Present as a minor anteiso-branched component.

Table 2: Example Concentrations of Bacterial Branched-Chain Fatty Acids in Environmental Samples

AnalyteSample MatrixConcentration Range (nmol/mg of dust)SignificanceReference(s)
iso-C17:0Settled house dust0.004 - 0.203Marker for bacterial biomass
anteiso-C17:0Settled house dust0.007 - 0.123Marker for bacterial biomass
iso-C15:0Settled house dust0.008 - 0.318Marker for bacterial biomass
anteiso-C15:0Settled house dust0.005 - 0.164Marker for bacterial biomass

Experimental Protocols

The detection of this compound can be approached in two ways: analysis of the free fatty acid after hydrolysis or direct analysis of the CoA ester. The former is more common for taxonomic profiling, while the latter provides direct evidence of the metabolic intermediate.

Protocol 1: GC-MS Analysis of 3-Hydroxy-15-methylhexadecanoic Acid

This protocol details the analysis of the fatty acid component after release from cellular lipids and the CoA moiety. It is the most established method for bacterial fatty acid profiling.

GC_MS_Workflow Workflow for GC-MS Analysis of 3-Hydroxy Fatty Acids Sample Bacterial Pellet or Biological Sample Hydrolysis Saponification & Acid Hydrolysis (e.g., NaOH, HCl) Sample->Hydrolysis 1. Release Fatty Acids Extraction Liquid-Liquid Extraction (e.g., Methyl-tert-butyl ether) Hydrolysis->Extraction 2. Isolate Lipids Deriv_FAME Methylation (FAMEs) (e.g., HCl/Methanol) Extraction->Deriv_FAME 3. Create Volatile Esters Deriv_TMS Silylation (TMS ethers) (e.g., BSTFA) Deriv_FAME->Deriv_TMS 4. Derivatize Hydroxyl Group GC_MS GC-MS Analysis Deriv_TMS->GC_MS 5. Inject Sample Data_Analysis Data Analysis (Chromatogram Integration, Mass Spectra Library Search) GC_MS->Data_Analysis 6. Acquire Data Result Quantification of 3-OH-iso-C17:0 Data_Analysis->Result 7. Report Concentration LC_MS_Workflow Workflow for LC-MS/MS Analysis of Long-Chain Acyl-CoAs Sample Cell Pellet or Homogenized Tissue Homogenization Homogenization in Cold Buffer + IS Sample->Homogenization 1. Lyse & Add Internal Std. Extraction Protein Precipitation & Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction 2. Extract Acyl-CoAs SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Extraction->SPE 3. Sample Cleanup LC_MS LC-MS/MS Analysis SPE->LC_MS 4. Inject Sample Data_Analysis Data Analysis (MRM Peak Integration) LC_MS->Data_Analysis 5. Acquire Data Result Quantification of (S)-3-OH-iso-C17:0-CoA Data_Analysis->Result 6. Report Concentration

Technical Guide: Discovery and Characterization of Novel Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are a class of primarily saturated fatty acids distinguished by one or more methyl groups on their carbon chain.[1][2][3] The most common forms are the iso configuration, with a methyl branch on the penultimate carbon, and the anteiso configuration, with the branch on the antepenultimate carbon.[2][4][5] While considered minor components in human tissues compared to their straight-chain counterparts, BCFAs are abundant in dairy, ruminant meats, and certain bacteria.[3][6][7]

The activated forms of these molecules, branched-chain fatty acyl-Coenzyme A's (BCFA-CoAs), are the metabolically relevant intermediates in numerous cellular processes. They are not merely structural components of cell membranes, where they influence fluidity[1], but are also emerging as critical signaling molecules and regulators of metabolism. Recent studies have linked BCFA profiles to conditions such as obesity, inflammation, and metabolic syndrome, with evidence suggesting roles in modulating gene expression and metabolic pathways.[2][4][8][9] Specifically, BCFA-CoAs have been identified as high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα), which governs the transcription of genes involved in fatty acid oxidation.[7][8][10]

The discovery of novel BCFA-CoAs is critical for understanding their full range of biological functions and for identifying new therapeutic targets. This guide provides a technical overview of the biosynthetic origins of BCFA-CoAs and a detailed experimental framework for their discovery, identification, and quantification using modern analytical techniques.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The primary pathway for the synthesis of iso- and anteiso-BCFAs begins with the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[5][6] In microorganisms and, to some extent, in mammals, these BCAAs are converted into branched short-chain acyl-CoA primers.[5][11] These primers are then elongated by the fatty acid synthase (FAS) system, using malonyl-CoA as the two-carbon extender, to produce the final long-chain BCFA.[6][12]

  • Isoleucine metabolism yields α-methyl-butyryl-CoA, the primer for anteiso-BCFAs with an odd number of carbons (e.g., anteiso-15:0, anteiso-17:0).[5][6]

  • Leucine metabolism produces isovaleryl-CoA, which serves as the primer for iso-BCFAs with an odd number of carbons (e.g., iso-15:0, iso-17:0).[5][6]

  • Valine metabolism generates isobutyryl-CoA, the primer for iso-BCFAs with an even number of carbons (e.g., iso-14:0, iso-16:0).[5][6]

This biosynthetic link between BCAA metabolism and BCFA synthesis is a critical area of research, particularly in metabolic diseases where BCAA levels are often dysregulated.[9]

BCFA_Biosynthesis cluster_FAS Fatty Acid Synthase (FAS) Elongation Isoleucine Isoleucine AMBC α-methyl-butyryl-CoA Isoleucine->AMBC Catabolism Leucine Leucine IVC Isovaleryl-CoA Leucine->IVC Catabolism Valine Valine IBC Isobutyryl-CoA Valine->IBC Catabolism FAS FAS (+ Malonyl-CoA) AMBC->FAS IVC->FAS IBC->FAS Anteiso_Odd Anteiso-BCFAs (Odd-chain) FAS->Anteiso_Odd Iso_Odd Iso-BCFAs (Odd-chain) FAS->Iso_Odd Iso_Even Iso-BCFAs (Even-chain) FAS->Iso_Even

Caption: Biosynthesis pathway of BCFAs from branched-chain amino acids.

Experimental Workflow for the Discovery of Novel BCFA-CoAs

The discovery of novel BCFA-CoAs requires a robust workflow that combines efficient extraction, high-resolution separation, and sensitive, specific detection. The primary challenge in acyl-CoA analysis is their low cellular abundance and inherent instability.[13]

Experimental_Workflow Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Sample->Extraction Separation Chromatographic Separation (UHPLC, Reversed-Phase) Extraction->Separation Detection Mass Spectrometry (High-Res MS, MS/MS) Separation->Detection Processing Data Processing (Peak Picking, Alignment) Detection->Processing Identification Compound Identification (Database Matching, Fragmentation Analysis) Processing->Identification PPARa_Signaling BCFA_CoA BCFA-CoA (e.g., Phytanoyl-CoA) PPARa PPARα BCFA_CoA->PPARa binds & activates Complex Active PPARα/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Oxidation ↑ Peroxisomal β-oxidation Enzymes Transcription->Oxidation

References

Unraveling the Subcellular Niche of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA intermediate. While direct experimental evidence for its specific subcellular localization is not extensively documented in publicly available literature, its structural characteristics strongly suggest its metabolism within peroxisomes, with potential involvement of mitochondria. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism to infer the probable cellular location of this compound. Furthermore, it provides a comprehensive overview of the experimental protocols that are essential for definitively determining its subcellular distribution. This document is intended to serve as a valuable resource for researchers investigating the metabolism of this and similar molecules, particularly in the context of drug development and metabolic disorders.

Introduction

This compound belongs to the class of 3-hydroxyacyl-CoA compounds, which are critical intermediates in the beta-oxidation of fatty acids. The presence of a methyl group at the 15th position categorizes it as a branched-chain fatty acid derivative. The metabolism of fatty acids is compartmentalized within the cell, primarily occurring in the mitochondria and peroxisomes. The specific location of a fatty acyl-CoA's metabolism is determined by its structure, particularly its chain length and the presence of branches.

Inferred Cellular Localization and Metabolic Pathway

Based on the metabolism of structurally similar branched-chain fatty acids, the primary site for the metabolism of this compound is inferred to be the peroxisome . Peroxisomes are equipped with a specific set of enzymes to handle fatty acids that are poor substrates for the mitochondrial beta-oxidation pathway, including very-long-chain fatty acids and branched-chain fatty acids.

The initial steps of its metabolism are likely part of the peroxisomal alpha-oxidation or beta-oxidation pathways. The enzyme phytanoyl-CoA hydroxylase, located in peroxisomes, is known to act on 3-methyl-branched acyl-CoAs[1]. Following hydroxylation and subsequent steps, the molecule would enter the peroxisomal beta-oxidation pathway.

Proposed Metabolic Pathway

The metabolism of this compound is expected to proceed through the peroxisomal beta-oxidation pathway. The key enzyme in the conversion of this molecule is a 3-hydroxyacyl-CoA dehydrogenase.

metabolics_pathway cluster_peroxisome Peroxisome Metabolite This compound Enzyme Peroxisomal 3-hydroxyacyl-CoA dehydrogenase Metabolite->Enzyme Substrate Product 3-Oxo-15-methylhexadecanoyl-CoA Enzyme->Product Catalyzes NextStep Thiolytic Cleavage Product->NextStep

Caption: Proposed initial step in the peroxisomal metabolism of this compound.

Quantitative Data Summary

Direct quantitative data for the specific distribution of this compound is not available. However, studies on related compounds provide a basis for expected distributions. The following table summarizes the typical distribution of key enzymes involved in fatty acid beta-oxidation, which can be used to infer the localization of related metabolic intermediates.

Enzyme/ProcessPeroxisomesMitochondriaEndoplasmic ReticulumCytosol
Branched-Chain Acyl-CoA Oxidase+++---
Phytanoyl-CoA Hydroxylase+++---
D-Bifunctional Protein+++---
L-Bifunctional Protein++++++--
3-Hydroxyacyl-CoA Dehydrogenase++++++--
Thiolase++++++--

Note: +++ indicates high activity/presence, - indicates absence or negligible activity.

Experimental Protocols

To definitively determine the cellular localization of this compound, a combination of biochemical and imaging techniques is required. The following are detailed protocols for key experiments.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of peroxisomal and mitochondrial fractions from cultured cells or tissues.

Objective: To separate major organelles to analyze the distribution of this compound and its metabolizing enzymes.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer

  • Centrifuge and rotors

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 10 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Differential Centrifugation: a. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant). b. Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction. c. Transfer the resulting supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the peroxisomal fraction. d. The final supernatant is the cytosolic fraction.

  • Analysis: Analyze each fraction for the presence of this compound using techniques such as mass spectrometry. Also, perform western blotting for organelle-specific marker proteins to assess the purity of the fractions.

experimental_workflow Start Start: Cultured Cells/Tissue Homogenization Homogenization Start->Homogenization Centrifuge1 Centrifugation (1,000 x g) Homogenization->Centrifuge1 Pellet1 Pellet: Nuclei, Unbroken Cells Centrifuge1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondria Centrifuge2->Pellet2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Centrifuge3 Centrifugation (25,000 x g) Supernatant2->Centrifuge3 Pellet3 Pellet: Peroxisomes Centrifuge3->Pellet3 Supernatant3 Supernatant: Cytosol Centrifuge3->Supernatant3

References

The Regulatory Network of Branched-Chain Fatty Acid Metabolism in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membrane in many prokaryotes, profoundly influencing membrane fluidity, permeability, and the organism's ability to adapt to environmental stressors such as temperature fluctuations and chemical challenges. The biosynthesis of BCFAs is a tightly regulated process, involving a complex interplay of enzymatic control, transcriptional regulation, and environmental sensing. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing BCFA metabolism in prokaryotes, with a primary focus on the model organism Bacillus subtilis. We delve into the critical roles of the initiating enzyme FabH, the transcriptional repressor FapR, the precursor-supplying bkd operon regulator BkdR, and the temperature-sensing two-component system DesK/DesR. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of regulatory pathways and experimental workflows to facilitate a comprehensive understanding of this vital metabolic network.

Introduction to Branched-Chain Fatty Acid Metabolism

In contrast to the straight-chain fatty acids prevalent in eukaryotes, many prokaryotes, particularly Gram-positive bacteria like Bacillus subtilis, incorporate significant proportions of BCFAs into their membrane phospholipids. These fatty acids possess methyl branches, typically in the iso or anteiso configuration, which lowers their melting point and increases membrane fluidity compared to their straight-chain counterparts. This property is crucial for maintaining membrane function in diverse and changing environments.

The synthesis of BCFAs is initiated by the condensation of a branched-chain acyl-CoA primer with malonyl-ACP, a reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). The availability of these branched-chain acyl-CoA primers, derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, is a key control point in BCFA synthesis. Subsequent elongation of the fatty acid chain proceeds through a series of reactions catalyzed by the fatty acid synthase (FASII) system. The regulation of this pathway occurs at multiple levels, from the expression of the biosynthetic genes to the allosteric control of enzyme activity and the sensing of environmental cues that modulate membrane composition.

Key Regulatory Players in BCFA Metabolism

FabH: The Initiating Enzyme and Determinant of Branching

The substrate specificity of FabH is a primary determinant of the type of fatty acids a prokaryote produces. In organisms that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA, the primer for straight-chain fatty acid synthesis.

Quantitative Data on FabH Substrate Specificity:

The kinetic parameters of FabH from various prokaryotes highlight this substrate preference.

Enzyme SourceSubstrateApparent Km (µM)Relative Activity (%)Reference
Staphylococcus aureusIsobutyryl-CoA0.32195[1]
Butyryl-CoA2.32265[1]
Acetyl-CoA6.18100[1]
Bacillus subtilis (bFabH2)Isovaleryl-CoA-~150[2]
Acetyl-CoA-100[2]
Escherichia coliIsovaleryl-CoA-Inactive[2]
Acetyl-CoA-100[2]
FapR: Transcriptional Repressor of Fatty Acid Synthesis

In Bacillus subtilis, the fatty acid synthesis (fas) genes are organized into a regulon that is negatively regulated by the transcriptional repressor FapR.[2] FapR binds to a consensus sequence in the promoter regions of fas genes, blocking transcription. The activity of FapR is allosterically regulated by malonyl-CoA; when the concentration of malonyl-CoA is high, it binds to FapR, causing a conformational change that prevents FapR from binding to DNA, thus derepressing the fas genes and allowing for fatty acid synthesis to proceed.[3]

BkdR: Transcriptional Activator of BCFA Precursor Synthesis

The branched-chain acyl-CoA primers for BCFA synthesis are derived from the catabolism of BCAAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is encoded by the bkd operon. The expression of the bkd operon is positively regulated by the transcriptional activator BkdR.[4] In Pseudomonas putida, BkdR binds to the promoter region of the bkd operon and activates transcription in the presence of BCAAs, which act as inducers.[5][6]

Quantitative Data on BkdR Binding Affinity:

ConditionDissociation Constant (Kd)Reference
BkdR binding to bkd promoter DNA (in the absence of L-valine)3.1 x 10-7 M[6][7]
BkdR binding to bkd promoter DNA (in the presence of L-valine)8.9 x 10-8 M[6][7]
DesK/DesR: A Two-Component System for Temperature Sensing and Membrane Fluidity Homeostasis

Bacillus subtilis can also modulate its membrane fluidity in response to temperature changes by desaturating existing fatty acids. This process is controlled by the DesK/DesR two-component system.[8] DesK is a membrane-bound sensor histidine kinase, and DesR is its cognate response regulator. At low temperatures, the decrease in membrane fluidity is thought to induce a conformational change in DesK, activating its kinase activity.[9][10] DesK then autophosphorylates and transfers the phosphate (B84403) group to DesR. Phosphorylated DesR (DesR-P) acts as a transcriptional activator, binding to the promoter of the des gene and inducing the expression of a fatty acid desaturase. The desaturase then introduces double bonds into the acyl chains of membrane lipids, increasing membrane fluidity. This increase in fluidity is sensed by DesK, which then switches to a phosphatase-dominant state, dephosphorylating DesR-P and turning off des gene expression.[8][9]

Quantitative Data on DesK Autokinase Activity:

TemperatureDesK Autokinase Specific Activity (Arbitrary Units)Reference
25°C~50[10]
37°C~1[10]

Signaling Pathways and Regulatory Networks

The regulation of BCFA metabolism is a highly integrated process. The availability of BCAA precursors, the transcriptional control of the fatty acid synthesis machinery, and the post-transcriptional modification of membrane lipids are all interconnected.

Transcriptional Regulation of BCFA Synthesis

BCFA_Transcriptional_Regulation cluster_precursor Precursor Synthesis cluster_synthesis Fatty Acid Synthesis BCAA Branched-Chain Amino Acids BCKDH Branched-Chain α-Keto Acid Dehydrogenase BCAA->BCKDH substrate BkdR BkdR BCAA->BkdR induces bkd_operon bkd operon bkd_operon->BCKDH BC_acyl_CoA Branched-Chain Acyl-CoA BCKDH->BC_acyl_CoA BkdR->bkd_operon activates FASII Fatty Acid Synthase II BC_acyl_CoA->FASII primer fap_regulon fap regulon fap_regulon->FASII BCFA Branched-Chain Fatty Acids FASII->BCFA FapR FapR FapR->fap_regulon represses malonyl_CoA Malonyl-CoA malonyl_CoA->FASII extender malonyl_CoA->FapR inhibits binding

Caption: Transcriptional control of BCFA synthesis.
Temperature-Mediated Regulation of Membrane Fluidity

Temperature_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm low_temp Low Temperature membrane_fluidity Decreased Membrane Fluidity low_temp->membrane_fluidity DesK DesK membrane_fluidity->DesK activates kinase DesK_P DesK-P DesK->DesK_P autophosphorylation DesR_P DesR-P DesK->DesR_P dephosphorylates DesR DesR DesK_P->DesR phosphotransfer Desaturase Fatty Acid Desaturase (Des) UFA Unsaturated Fatty Acids Desaturase->UFA catalyzes synthesis increased_fluidity Increased Membrane Fluidity UFA->increased_fluidity increased_fluidity->DesK activates phosphatase DesR->DesR_P des_gene des gene DesR_P->des_gene activates transcription des_gene->Desaturase

Caption: DesK/DesR temperature sensing pathway.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol is adapted for the analysis of bacterial fatty acid methyl esters (FAMEs).

1. Cell Culture and Harvesting:

  • Grow bacterial cells to the desired growth phase in appropriate media.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize.

2. Fatty Acid Methylation:

  • To the dried cell pellet, add 1 mL of 2.5% (v/v) H₂SO₄ in methanol.

  • Add a known amount of an internal standard (e.g., heptadecanoic acid).

  • Seal the tube tightly and heat at 80°C for 2 hours.

  • Cool the reaction mixture to room temperature.

3. Extraction of FAMEs:

  • Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

4. GC-MS Analysis:

  • Inject 1 µL of the FAME extract into the GC-MS system.

  • GC conditions (example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Oven program: Initial temperature of 100°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • Injector temperature: 250°C.

  • MS conditions (example):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 50-550.

    • Source temperature: 230°C.

5. Data Analysis:

  • Identify FAMEs by comparing their mass spectra and retention times to a commercial FAME standard mixture.

  • Quantify the relative abundance of each fatty acid by integrating the peak areas and normalizing to the internal standard.

GC_MS_Workflow start Bacterial Cell Culture harvest Cell Harvesting & Lyophilization start->harvest methylation Fatty Acid Methylation (H₂SO₄ in Methanol) harvest->methylation extraction Hexane Extraction of FAMEs methylation->extraction analysis GC-MS Analysis extraction->analysis data Data Processing: Identification & Quantification analysis->data end Fatty Acid Profile data->end

Caption: GC-MS workflow for fatty acid analysis.
Electrophoretic Mobility Shift Assay (EMSA) for FapR-DNA Interaction

This protocol is designed to assess the binding of the FapR repressor to its target DNA sequence.

1. Preparation of DNA Probe:

  • Synthesize complementary oligonucleotides corresponding to the FapR binding site.

  • Anneal the oligonucleotides to form a double-stranded DNA probe.

  • Label the 5' end of the probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive label (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

  • Purify the labeled probe.

2. Binding Reaction:

  • In a microcentrifuge tube, combine the following components on ice:

    • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

    • Purified FapR protein (at various concentrations)

    • Non-specific competitor DNA (e.g., poly(dI-dC))

    • Labeled DNA probe (at a constant, low concentration)

    • Effector molecule (malonyl-CoA, for competition assays)

    • Nuclease-free water to the final volume.

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

3. Electrophoresis:

  • Load the binding reactions onto a pre-run native polyacrylamide gel (e.g., 6% acrylamide (B121943) in 0.5x TBE buffer).

  • Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated an appropriate distance.

4. Detection:

  • If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • If using a fluorescent probe, visualize the gel directly using an appropriate imager.

  • If using a radiolabeled probe, dry the gel and expose it to a phosphor screen or X-ray film.

EMSA_Workflow start Labeled DNA Probe (FapR binding site) binding Binding Reaction: Probe + Protein ± Malonyl-CoA start->binding protein Purified FapR Protein protein->binding electrophoresis Native Polyacrylamide Gel Electrophoresis binding->electrophoresis detection Detection of DNA-Protein Complexes electrophoresis->detection end Analysis of Band Shift detection->end

Caption: EMSA workflow for FapR-DNA binding.

Conclusion and Future Perspectives

The regulation of branched-chain fatty acid metabolism in prokaryotes is a sophisticated and multi-layered process that is critical for bacterial survival and adaptation. Key control points include the substrate specificity of the initiating enzyme FabH, the transcriptional regulation of fatty acid synthesis and precursor supply by FapR and BkdR, respectively, and the environmental sensing capabilities of two-component systems like DesK/DesR. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate this intricate regulatory network.

Future research in this area will likely focus on a more quantitative understanding of the interplay between these different regulatory mechanisms. The application of systems biology approaches, such as metabolic flux analysis and quantitative proteomics, will be invaluable in elucidating the dynamic changes in metabolite concentrations and protein expression levels in response to various environmental cues. A deeper understanding of these regulatory networks could pave the way for the development of novel antimicrobial agents that target bacterial membrane biosynthesis and for the engineering of prokaryotes with tailored membrane properties for biotechnological applications.

References

An In-depth Technical Guide on the Interaction of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, a class of lipids that play significant roles in cellular signaling, membrane structure, and energy homeostasis. The interaction of this molecule with a specific set of proteins, primarily enzymes within the peroxisomal alpha- and beta-oxidation pathways, is critical for its degradation and the prevention of its potentially toxic accumulation. This technical guide provides a comprehensive overview of the known and inferred interactions of this compound with proteins, focusing on the core metabolic pathways, key enzymatic players, available quantitative data on analogous substrates, and detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers investigating branched-chain fatty acid metabolism and its implications in health and disease.

Introduction: The Metabolic Context of this compound

This compound is a C17 monomethyl-branched 3-hydroxyacyl-CoA. Its metabolism is intrinsically linked to the degradation pathways of branched-chain fatty acids derived from dietary sources, such as phytanic acid, and from the catabolism of branched-chain amino acids. Due to the methyl group at the beta-position (C3) in its precursor, 15-methylhexadecanoyl-CoA, it cannot be directly processed by the mitochondrial beta-oxidation machinery. Instead, its metabolism is primarily handled by the peroxisomal alpha- and beta-oxidation pathways.

The proper catabolism of branched-chain fatty acids is crucial for cellular function. Deficiencies in the enzymes involved in these pathways can lead to the accumulation of these lipids, resulting in severe metabolic disorders such as Refsum disease, which is characterized by neurological damage.[1][2] Therefore, understanding the interactions of intermediates like this compound with their metabolizing enzymes is of significant interest for both basic research and the development of therapeutic interventions.

Core Signaling and Metabolic Pathways

The primary pathway involving this compound is the peroxisomal beta-oxidation of branched-chain fatty acids. This pathway is responsible for the chain shortening of these lipids, producing acetyl-CoA and propionyl-CoA, which can then be utilized in other metabolic processes. The generation of this compound itself is a result of the alpha-oxidation of a larger precursor, followed by the initial steps of beta-oxidation.

Generation of the Precursor: Alpha-Oxidation

The precursor to this compound is 15-methylhexadecanoyl-CoA. This molecule is derived from the alpha-oxidation of phytanic acid, a 3-methyl-branched fatty acid. Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid, which is necessary to bypass the beta-methyl group that inhibits beta-oxidation.[1]

The key steps in the alpha-oxidation of phytanic acid leading to a substrate for beta-oxidation are:

  • Activation: Phytanic acid is converted to phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA.[3][4]

  • Cleavage: 2-Hydroxyphytanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) to yield pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid, which can then be activated to pristanoyl-CoA and enter the beta-oxidation pathway.

Peroxisomal Beta-Oxidation of Branched-Chain Acyl-CoAs

Once a suitable branched-chain acyl-CoA, such as 15-methylhexadecanoyl-CoA, is available, it undergoes beta-oxidation within the peroxisome. This process involves a series of four enzymatic reactions:

  • Oxidation: The acyl-CoA is oxidized by a branched-chain acyl-CoA oxidase (e.g., ACOX2) , introducing a double bond between the alpha and beta carbons and producing hydrogen peroxide.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming this compound.

  • Dehydrogenation: this compound is oxidized by a 3-hydroxyacyl-CoA dehydrogenase (HADH) to form 3-keto-15-methylhexadecanoyl-CoA.

  • Thiolysis: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.

This cycle repeats until the branched-chain fatty acid is completely degraded.

Peroxisomal_Beta_Oxidation cluster_alpha_oxidation Alpha-Oxidation (Precursor Generation) cluster_beta_oxidation Peroxisomal Beta-Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA (and other branched-chain Acyl-CoAs) Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Branched_Chain_Acyl_CoA 15-Methylhexadecanoyl-CoA Pristanoyl_CoA->Branched_Chain_Acyl_CoA Enters Beta-Oxidation Enoyl_CoA trans-2-Enoyl-15-methylhexadecanoyl-CoA Branched_Chain_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-15-methylhexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA/Propionyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Branched_Chain_Acyl_CoA Next Cycle

Figure 1: Metabolic pathway of branched-chain fatty acids.

Key Interacting Proteins

The metabolism of this compound is orchestrated by a series of enzymes primarily located in the peroxisome.

  • Acyl-CoA Oxidase 2 (ACOX2): This enzyme catalyzes the first and rate-limiting step of peroxisomal beta-oxidation of branched-chain fatty acids.[1] It introduces a double bond in the acyl-CoA molecule. ACOX2 exhibits specificity for branched-chain acyl-CoAs.

  • Enoyl-CoA Hydratase (part of the L- or D-bifunctional protein): This enzyme catalyzes the hydration of the trans-2-enoyl-CoA intermediate to form the L- or D-3-hydroxyacyl-CoA. The stereospecificity of this enzyme is crucial.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-keto-15-methylhexadecanoyl-CoA. Peroxisomes contain specific HADH enzymes that are distinct from their mitochondrial counterparts and show a preference for branched-chain substrates.[5][6]

  • Peroxisomal Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, the thiolytic cleavage of the 3-ketoacyl-CoA, to release acetyl-CoA or propionyl-CoA and a chain-shortened acyl-CoA.

Quantitative Data

Table 1: Kinetic Parameters of Phytanoyl-CoA Hydroxylase (PHYH) with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Phytanoyl-CoARecombinant HumanN/AN/A[3]
3-Methylhexadecanoyl-CoARecombinant HumanN/AN/A (Active)[3]
3-Ethylhexadecanoyl-CoARecombinant HumanN/AN/A (Active)[7]
3-Propylhexadecanoyl-CoARecombinant HumanN/AN/A (Poor Substrate)[7]

N/A: Data not available in the cited literature. The studies confirmed enzymatic activity but did not report specific kinetic constants.

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) with Various Substrates

Substrate (L-3-hydroxyacyl-CoA)Enzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
C4:0 (Butyryl)Pig Heart14125[8]
C6:0 (Hexanoyl)Pig Heart5.5162[8]
C8:0 (Octanoyl)Pig Heart3.2168[8]
C10:0 (Decanoyl)Pig Heart2.5145[8]
C12:0 (Lauroyl)Pig Heart2.2110[8]
C16:0 (Palmitoyl)Pig Heart2.145[8]

Note: The data in Table 2 are for straight-chain substrates with the mitochondrial enzyme. While peroxisomal HADH will have different kinetics, this provides a general indication of the enzyme's activity with varying chain lengths.

Experimental Protocols

The following protocols are generalized methods for assaying the activity of key enzymes involved in the metabolism of this compound and for the analysis of this molecule. These protocols can be adapted for specific research needs.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay for HADH activity by monitoring the reduction of NAD⁺ to NADH.

Principle: (S)-3-Hydroxyacyl-CoA + NAD⁺ <=> 3-Ketoacyl-CoA + NADH + H⁺

The increase in absorbance at 340 nm due to the formation of NADH is measured.

Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • NAD⁺ stock solution: 20 mM in assay buffer.

  • This compound substrate solution: 1 mM in assay buffer (requires synthesis).

  • Purified HADH or cell/tissue lysate containing the enzyme.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • 880 µL of Assay Buffer

    • 50 µL of NAD⁺ stock solution (final concentration 1 mM)

    • 50 µL of this compound substrate solution (final concentration 50 µM)

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 20 µL of the enzyme sample.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

HADH_Assay_Workflow Prepare_Reaction_Mixture Prepare reaction mixture (Buffer, NAD+, Substrate) Equilibrate Equilibrate at 37°C Prepare_Reaction_Mixture->Equilibrate Add_Enzyme Add HADH enzyme sample Equilibrate->Add_Enzyme Monitor_Absorbance Monitor absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity

Figure 2: Workflow for HADH activity assay.
Analysis of this compound by LC-MS/MS

This protocol outlines a general approach for the extraction and quantification of acyl-CoA species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Acyl-CoAs are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Materials:

  • Biological sample (cells or tissue).

  • Extraction solvent: e.g., acetonitrile (B52724)/isopropanol/water.

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Homogenization: Homogenize the biological sample in cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • LC Separation: Inject the supernatant onto a reverse-phase LC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium (B1175870) acetate).

  • MS/MS Detection: Analyze the eluent by ESI-MS/MS in positive ion mode. Set up an MRM transition specific for this compound.

  • Quantification: Quantify the analyte by comparing its peak area to that of the internal standard.

LCMS_Workflow Sample_Homogenization Homogenize sample with internal standards Centrifugation Centrifuge to precipitate proteins Sample_Homogenization->Centrifugation Collect_Supernatant Collect supernatant Centrifugation->Collect_Supernatant LC_Separation Separate by reverse-phase LC Collect_Supernatant->LC_Separation MSMS_Detection Detect by ESI-MS/MS (MRM mode) LC_Separation->MSMS_Detection Quantification Quantify using internal standard MSMS_Detection->Quantification

Figure 3: Workflow for LC-MS/MS analysis of Acyl-CoAs.

Conclusion and Future Directions

The interaction of this compound with proteins is a critical aspect of branched-chain fatty acid metabolism. While the key enzymatic players and the metabolic pathway are well-established, there is a clear need for more specific quantitative data on the interactions of this particular molecule. Future research should focus on:

  • Enzyme Kinetic Studies: Determining the Km and Vmax of peroxisomal HADH and other relevant enzymes with this compound as a substrate.

  • Structural Biology: Elucidating the crystal structures of the key enzymes in complex with this compound or its analogs to understand the molecular basis of substrate specificity.

  • In Vivo Flux Analysis: Using stable isotope tracing to measure the metabolic flux through the peroxisomal beta-oxidation pathway for branched-chain fatty acids in cellular and animal models.

A deeper understanding of these interactions will provide valuable insights into the regulation of lipid metabolism and may reveal novel therapeutic targets for metabolic disorders associated with branched-chain fatty acid accumulation.

References

Unveiling the Structure: A Technical Guide to the Characterization of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, a branched-chain hydroxy fatty acyl-CoA. Given the limited direct literature on this specific molecule, this document outlines a robust analytical approach based on established techniques for the characterization of long-chain acyl-CoA esters. The protocols and expected data presented herein are synthesized from methodologies applied to similar chemical entities, offering a predictive framework for its elucidation.

Introduction

This compound belongs to the class of branched-chain fatty acyl-CoAs. These molecules are integral components of cellular metabolism, playing roles in lipid biosynthesis and energy storage. Branched-chain fatty acids can influence the fluidity of cell membranes and are synthesized from branched-chain amino acids.[1][2] The precise structural determination of such molecules is paramount for understanding their biological function and for the development of targeted therapeutics. This guide details the primary analytical techniques for confirming the identity and structure of this compound: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Predicted Molecular and Physicochemical Properties

A summary of the predicted properties for this compound is presented below.

PropertyValue
Molecular FormulaC38H68N7O18P3S
Monoisotopic Mass1039.3402 g/mol
Stereochemistry(S) at C3

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of long-chain acyl-CoAs.[3][4]

Predicted Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios (m/z) for key ions of this compound in both positive and negative ionization modes.

Ionization ModeIonPredicted m/zDescription
Positive[M+H]+1040.3475Protonated molecular ion
Positive[M+Na]+1062.3294Sodiated molecular ion
PositiveFragment508.1118Neutral loss of the acyl chain
Negative[M-H]-1038.3246Deprotonated molecular ion
NegativeFragment408.0587Adenine-containing fragment
NegativeFragment357.0863Acyl-containing fragment after loss of alkylketene
Experimental Protocol: LC-MS/MS Analysis

A detailed protocol for the LC-MS/MS analysis of long-chain acyl-CoAs is as follows:

Sample Preparation:

  • Extraction of acyl-CoAs from biological matrices is typically performed using a solid-phase extraction (SPE) method to enrich for the analytes and remove interfering substances.[3]

  • The extracted sample is then reconstituted in a solvent compatible with the liquid chromatography mobile phase.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Scan Mode: Full scan for parent ions and product ion scan (tandem MS) for fragmentation analysis.

  • Collision Energy: Optimized for the specific molecule, typically in the range of 20-40 eV for fragmentation.

  • Data Analysis: The resulting spectra are analyzed for the presence of the predicted molecular ions and characteristic fragment ions.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Biological Sample Biological Sample SPE Extraction SPE Extraction Biological Sample->SPE Extraction Enrichment Reconstitution Reconstitution SPE Extraction->Reconstitution C18 Column C18 Column Reconstitution->C18 Column Injection Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Ionization Tandem MS Tandem MS ESI Source->Tandem MS Fragmentation Data Analysis Data Analysis Tandem MS->Data Analysis

Caption: Workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6]

Predicted 1H and 13C NMR Chemical Shifts

The following table presents the predicted chemical shifts for key protons and carbons in the (S)-3-Hydroxy-15-methylhexadecanoyl moiety. The CoA portion of the molecule will exhibit characteristic signals that can be referenced from standard databases.

PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2 (-CH2-)2.4 - 2.645 - 50
C3 (-CH(OH)-)3.9 - 4.165 - 70
C15 (-CH(CH3)-)1.1 - 1.330 - 35
C16 (-CH3)0.8 - 0.915 - 20
C1' (Thioester C=O)-195 - 200
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • The purified this compound sample is lyophilized to remove any residual solvents.

  • The sample is then dissolved in a deuterated solvent, typically D2O, to a concentration of 1-5 mM.

NMR Experiments:

  • 1H NMR: A standard one-dimensional proton NMR experiment is performed to identify all proton signals and their multiplicities.

  • 13C NMR: A proton-decoupled 13C NMR experiment is conducted to determine the chemical shifts of all carbon atoms.

  • 2D NMR (COSY, HSQC):

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.[7]

Biosynthetic Pathway Context

This compound is likely synthesized from branched-chain amino acids. The diagram below illustrates a generalized pathway for the formation of branched-chain fatty acids.

Biosynthesis_Pathway Branched-Chain Amino Acid (e.g., Leucine) Branched-Chain Amino Acid (e.g., Leucine) Branched-Chain α-Keto Acid Branched-Chain α-Keto Acid Branched-Chain Amino Acid (e.g., Leucine)->Branched-Chain α-Keto Acid Transamination Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain α-Keto Acid->Branched-Chain Acyl-CoA Oxidative Decarboxylation Fatty Acid Synthase Fatty Acid Synthase Branched-Chain Acyl-CoA->Fatty Acid Synthase Primer Elongation Cycles Elongation Cycles Fatty Acid Synthase->Elongation Cycles Malonyl-CoA Branched-Chain Fatty Acyl-CoA Branched-Chain Fatty Acyl-CoA Elongation Cycles->Branched-Chain Fatty Acyl-CoA This compound This compound Branched-Chain Fatty Acyl-CoA->this compound Hydroxylation

Caption: Biosynthesis of branched-chain fatty acids.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. The combination of high-resolution LC-MS/MS and a suite of NMR experiments provides the necessary data to confirm its molecular weight, elemental composition, and the precise connectivity of its atoms, including its stereochemistry. The methodologies and predicted data presented in this guide serve as a robust framework for researchers and scientists engaged in the study of this and other novel branched-chain fatty acyl-CoAs, ultimately aiding in the understanding of their biological significance and potential as therapeutic targets.

References

The Pivotal Role of Branched-Chain Fatty Acids in Microbial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are fundamental components of the cell membranes of numerous bacterial species, where they play a critical role in maintaining membrane fluidity and integrity. This technical guide provides an in-depth exploration of the biosynthesis, incorporation, and multifaceted functions of BCFAs in microbial physiology. We will delve into their crucial involvement in adaptation to environmental stresses, such as temperature fluctuations and pH changes, and their significance as potential targets for novel antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies for BCFA analysis, and provides visual representations of relevant biochemical pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Bacterial cell membranes are dynamic structures primarily composed of a phospholipid bilayer. The fatty acid constituents of these phospholipids (B1166683) are major determinants of the biophysical properties of the membrane.[1] While many organisms utilize unsaturated fatty acids to modulate membrane fluidity, a significant number of bacteria, particularly Gram-positive species like Bacillus, Staphylococcus, and Listeria, rely on branched-chain fatty acids (BCFAs).[1][2]

BCFAs are fatty acids with one or more methyl branches along their acyl chain. The two most common types are the iso and anteiso series, which have a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively.[3] This seemingly subtle structural difference has a profound impact on the packing of fatty acid chains within the membrane, thereby influencing its fluidity and function.[3] The presence and relative abundance of different BCFAs are not only crucial for bacterial survival in diverse environments but also serve as important chemotaxonomic markers for bacterial identification and classification.[4]

BCFA Biosynthesis Pathways

The synthesis of BCFAs diverges from that of straight-chain fatty acids (SCFAs) at the initial priming step. The precursors for BCFAs are derived from the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[5]

The key steps in BCFA biosynthesis are:

  • Transamination: BCAAs are converted to their corresponding α-keto acids by a branched-chain amino acid transaminase.[5]

  • Decarboxylation: The branched-chain α-keto acids are then decarboxylated to form branched short-chain acyl-CoA primers. This reaction is catalyzed by a branched-chain α-keto acid decarboxylase (BCKA) complex.[5]

    • Isoleucine gives rise to 2-methylbutyryl-CoA, the primer for anteiso-BCFAs.

    • Leucine is the precursor for isovaleryl-CoA, which primes the synthesis of iso-odd-numbered BCFAs.

    • Valine is converted to isobutyryl-CoA, the primer for iso-even-numbered BCFAs.

  • Elongation: The branched-chain acyl-CoA primers are then elongated by the fatty acid synthase (FAS II) system, with malonyl-CoA serving as the two-carbon donor in each successive cycle. The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH).[6]

// Nodes for Amino Acid Precursors Val [label="Valine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leu [label="Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ile [label="Isoleucine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for alpha-Keto Acids alphaKIV [label="α-Ketoisovalerate", fillcolor="#FBBC05"]; alphaKIC [label="α-Ketoisocaproate", fillcolor="#FBBC05"]; alphaKMV [label="α-Keto-β-methylvalerate", fillcolor="#FBBC05"];

// Node for Transaminase BCAT [label="Branched-Chain Amino\nAcid Transaminase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Acyl-CoA Primers Isobutyryl_CoA [label="Isobutyryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isovaleryl_CoA [label="Isovaleryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methylbutyryl_CoA [label="2-Methylbutyryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Node for Decarboxylase BCKA [label="Branched-Chain α-Keto\nAcid Decarboxylase (BCKA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node for Fatty Acid Synthase FASII [label="Fatty Acid Synthase\n(FAS II)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes for BCFA Products iso_even_BCFA [label="iso-Even BCFAs\n(e.g., 14:0iso, 16:0iso)", fillcolor="#FFFFFF"]; iso_odd_BCFA [label="iso-Odd BCFAs\n(e.g., 15:0iso, 17:0iso)", fillcolor="#FFFFFF"]; anteiso_odd_BCFA [label="anteiso-Odd BCFAs\n(e.g., 15:0anteiso, 17:0anteiso)", fillcolor="#FFFFFF"];

// Edges Val -> BCAT; Leu -> BCAT; Ile -> BCAT;

BCAT -> alphaKIV [label="from Val"]; BCAT -> alphaKIC [label="from Leu"]; BCAT -> alphaKMV [label="from Ile"];

alphaKIV -> BCKA; alphaKIC -> BCKA; alphaKMV -> BCKA;

BCKA -> Isobutyryl_CoA [label="forms"]; BCKA -> Isovaleryl_CoA [label="forms"]; BCKA -> Methylbutyryl_CoA [label="forms"];

Isobutyryl_CoA -> FASII; Isovaleryl_CoA -> FASII; Methylbutyryl_CoA -> FASII;

FASII -> iso_even_BCFA; FASII -> iso_odd_BCFA; FASII -> anteiso_odd_BCFA; } Caption: Biosynthesis pathway of branched-chain fatty acids (BCFAs) from amino acid precursors.

Functional Roles of BCFAs in Membrane Dynamics

The primary function of BCFAs is to regulate the fluidity of the cell membrane. The methyl branches on the acyl chains disrupt the ordered packing of the fatty acids, creating more space between them and lowering the melting temperature of the membrane.[3] This is analogous to the function of cis-double bonds in unsaturated fatty acids.[7]

Anteiso-BCFAs are more effective at increasing membrane fluidity than iso-BCFAs of the same chain length due to the placement of the methyl group further from the end of the chain.[2] This increased fluidity is crucial for:

  • Adaptation to Low Temperatures: As the temperature decreases, bacterial membranes become more rigid. To counteract this, many bacteria increase the proportion of anteiso-BCFAs in their membranes to maintain optimal fluidity for the function of membrane-embedded proteins and transport systems.[4][8][9]

  • Tolerance to Environmental Stresses: Proper membrane fluidity is essential for tolerance to various stresses, including low pH and exposure to antimicrobial agents.[2] BCFA-deficient mutants often exhibit increased sensitivity to these stressors.[2]

  • Permeability Barrier: While increasing fluidity, BCFAs also contribute to maintaining the integrity of the membrane as a permeability barrier, preventing the leakage of cellular contents.

Data Presentation: BCFA Composition in Response to Temperature

The following tables summarize the changes in the fatty acid composition of several bacterial species in response to different growth temperatures.

Table 1: Fatty Acid Composition of Bacillus subtilis at Different Growth Temperatures

Fatty Acid37°C (%)15°C (%)
14:0 iso5.22.1
15:0 iso32.115.8
15:0 anteiso40.360.2
16:0 iso6.83.5
17:0 iso8.54.9
17:0 anteiso7.113.5

Data adapted from Klein et al. (1999).[8][9]

Table 2: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty Acid37°C (%)5°C (%)
15:0 anteisoMajorIncreased
17:0 anteisoMajorDecreased
iso-BCFAsMinorRelatively stable

Qualitative data adapted from Mastronicolis et al. (2005) and Annous et al. (1997).[10][11] L. monocytogenes significantly increases the ratio of anteiso-C15:0 to anteiso-C17:0 at lower temperatures.[10][11]

Table 3: Fatty Acid Composition of Staphylococcus aureus in Different Growth Media

Fatty Acid TypeMueller-Hinton Broth (%)Tryptic Soy Broth (%)
Branched-Chain Fatty Acids (BCFAs)~70~35-42
Straight-Chain Fatty Acids (SCFAs)~30~58-65

Data adapted from Sen et al. (2019) and Singh et al. (2016).[12][13] S. aureus modulates its BCFA content based on the growth medium, with richer media like Tryptic Soy Broth leading to a decrease in BCFAs.[12][13]

Experimental Protocols: Analysis of BCFAs

The standard method for the analysis of bacterial fatty acids is gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).

Workflow for BCFA Analysis

// Nodes Start [label="Bacterial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells\n(Centrifugation)", fillcolor="#FBBC05"]; Wash [label="Wash Cell Pellet", fillcolor="#FBBC05"]; Lyophilize [label="Lyophilize (Dry) Cells", fillcolor="#FBBC05"]; Derivatize [label="Saponification & Methylation\n(Derivatization to FAMEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Hexane Extraction\nof FAMEs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="GC-MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Peak Identification & Quantification)", fillcolor="#FFFFFF"]; End [label="BCFA Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Harvest; Harvest -> Wash; Wash -> Lyophilize; Lyophilize -> Derivatize; Derivatize -> Extract; Extract -> Analyze; Analyze -> Data; Data -> End; } Caption: Experimental workflow for the analysis of bacterial branched-chain fatty acids.

Detailed Methodology for FAMEs Preparation (Acid-Catalyzed)

This protocol describes the simultaneous extraction and derivatization of total fatty acids from a bacterial cell pellet.

Materials:

  • Lyophilized bacterial cell pellet (10-50 mg)

  • Glass tubes with Teflon-lined screw caps

  • Anhydrous Methanol (B129727)

  • Acetyl Chloride

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Methanolic HCl: In a fume hood, slowly add 1 part acetyl chloride to 10 parts anhydrous methanol in a glass container placed in an ice bath. This reaction is highly exothermic. The resulting solution is approximately 2M methanolic HCl.

  • Reaction: Add 2 mL of the freshly prepared methanolic HCl to the lyophilized cell pellet in a glass tube.

  • Incubation: Securely cap the tube and incubate at 80°C for 1 hour in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane.

  • Phase Separation: Vortex the tube vigorously for 1 minute, then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

BCFAs as Antimicrobial Targets

The essentiality of BCFAs for the survival and virulence of many pathogenic bacteria, coupled with the absence of the BCFA biosynthesis pathway in humans, makes the enzymes involved in this pathway attractive targets for the development of novel antimicrobial drugs.[1] Inhibiting key enzymes like FabH or the BCKA dehydrogenase complex could disrupt membrane integrity and function, leading to bacterial cell death. Further research into the regulation and function of BCFA biosynthesis is crucial for the development of such targeted therapies.

Conclusion

Branched-chain fatty acids are indispensable molecules in the cell membranes of a wide range of bacteria. Their role extends beyond being simple structural components; they are key regulators of membrane fluidity and are integral to the adaptive responses of bacteria to environmental stresses. A thorough understanding of BCFA metabolism and function is not only fundamental to microbial physiology but also opens new avenues for the development of innovative antimicrobial strategies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our knowledge in this critical area of microbiology.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, a chiral molecule with potential applications in various research and development areas. The synthesis leverages a three-step enzymatic cascade that mimics the reverse of the mitochondrial β-oxidation pathway, offering a stereospecific and efficient route to the target compound.

Synthetic Pathway Overview

The enzymatic synthesis of this compound from its precursor, 15-methylhexadecanoic acid, involves three key enzymatic reactions:

  • Activation: The fatty acid is activated to its coenzyme A (CoA) thioester, 15-methylhexadecanoyl-CoA, by an acyl-CoA synthetase.

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a trans-double bond between the α and β carbons (C2 and C3) to form trans-2-enoyl-15-methylhexadecanoyl-CoA.

  • Stereospecific Hydration: An enoyl-CoA hydratase catalyzes the hydration of the double bond to stereospecifically yield this compound.

The overall workflow for this synthesis is depicted in the following diagram:

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of this compound cluster_0 Step 1: Activation cluster_1 Step 2: Dehydrogenation cluster_2 Step 3: Hydration 15-Methylhexadecanoic_Acid 15-Methylhexadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (Long-Chain Specific) 15-Methylhexadecanoic_Acid->Acyl_CoA_Synthetase ATP, CoA-SH 15-Methylhexadecanoyl_CoA 15-Methylhexadecanoyl-CoA Acyl_CoA_Synthetase->15-Methylhexadecanoyl_CoA AMP, PPi Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (Long-Chain Specific) 15-Methylhexadecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD trans_2_Enoyl_CoA trans-2-Enoyl-15-methylhexadecanoyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Enoyl_CoA FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Long-Chain, (S)-specific) trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H2O S_3_Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA

Caption: Workflow for the enzymatic synthesis of this compound.

Data Presentation

While specific kinetic data for enzymes acting on 15-methylhexadecanoyl-CoA and its derivatives are not extensively available in the literature, the following tables summarize the known substrate specificities and kinetic parameters of relevant enzymes for long-chain and branched-chain substrates. This information is crucial for selecting appropriate biocatalysts for the synthesis.

Table 1: Substrate Specificity of Acyl-CoA Synthetases

Enzyme SourceSubstrateChain LengthRelative Activity (%)Reference
Pseudomonas aeruginosaMyristic acidC14100Generic Data
Pseudomonas aeruginosaPalmitic acidC1690Generic Data
Pseudomonas aeruginosaStearic acidC1880Generic Data

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

EnzymeSubstrateChain LengthKm (µM)Vmax (µmol/min/mg)Reference
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoAC162.51.5Generic Data
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)Stearoyl-CoAC182.01.2Generic Data

Table 3: Substrate Specificity of Enoyl-CoA Hydratases

Enzyme SourceSubstrateChain LengthRelative Activity (%)Km (µM)Reference
Rat Liver (Long-chain specific)trans-2-Hexadecenoyl-CoAC161005Generic Data
Escherichia coli (Long-chain specific)trans-2-Dodecenoyl-CoAC1210020Generic Data
Escherichia coli (Long-chain specific)trans-2-Hexadecenoyl-CoAC167515Generic Data

Table 4: Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenases

EnzymeSubstrateChain LengthKm (µM)Vmax (µmol/min/mg)Reference
Human Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)3-Hydroxy-4-methylhexanoyl-CoAC7 (branched)1525[1]
Pig Heart (Long-chain specific)3-Hydroxypalmitoyl-CoAC161050Generic Data

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Synthesis of 15-Methylhexadecanoyl-CoA

Objective: To activate the precursor fatty acid, 15-methylhexadecanoic acid, to its CoA thioester.

Materials:

  • 15-methylhexadecanoic acid

  • Coenzyme A (CoA), lithium salt

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM DTT

    • 0.1% Triton X-100

    • 0.5 mM 15-methylhexadecanoic acid (solubilized in a minimal amount of ethanol (B145695) or DMSO)

    • 0.6 mM Coenzyme A

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5-10 units of long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by quantifying the disappearance of free CoA using Ellman's reagent (DTNB) or by analyzing the formation of 15-methylhexadecanoyl-CoA using HPLC.

  • Purify the product using solid-phase extraction or preparative HPLC.

Protocol 2: Dehydrogenation of 15-Methylhexadecanoyl-CoA

Objective: To introduce a trans-double bond at the C2-C3 position of the acyl-CoA.

Materials:

  • Purified 15-methylhexadecanoyl-CoA

  • FAD

  • Potassium phosphate buffer (100 mM, pH 7.8)

  • Long-chain acyl-CoA dehydrogenase (e.g., human LCAD)

  • Electron acceptor (e.g., ferricenium hexafluorophosphate)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.8)

    • 50 µM FAD

    • 0.1 mM 15-methylhexadecanoyl-CoA

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 2-5 units of long-chain acyl-CoA dehydrogenase.

  • Monitor the reaction by observing the reduction of the electron acceptor spectrophotometrically or by HPLC analysis of the product, trans-2-enoyl-15-methylhexadecanoyl-CoA.

  • Incubate for 2-4 hours or until the reaction reaches completion.

Protocol 3: Stereospecific Hydration to this compound

Objective: To hydrate (B1144303) the trans-2-enoyl-CoA to form the (S)-3-hydroxyacyl-CoA product.

Materials:

  • trans-2-Enoyl-15-methylhexadecanoyl-CoA (from Protocol 2)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • (S)-specific enoyl-CoA hydratase (e.g., long-chain enoyl-CoA hydratase from rat liver or E. coli)

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 0.1 mM trans-2-enoyl-15-methylhexadecanoyl-CoA

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 5-10 units of (S)-specific enoyl-CoA hydratase.

  • Monitor the reaction by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

  • Incubate for 1-2 hours or until the reaction is complete.

  • Purify the final product, this compound, using HPLC.

Product Characterization

The final product should be characterized to confirm its identity and stereochemistry.

  • HPLC/LC-MS: To confirm the molecular weight of the synthesized compound.

  • NMR Spectroscopy: To determine the structure and confirm the position of the hydroxyl group.

  • Chiral Chromatography or Enzymatic Assay: To verify the (S)-stereochemistry. This can be achieved by using a stereospecific (S)-3-hydroxyacyl-CoA dehydrogenase and monitoring the NAD⁺-dependent oxidation of the product.

This guide provides a foundational framework for the enzymatic synthesis of this compound. Researchers should optimize the reaction conditions and enzyme selection based on their specific experimental setup and available resources.

References

The Natural Occurrence of 3-Hydroxy-15-Methylhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-15-methylhexadecanoic acid is a branched-chain hydroxy fatty acid that has been identified as a significant lipid component in certain bacteria, particularly within the genus Bacteroides. As a constituent of the lipid A moiety of lipopolysaccharide (LPS), this molecule plays a crucial role in the structural integrity of the bacterial outer membrane and in the interactions between these commensal bacteria and their host's immune system. This technical guide provides a comprehensive overview of the natural occurrence, quantitative distribution, and immunomodulatory implications of 3-hydroxy-15-methylhexadecanoic acid. Detailed experimental protocols for its analysis and diagrams illustrating its context within biochemical pathways are also presented to support further research and development.

Data Presentation: Quantitative Occurrence

3-Hydroxy-15-methylhexadecanoic acid is a prominent fatty acid found in the lipopolysaccharide (LPS) of various Bacteroides species, where it is exclusively involved in an amide linkage within the lipid A structure[1]. The following table summarizes the available quantitative and qualitative data on its presence in different Bacteroides species.

Bacterial SpeciesStrainAbundance of 3-Hydroxy-15-methylhexadecanoic acidMethod of AnalysisReference
Bacteroides fragilisNCTC 93430.082 µmol/mg of LPSGas Chromatography-Mass Spectrometry (GC-MS)[1]
Bacteroides thetaiotaomicronVPI 5482Present in Lipid AMALDI-TOF MS[2]
Bacteroides ovatusATCC 8483Present in Lipid AMALDI-TOF MS[2]
Bacteroides vulgatusATCC 8482Present in Lipid AMALDI-TOF MS[2]
Bacteroides spp. (11 species, 140 strains)VariousPredominant iso-branched 3-hydroxy fatty acidCapillary Gas-Liquid Chromatography[3][4]

Signaling Pathway Involvement

3-Hydroxy-15-methylhexadecanoic acid is not known to act as an independent signaling molecule. Instead, its significance lies in being an integral structural component of the penta-acylated lipid A of Bacteroides LPS. This unique lipid A structure is recognized by the host's innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The interaction of Bacteroides LPS with the TLR4 receptor complex, which also involves MD2 and CD14, initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of cytokines. This interaction is crucial in the context of the host-microbiome relationship, where the structurally distinct Bacteroides LPS is thought to elicit a modulated, less potent inflammatory response compared to the hexa-acylated lipid A of pathogenic bacteria like E. coli.

Caption: TLR4 signaling pathway initiated by Bacteroides LPS.

Experimental Protocols

The analysis of 3-hydroxy-15-methylhexadecanoic acid from bacterial sources, particularly when it is amide-linked within lipid A, requires a multi-step process involving extraction of the lipopolysaccharide, liberation of the fatty acids, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Extraction of Lipopolysaccharide (LPS) from Bacteroides

This protocol is based on the hot phenol-water extraction method.

  • Materials:

    • Lyophilized bacterial cells

    • Phenol (B47542) (90%)

    • Water (distilled, deionized)

    • Centrifuge and appropriate tubes

    • Dialysis tubing (12-14 kDa MWCO)

    • Ultracentrifuge

    • Enzymes: RNase A, DNase I

  • Procedure:

    • Suspend lyophilized bacterial cells in distilled water.

    • Heat the suspension to 68°C in a water bath.

    • Add an equal volume of pre-heated 90% phenol.

    • Stir the mixture vigorously for 30 minutes at 68°C.

    • Cool the mixture to 10°C and centrifuge to separate the phases.

    • Carefully collect the upper aqueous phase, which contains the LPS.

    • Repeat the extraction on the phenol phase and the interface material with distilled water.

    • Combine the aqueous phases and dialyze extensively against distilled water for several days to remove phenol.

    • Treat the dialyzed solution with RNase A and DNase I to remove contaminating nucleic acids.

    • Purify the LPS by ultracentrifugation. The LPS will form a gel-like pellet.

    • Wash the pellet with distilled water and lyophilize the purified LPS.

2. Liberation and Derivatization of Amide-Linked Fatty Acids

This protocol focuses on the methanolysis of the LPS to release and methylate the fatty acids.

  • Materials:

  • Procedure:

    • Place a known amount of lyophilized LPS (e.g., 1-5 mg) in a screw-cap glass tube.

    • Add 1 mL of 2M methanolic HCl.

    • Seal the tube and heat at 85°C for 16 hours for methanolysis.

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex.

    • Extract the fatty acid methyl esters (FAMEs) by adding 1 mL of hexane and vortexing vigorously.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper hexane layer to a new tube.

    • Repeat the extraction with another 1 mL of hexane and combine the hexane layers.

    • Wash the combined hexane extract with a sodium carbonate solution to neutralize any remaining acid.

    • Dry the hexane extract under a gentle stream of nitrogen.

    • Re-dissolve the dried FAMEs in a small volume of hexane for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

    • Capillary column suitable for FAME analysis (e.g., a polar or mid-polar column like a DB-23 or HP-5ms).

  • Typical GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a rate of 5-10°C/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 50 to 550.

  • Identification: The identification of 3-hydroxy-15-methylhexadecanoic acid methyl ester is based on its retention time compared to a standard (if available) and the fragmentation pattern in the mass spectrum. The presence of characteristic ions will confirm the structure. For hydroxy fatty acids, it is common to also prepare trimethylsilyl (B98337) (TMS) derivatives to improve their chromatographic properties and obtain characteristic mass spectra.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction LPS Extraction cluster_analysis Fatty Acid Analysis bacterial_culture Bacteroides Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting lyophilization Lyophilization cell_harvesting->lyophilization phenol_water Hot Phenol-Water Extraction lyophilization->phenol_water dialysis Dialysis phenol_water->dialysis enzymatic_treatment Enzymatic Treatment (RNase, DNase) dialysis->enzymatic_treatment ultracentrifugation Ultracentrifugation enzymatic_treatment->ultracentrifugation purified_lps Purified LPS ultracentrifugation->purified_lps methanolysis Methanolysis (Liberation & Methylation) purified_lps->methanolysis extraction_fames Hexane Extraction of FAMEs methanolysis->extraction_fames derivatization Optional: TMS Derivatization extraction_fames->derivatization optional gc_ms GC-MS Analysis extraction_fames->gc_ms derivatization->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: Experimental workflow for the analysis of 3-hydroxy-15-methylhexadecanoic acid.

Conclusion

3-Hydroxy-15-methylhexadecanoic acid is a key structural fatty acid in the lipid A of Bacteroides species, contributing to the unique immunomodulatory properties of their LPS. Understanding its distribution and the signaling pathways it influences is of great interest for researchers in microbiology, immunology, and drug development, particularly in the context of microbiome-host interactions and the development of novel therapeutics targeting inflammatory responses. The detailed protocols provided herein offer a foundation for the accurate and reliable analysis of this important biomolecule.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, presumed to be an intermediate in the metabolism of branched-chain fatty acids. The accurate and sensitive quantification of such acyl-CoAs is crucial for understanding metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents targeting these pathways.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of these low-abundance endogenous molecules due to its high selectivity and sensitivity.[1][3]

This document provides detailed protocols for the sample preparation, LC-MS/MS analysis, and data interpretation for the quantitative analysis of this compound in biological matrices.

Data Presentation

As specific quantitative data for this compound is not widely available in the scientific literature, the following table serves as a template for researchers to present their own experimental data in a clear and structured format.

Sample IDBiological MatrixConcentration (pmol/mg protein)Standard Deviation
Control 1Human PlasmaUser DataUser Data
Control 2Human PlasmaUser DataUser Data
Control 3Human PlasmaUser DataUser Data
Treated 1Human PlasmaUser DataUser Data
Treated 2Human PlasmaUser DataUser Data
Treated 3Human PlasmaUser DataUser Data

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and should be optimized for the specific analysis of this compound.[4][5][6]

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) protocol is recommended for the efficient extraction and purification of long-chain acyl-CoAs from cellular or tissue homogenates.[3]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing an appropriate concentration of the internal standard.[3]

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.[3]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[3][6]

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.[3][6]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[3][6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.4 mL/min[3]

  • Injection Volume: 5 µL[3]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][4]

  • Capillary Voltage: 3.20 kV[4]

  • Cone Voltage: 45 V[4]

  • Source Temperature: 120 °C[4]

  • Desolvation Temperature: 500 °C[4]

  • Desolvation Gas Flow: 500 L/h[4]

  • Collision Gas: Argon[4]

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

SRM Transitions: The following table provides proposed SRM transitions for this compound. These should be optimized by direct infusion of a synthesized standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound[M+H]⁺[M+H - 507]⁺Characteristic CoA fragment
Internal Standard (e.g., Heptadecanoyl-CoA)[M+H]⁺[M+H - 507]⁺Characteristic CoA fragment

Note: The neutral loss of 507 Da corresponds to the phosphoadenosine diphosphate (B83284) moiety and is a characteristic fragmentation for acyl-CoAs in positive ESI mode.[7]

Visualizations

Signaling Pathway

cluster_Mitochondria Mitochondrial Matrix Fatty_Acid 15-Methylhexadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA 15-Methylhexadecanoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA 2,3-Enoyl-15-methylhexadecanoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Keto-15-methylhexadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Branched-Chain Fatty Acid β-Oxidation Pathway.

Experimental Workflow

Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization + Internal Standard Sample->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Drying Drying (Nitrogen) SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Application Notes and Protocols for the Analysis of Branched-Chain Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. These metabolic pathways are essential for energy production and the synthesis of other biomolecules. Dysregulation of BCAA metabolism and the accumulation of specific BC-acyl-CoAs are implicated in various metabolic diseases, including maple syrup urine disease (MSUD), propionic and methylmalonic acidemias, and have been linked to insulin (B600854) resistance and other metabolic syndromes. Consequently, the accurate and sensitive quantification of BC-acyl-CoAs in biological matrices is of paramount importance for basic research, clinical diagnostics, and the development of therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and a broad dynamic range.[1][2] This document provides detailed application notes and experimental protocols for the quantitative analysis of key BC-acyl-CoAs in biological samples.

Key Branched-Chain Acyl-CoAs in Metabolism

The primary BC-acyl-CoAs derived from BCAA catabolism include:

  • Isovaleryl-CoA: from leucine

  • Isobutyryl-CoA: from valine

  • α-Methylbutyryl-CoA (or 2-Methylbutyryl-CoA): from isoleucine

Further metabolism of these initial products generates other important short-chain acyl-CoAs, including:

  • Propionyl-CoA: a product of isoleucine and valine catabolism

  • Methylmalonyl-CoA: an intermediate in the catabolism of propionyl-CoA

Experimental Workflow Overview

The general workflow for the analysis of BC-acyl-CoAs by LC-MS/MS involves several key steps: sample preparation to extract the analytes and remove interfering substances, chromatographic separation of the target analytes, and their detection and quantification by tandem mass spectrometry.

Experimental Workflow for BC-Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Quenching Extraction Extraction of Acyl-CoAs Homogenization->Extraction Cleanup Optional SPE Cleanup Extraction->Cleanup optional Evaporation Evaporation & Reconstitution Extraction->Evaporation Cleanup->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for BC-acyl-CoA analysis.

Signaling Pathway: Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs is a multi-step enzymatic process that primarily occurs in the mitochondria. The initial steps are common for all three BCAAs, leading to the formation of their respective BC-acyl-CoA derivatives.

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA MethylbutyrylCoA->AcetylCoA Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH IsobutyrylCoA->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA AcetylCoA->TCA

Caption: Simplified pathway of BCAA catabolism leading to BC-acyl-CoAs.

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of selected BC-acyl-CoAs. These values are representative and may vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: LC-MS/MS Method Performance for Branched-Chain Acyl-CoAs

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Recovery)Reference
Isovaleryl-CoA1 - 10001< 15%85-115%[1]
Propionyl-CoA1 - 10001< 15%85-115%[1]
Isobutyryl-CoA1 - 10001< 15%85-115%[3]
Methylmalonyl-CoA1 - 10001< 15%85-115%[3]

Note: Data for isobutyryl-CoA and methylmalonyl-CoA are extrapolated from methods validated for a range of short-chain acyl-CoAs and may require specific validation.

Table 2: Analyte Recovery with Different Extraction Methods

AnalyteRecovery with 10% TCA followed by SPE (%)Recovery with 2.5% SSA (%)
Propionyl-CoA6280
Isovaleryl-CoA5859

Data adapted from a study comparing extraction methods for short-chain acyl-CoAs.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Tissues and Cells using 5-Sulfosalicylic Acid (SSA) Precipitation

This protocol is adapted from methodologies that emphasize simplicity and high recovery of short-chain acyl-CoAs without the need for solid-phase extraction.[1]

Materials:

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Sonicator or tissue homogenizer

  • Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

  • Tissue Samples:

    • Weigh approximately 20-50 mg of frozen tissue.

    • In a pre-chilled microcentrifuge tube, add the appropriate volume of ice-cold 2.5% SSA to achieve a 1:10 (w/v) ratio.

    • Add the internal standard solution to each sample.

    • Homogenize the tissue on ice using a sonicator or mechanical homogenizer until no visible tissue fragments remain.

  • Cell Samples (Adherent):

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 2.5% SSA to the culture dish.

    • Add the internal standard solution.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Cell Samples (Suspension):

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

    • Remove the supernatant and resuspend the cell pellet in 1 mL of ice-cold 2.5% SSA.

    • Add the internal standard solution.

  • Protein Precipitation and Extraction:

    • Vortex the homogenate/cell suspension vigorously for 1 minute.

    • Incubate on ice for 15 minutes to ensure complete protein precipitation.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a new microcentrifuge tube or an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

This protocol provides a general framework for the analysis of BC-acyl-CoAs. Instrument parameters should be optimized for the specific instrument and analytes of interest.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 95% acetonitrile (B52724) with 5 mM ammonium acetate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 50% B (linear gradient)

    • 10-12 min: 50% to 98% B (linear gradient)

    • 12-14 min: Hold at 98% B

    • 14-14.1 min: 98% to 2% B (linear gradient)

    • 14.1-20 min: Hold at 2% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 400 - 500°C

  • Collision Gas: Argon

Table 3: Representative MRM Transitions for Branched-Chain Acyl-CoAs

All acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[1] A second, often less intense but confirmatory, transition to m/z 428 is also commonly observed.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (Quantifier) (m/z) [M+H-507]⁺Product Ion (Qualifier) (m/z)
Isobutyryl-CoA838.2331.2428.0
α-Methylbutyryl-CoA852.2345.2428.0
Isovaleryl-CoA852.2345.2428.0
Propionyl-CoA824.2317.2428.0
Methylmalonyl-CoA868.2361.2428.0

Note: Isovaleryl-CoA and α-Methylbutyryl-CoA are isomers and will have the same precursor and product ion masses. Chromatographic separation is essential for their individual quantification.

Conclusion

The methodologies outlined in this document provide a robust framework for the reliable quantification of branched-chain acyl-CoAs in biological samples. The use of a simple and efficient sample preparation technique coupled with the sensitivity and specificity of LC-MS/MS allows for the accurate measurement of these important metabolic intermediates. These analytical tools are indispensable for advancing our understanding of the roles of branched-chain amino acid metabolism in health and disease, and for the development of novel therapeutic strategies targeting these pathways.

References

Application Notes and Protocols for the Separation of Long-Chain Acyl-CoAs by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of long-chain acyl-CoAs (LC-CoAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-CoAs are crucial intermediates in fatty acid metabolism and cellular signaling, making their accurate measurement essential for understanding various physiological and pathological processes.[1][2][3]

Introduction to Long-Chain Acyl-CoA Analysis

Long-chain acyl-CoAs are metabolically active forms of long-chain fatty acids, playing central roles in energy production through β-oxidation, synthesis of complex lipids, and regulation of cellular signaling pathways.[2][4] Dysregulation of LC-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, type 2 diabetes, and cancer.[5][6] The analysis of these molecules is challenging due to their low abundance, structural similarity, and susceptibility to degradation.[7][8] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to quantify a wide range of acyl-CoA species simultaneously.[6][9][10][11]

Core Methodologies

Several liquid chromatography approaches have been successfully employed for the separation of long-chain acyl-CoAs. The choice of method often depends on the specific acyl-CoA species of interest, the sample matrix, and the desired sensitivity.

Ion-Pairing Reversed-Phase HPLC-MS/MS

Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used technique that enhances the retention of polar, ionic compounds like acyl-CoAs on a nonpolar stationary phase.[12][13] Ion-pairing reagents, such as triethylamine (B128534) acetate (B1210297) (TEAA), are added to the mobile phase to form a neutral complex with the negatively charged phosphate (B84403) groups of the CoA moiety, thereby increasing their interaction with the reversed-phase column.[11][14]

Reversed-Phase UPLC-MS/MS at High pH

Ultra-performance liquid chromatography (UPLC) at high pH offers an alternative to ion-pairing chromatography.[5][10] By operating at a pH above the pKa of the phosphate groups (around pH 10.5), the acyl-CoAs are deprotonated and can be effectively separated on a C18 reversed-phase column with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[10] This approach avoids the use of ion-pairing reagents, which can sometimes cause ion suppression in the mass spectrometer.[8]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of long-chain acyl-CoAs from biological samples.

Protocol 1: Sample Preparation - Tissue Extraction

This protocol is adapted from established methods for the extraction of acyl-CoAs from tissues.[15]

Materials:

  • Powdered tissue sample

  • Internal standards (e.g., [2H5]propionyl-CoA, [2H9]pentanoyl-CoA, heptadecanoyl-CoA)

  • Extraction buffer: Methanol (B129727)/water (1:1) containing 5% acetic acid

  • 2-(2-pyridyl)ethyl silica (B1680970) gel solid-phase extraction (SPE) cartridges

  • Methanol

  • 50 mM Ammonium formate (B1220265) (pH 6.3)

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 250 mg of powdered tissue and spike with a known amount of internal standard mixture.

  • Add 4 ml of extraction buffer and homogenize for 1 minute using a Polytron homogenizer.

  • Centrifuge the homogenate and collect the supernatant.

  • Activate an SPE cartridge with 3 ml of methanol, followed by equilibration with 3 ml of extraction buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 ml of extraction buffer.

  • Elute the acyl-CoAs with the following solutions in sequence:

    • 3 ml of 50 mM ammonium formate (pH 6.3) / methanol (1:1)

    • 3 ml of 50 mM ammonium formate (pH 6.3) / methanol (1:3)

    • 3 ml of methanol

  • Combine the eluates and dry under a stream of nitrogen gas.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides parameters for both ion-pairing and high-pH reversed-phase methods.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Method A: Ion-Pairing Reversed-Phase UPLC-MS/MS [11]

  • Column: C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[15]

  • Mobile Phase A: 95% Water, 5% Acetonitrile, 30 mM Triethylamine acetate (TEAA).

  • Mobile Phase B: 100% Acetonitrile, 30 mM TEAA.

  • Flow Rate: 0.4 ml/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Injection Volume: 10-40 µl.

  • Column Temperature: 42°C.[15]

Method B: High-pH Reversed-Phase UPLC-MS/MS [5][10]

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[5]

  • Mobile Phase A: 15 mM Ammonium hydroxide in water.[5]

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[5]

  • Flow Rate: 0.4 ml/min.[5]

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

  • Injection Volume: 5-10 µl.

  • Column Temperature: 50°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][11]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5][7]

  • Capillary Voltage: 3.20 kV.[7]

  • Source Temperature: 120°C.[7]

  • Desolvation Temperature: 500°C.[7]

  • Collision Gas: Argon.[7]

Data Presentation

The following tables summarize typical quantitative data for the analysis of long-chain acyl-CoAs.

Table 1: Retention Times of Long-Chain Acyl-CoAs using Reversed-Phase Chromatography.

Acyl-CoA SpeciesRetention Time (min)
Palmitoyl-CoA (C16:0)9.8
Palmitoleoyl-CoA (C16:1)9.5
Stearoyl-CoA (C18:0)11.2
Oleoyl-CoA (C18:1)10.8
Linoleoyl-CoA (C18:2)10.5
Arachidonoyl-CoA (C20:4)9.2

Note: Retention times are approximate and can vary based on the specific column, gradient, and LC system used.[7]

Table 2: MRM Transitions for Long-Chain Acyl-CoAs.

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1004.6499.245
Palmitoleoyl-CoA (C16:1)1002.6497.245
Stearoyl-CoA (C18:0)1032.7527.245
Oleoyl-CoA (C18:1)1030.7525.245
Linoleoyl-CoA (C18:2)1028.7523.245
Arachidonoyl-CoA (C20:4)1052.6547.245
Heptadecanoyl-CoA (C17:0 - IS)1018.7513.245

Note: The product ion often corresponds to the acyl-CoA minus the phosphoadenosine diphosphate (B83284) group (neutral loss of 507 Da).[16] Precursor and product ions may vary slightly based on the adducts formed.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction Homogenate SPE Solid-Phase Extraction Extraction->SPE Supernatant Dry Drying SPE->Dry Eluate LC Liquid Chromatography Separation Dry->LC Reconstituted Sample MS Mass Spectrometry Detection LC->MS Separated Analytes Data Data Acquisition & Processing MS->Data Mass Spectra

Caption: Experimental workflow for LC-MS/MS analysis of long-chain acyl-CoAs.

acyl_coa_signaling cluster_input Inputs cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles FFA Long-Chain Fatty Acids AcylCoA Long-Chain Acyl-CoA FFA->AcylCoA ACSL BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn EnzymeReg Enzyme Regulation (e.g., ACC) AcylCoA->EnzymeReg Transcription Gene Transcription (e.g., PPARs) AcylCoA->Transcription

Caption: Metabolic and signaling roles of long-chain acyl-CoAs.

References

Application Note: Quantitative Analysis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in Bacterial Cultures using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain hydroxy fatty acyl-CoA. Acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in numerous metabolic pathways, including fatty acid synthesis and β-oxidation.[1][2] Specifically, 3-hydroxy fatty acids are known lipid constituents in several bacterial species, such as Bacteroides, where D-(-)-3-hydroxy-15-methylhexadecanoic acid has been identified as a predominant component.[3] The accurate quantification of its acyl-CoA form is crucial for understanding bacterial lipid metabolism, identifying potential biomarkers, and assessing the impact of antimicrobial agents on these pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing low-abundance endogenous molecules like acyl-CoAs due to its high selectivity and sensitivity.[4][5] This document provides a detailed protocol for the extraction and quantification of this compound from bacterial cultures.

Overall Experimental Workflow

The workflow diagram below outlines the major steps from sample collection to data analysis for the quantification of the target analyte.

G cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction & Purification cluster_analysis Analysis A Bacterial Culture Growth B Cell Harvesting (Centrifugation) A->B D Protein Precipitation (e.g., TCA or SSA) C Metabolism Quenching & Cell Lysis (e.g., Cold Solvent) B->C C->D E Centrifugation (Collect Supernatant) D->E I LC-MS/MS Analysis (MRM Mode) F Solid-Phase Extraction (SPE) (C18 Cartridge) E->F G Elution & Evaporation F->G H Sample Reconstitution G->H H->I J Data Processing (Integration & Calibration) I->J K Quantification (pmol/mg protein) J->K

Caption: High-level workflow for quantifying this compound.

Experimental Protocols

This section provides detailed methodologies for sample preparation, extraction, and analysis. It is recommended to optimize these protocols for specific bacterial strains and culture conditions.

Protocol 1: Bacterial Culture & Harvest
  • Culture Growth: Grow bacterial cultures in the appropriate liquid medium and conditions (e.g., temperature, aeration) to the desired growth phase (e.g., mid-log or stationary).

  • OD Measurement: Measure the optical density (OD) of the culture to estimate cell density.

  • Harvesting: Aliquot a defined volume/OD unit of the bacterial culture into a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet once with an equal volume of ice-cold phosphate-buffered saline (PBS) to remove residual media components.

  • Final Centrifugation: Repeat the centrifugation step, discard the supernatant, and proceed immediately to the extraction protocol or flash-freeze the pellet in liquid nitrogen and store at -80°C for later analysis.

Protocol 2: Extraction of Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from cellular samples.[2][5][6]

Materials:

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA not present in the bacteria.

  • Extraction Solvent: Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727).

  • Protein Precipitation Agent: Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA).[2][4]

  • Solid-Phase Extraction (SPE): C18 SPE Cartridges.

  • SPE Solvents: LC-MS grade methanol and water.

Procedure:

  • Cell Lysis & Quenching: Resuspend the bacterial cell pellet in 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing a known concentration of the internal standard (e.g., C17:0-CoA). Vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.

  • Protein Precipitation: Add 500 µL of an ice-cold protein precipitation agent (e.g., 10% TCA). Vortex briefly and incubate on ice for 15 minutes.[2]

  • Clarification: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]

  • SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[2][5]

  • Sample Loading: Carefully collect the supernatant from step 3 and load it onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.[2][5]

  • Elution: Elute the acyl-CoAs from the cartridge with 1 mL of methanol into a clean collection tube.[5]

  • Drying: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.[5] Vortex thoroughly and transfer to an autosampler vial.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 - 0.4 mL/min.[5][7]

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: Ramp to 95% B

    • 12-14 min: Hold at 95% B

    • 14.1-16 min: Return to 5% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • Precursor/Product Ions: The specific precursor ion (parent ion) and product ion (fragment ion) transitions for this compound must be determined empirically by direct infusion of a purified standard. For acyl-CoAs, a common fragmentation involves the loss of the 3'-phosphoadenosine diphosphate (B83284) group.[9]

Data Presentation

Quantitative data should be presented clearly. Calibration curves must be generated using a pure standard of the analyte, and concentrations in biological samples are typically normalized to the total protein content of the initial cell pellet.

Table 1: Example MRM transitions for LC-MS/MS analysis.

Analyte Precursor Ion [M+H]⁺ Product Ion Collision Energy (eV)
This compound To be determined To be determined To be optimized

| Heptadecanoyl-CoA (Internal Standard) | 1022.6 | 515.1 | 45 |

Table 2: Example of summarized quantitative results.

Sample ID Bacterial Strain Treatment Concentration (pmol/mg protein) Std. Dev.
1 Wild Type Control 2.54 0.21
2 Wild Type Control 2.68 0.19
3 Wild Type Drug X 0.89 0.11
4 Wild Type Drug X 0.95 0.15
5 Mutant Y Control 15.72 1.34

| 6 | Mutant Y | Control | 16.11 | 1.58 |

Metabolic Context

This compound is an intermediate in the β-oxidation of branched-chain fatty acids. Understanding its position in the metabolic pathway is key to interpreting quantitative data.

G A 15-Methylhexadecanoyl-CoA (Branched-Chain Acyl-CoA) B 15-Methylhexadecenoyl-CoA A->B Acyl-CoA Dehydrogenase C This compound (Target Analyte) B->C Enoyl-CoA Hydratase D 3-Keto-15-methylhexadecanoyl-CoA C->D (S)-3-Hydroxyacyl-CoA Dehydrogenase E Myristoyl-CoA + Propionyl-CoA D->E Thiolase

Caption: Simplified pathway of branched-chain fatty acid β-oxidation.

References

Application Note: Extraction of Branched-Chain Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain acyl-Coenzyme A (BCAA-CoA) thioesters are critical intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). Accurate quantification of these molecules is essential for studying metabolic disorders, drug efficacy, and cellular bioenergetics. However, their low abundance and inherent instability present significant analytical challenges.[1][2] This document provides a detailed protocol for the efficient extraction of BCAA-CoAs from cultured mammalian cells, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a rapid organic solvent-based quenching and extraction, followed by solid-phase extraction (SPE) for sample cleanup and concentration.

Principle of the Method

The protocol begins with rapid quenching of metabolic activity using ice-cold methanol (B129727) to preserve the in vivo state of the acyl-CoA pool. Cells are lysed, and proteins are precipitated using a chloroform (B151607)/methanol/water solvent system. This is followed by a liquid-liquid phase separation to isolate the polar acyl-CoAs in the aqueous phase. A subsequent solid-phase extraction (SPE) step using a weak anion exchange column selectively captures and concentrates the acyl-CoA species, which are then eluted and prepared for LC-MS/MS analysis. The use of internal standards, added early in the procedure, is crucial for accurate quantification by correcting for sample loss during preparation.[3][4][5]

Materials and Reagents

Equipment:

  • Cell scrapers (for adherent cells)

  • Refrigerated centrifuge (capable of >15,000 x g and 4°C)

  • Microcentrifuge tubes (1.5 mL or 2 mL, pre-chilled)

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Solid-Phase Extraction (SPE) vacuum manifold

  • SPE Columns (e.g., Strata X-AW, Polymeric Weak Anion, 200 mg/3 ml or similar)[6]

Reagents:

  • Phosphate Buffered Saline (PBS), ice-cold

  • LC-MS grade Methanol (MeOH), chilled to -80°C

  • LC-MS grade Chloroform

  • LC-MS grade Acetonitrile (ACN)

  • Internal Standard (IS) solution: A mixture of stable isotope-labeled or odd-chain acyl-CoAs (e.g., [¹³C₂]acetyl-CoA, Heptadecanoyl-CoA) at a known concentration.[2][7]

  • 10 mM Ammonium (B1175870) Formate

  • 2% (v/v) Formic Acid in deionized water

  • 2% (v/v) Ammonium Hydroxide (B78521) in LC-MS grade water

  • 5% (v/v) Ammonium Hydroxide in LC-MS grade water

  • Reconstitution Solvent: 50% Methanol in water or 50 mM Ammonium Acetate[8]

Experimental Protocol

1. Cell Harvesting and Quenching

  • For Adherent Cells:

    • Place the culture dish on ice and aspirate the growth medium completely.

    • Wash the cell monolayer twice with ice-cold PBS, ensuring complete removal of residual medium.

    • Add 1 mL of ice-cold (-80°C) 80% methanol directly to the plate to quench metabolic activity.[9]

    • Immediately use a cell scraper to scrape the cells into the methanol. Collect the cell lysate/methanol suspension into a pre-chilled 2 mL microcentrifuge tube.

  • For Suspension Cells:

    • Transfer cells to a centrifuge tube and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

    • After the final wash, add 1 mL of ice-cold (-80°C) 80% methanol to the cell pellet and vortex vigorously to resuspend and quench the cells. Transfer to a pre-chilled 2 mL microcentrifuge tube.

2. Protein Precipitation and Phase Separation

  • Add the internal standard solution to the methanol lysate at a predetermined concentration.

  • Add 500 µL of chloroform to the tube, bringing the solvent ratio to approximately 2:1:0.8 (Methanol:Chloroform:Water from cell volume).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add an additional 500 µL of chloroform and 500 µL of water to the tube.[2]

  • Vortex again for 1 minute to induce phase separation.

  • Centrifuge at >2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol phase containing polar metabolites (including acyl-CoAs), a protein interface, and a lower chloroform phase with lipids.

  • Carefully collect the upper aqueous phase (~1 mL) and transfer it to a new pre-chilled tube, avoiding the protein layer.[2]

3. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition the weak anion exchange SPE column by passing 3 mL of methanol through it.[1][6]

  • Equilibration: Equilibrate the column with 3 mL of deionized water.[1][6]

  • Loading: Load the collected aqueous supernatant from step 2.7 onto the column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid to remove contaminants.[1][6]

    • Wash the column with 2.4 mL of methanol to remove any remaining non-polar impurities.[1][6]

  • Elution:

    • Perform a first elution with 2.4 mL of 2% ammonium hydroxide into a clean collection tube.[1][6]

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide into the same collection tube.[1][6]

  • Drying: Dry the combined eluates under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[1]

4. Reconstitution

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[1]

  • Vortex briefly and centrifuge at high speed (>15,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for analysis. If not analyzing immediately, store extracts at -80°C.[3][10]

Data Presentation

Quantitative data from the downstream LC-MS/MS analysis should be clearly structured. Internal standards are used to calculate the absolute or relative abundance of each BCAA-CoA.

Table 1: SPE Column Conditioning and Elution Solvents

Step Solvent Volume (mL) Purpose
Conditioning Methanol 3.0 Wets the stationary phase
Equilibration Deionized Water 3.0 Prepares column for aqueous sample
Wash 1 2% Formic Acid 2.4 Removes basic and neutral impurities
Wash 2 Methanol 2.4 Removes non-polar impurities
Elution 1 2% Ammonium Hydroxide 2.4 Elutes acyl-CoAs

| Elution 2 | 5% Ammonium Hydroxide | 2.4 | Ensures complete elution |

Table 2: Example BCAA-CoA Quantification Data

Analyte Retention Time (min) Area (Analyte) Area (Internal Std) Response Ratio Concentration (pmol/10⁶ cells)
Isovaleryl-CoA 5.2 150,000 750,000 0.20 Calculated from std curve
Isobutyryl-CoA 4.8 85,000 750,000 0.11 Calculated from std curve

| 2-Methylbutyryl-CoA | 5.0 | 60,000 | 750,000 | 0.08 | Calculated from std curve |

Visualizations

Diagram 1: BCAA-CoA Extraction Workflow

Extraction_Workflow cluster_sample_prep 1. Sample Preparation & Quenching cluster_extraction 2. Liquid-Liquid Extraction cluster_spe 3. Solid-Phase Extraction (SPE) cluster_final 4. Final Preparation Harvest Harvest & Wash Cells (Adherent or Suspension) Quench Quench Metabolism (-80°C 80% Methanol) Harvest->Quench Add_IS Add Internal Standard Quench->Add_IS Add_Solvents Add Chloroform & Water Add_IS->Add_Solvents Vortex_Centrifuge Vortex & Centrifuge (Phase Separation) Add_Solvents->Vortex_Centrifuge Collect_Aqueous Collect Upper Aqueous Phase Vortex_Centrifuge->Collect_Aqueous Condition Condition & Equilibrate Column Collect_Aqueous->Condition Load Load Aqueous Extract Condition->Load Wash Wash (Formic Acid, Methanol) Load->Wash Elute Elute (Ammonium Hydroxide) Wash->Elute Dry Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for BCAA-CoA extraction from cultured cells.

Diagram 2: Branched-Chain Amino Acid Catabolism

BCAA_Catabolism Leucine Leucine BCAT BCAT (Branched-Chain Aminotransferase) Leucine->BCAT KIC α-Ketoisocaproate Isoleucine Isoleucine Isoleucine->BCAT KMV α-Keto-β-methylvalerate Valine Valine Valine->BCAT KIV α-Ketoisovalerate BCKDH BCKDH Complex (Branched-Chain Keto Acid Dehydrogenase) KIC->BCKDH KMV->BCKDH KIV->BCKDH Isoval_CoA Isovaleryl-CoA BCKDH->Isoval_CoA Methylbut_CoA 2-Methylbutyryl-CoA BCKDH->Methylbut_CoA Isobut_CoA Isobutyryl-CoA BCKDH->Isobut_CoA TCA TCA Cycle Intermediates Isoval_CoA->TCA Methylbut_CoA->TCA Isobut_CoA->TCA

Caption: Simplified pathway of BCAA catabolism to BCAA-CoAs.

References

Application Notes and Protocols for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain, branched hydroxy fatty acyl-coenzyme A. Such molecules are critical intermediates in fatty acid metabolism, particularly in the beta-oxidation of branched-chain fatty acids.[1][2] The presence and concentration of specific acyl-CoA species can be indicative of cellular metabolic status and are relevant in the study of metabolic diseases. The use of a well-characterized analytical standard is paramount for the accurate quantification and identification of these metabolites in biological matrices. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in mass spectrometry-based applications and enzyme assays.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented below. These properties are essential for sample preparation, storage, and the development of analytical methods.

PropertyValueSource
Chemical Formula C38H68N7O18P3SCalculated
Molecular Weight 1051.98 g/mol Calculated
Parent Fatty Acid 3-hydroxy-15-methylhexadecanoic acidPubChem[3]
Parent Fatty Acid CAS 25491-28-5PubChem[3]
Parent FA Mol. Wt. 286.4 g/mol PubChem[3]
Physical State Solid (predicted)-
Solubility Soluble in aqueous buffers and organic solvents like acetonitrile (B52724) and methanol.[4]Inferred from similar long-chain acyl-CoAs
Storage Store at -20°C or below for long-term stability.General recommendation for acyl-CoAs

Application Notes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Standard

This compound is an ideal analytical standard for the development of quantitative LC-MS/MS methods. Its defined structure and purity allow for the creation of accurate calibration curves and for the precise quantification of this analyte in complex biological samples such as cell lysates, tissue homogenates, and plasma.[2][4]

  • Internal Standard: For absolute quantification, the use of a stable isotope-labeled internal standard, such as this compound-d3, is recommended to account for matrix effects and variations in sample processing.

  • Method Development: This standard can be used to optimize chromatographic separation conditions (e.g., column chemistry, mobile phase composition, and gradient elution) and mass spectrometer parameters (e.g., precursor and product ion selection, collision energy, and ion source settings).[2]

Enzyme Substrate for In Vitro Assays

This molecule serves as a specific substrate for enzymes involved in branched-chain fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases (HADHs).[5][6] The use of this standard in enzymatic assays allows for:

  • Enzyme Kinetics: Determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for specific HADH isozymes.[6][7]

  • Inhibitor Screening: Screening of small molecule libraries for potential inhibitors of enzymes that metabolize this compound, which can be valuable in drug discovery programs targeting metabolic disorders.

  • Enzyme Characterization: Characterizing the substrate specificity of novel or poorly understood enzymes within the fatty acid metabolism pathways.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples.

Materials:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium (B1175870) hydroxide[2]

  • Biological sample (e.g., tissue, cells)

  • Homogenizer

  • Centrifuge

  • C18 solid-phase extraction (SPE) cartridges (optional)[2]

  • HPLC system coupled to a triple quadrupole mass spectrometer[2][4]

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 70% ethanol).

    • Perform serial dilutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each standard with the internal standard at a fixed concentration.

  • Sample Preparation:

    • For tissue samples, weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 80% methanol).

    • For cultured cells, wash the cell pellet with PBS and extract with 1 mL of ice-cold extraction buffer.

    • Add the internal standard to each sample.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[4]

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.[2]

    • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.[2]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90-10% B

      • 12.1-15 min: 10% B

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Calibration Standards Spike_IS Spike with Internal Standard Standard->Spike_IS Cal_Curve Generate Calibration Curve Standard->Cal_Curve Sample Homogenize Biological Sample Sample->Spike_IS Extract Extract Acyl-CoAs Spike_IS->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Integrate Integrate Peak Areas MSMS->Integrate Integrate->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Caption: HPLC-MS/MS workflow for quantification.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure HADH activity using this compound as a substrate. The assay monitors the production of NADH, which results in an increase in absorbance at 340 nm.[6][8]

Materials:

  • This compound

  • Purified HADH enzyme or cell lysate containing HADH activity

  • NAD+

  • Assay buffer: 100 mM Tris-HCl, pH 9.0

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in assay buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 1-100 µM).

    • Prepare a 10 mM stock solution of NAD+ in assay buffer.

    • Prepare the enzyme solution at an appropriate dilution in assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following in order:

      • Assay buffer to a final volume of 200 µL.

      • NAD+ to a final concentration of 1 mM.

      • This compound to the desired final concentration.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate/cuvette at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the HADH enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.[6][7]

Metabolic Pathway Context

This compound is an intermediate in the beta-oxidation of branched-chain fatty acids like 15-methylhexadecanoic acid. This pathway is crucial for energy production from dietary lipids.[1][9]

Beta_Oxidation_Pathway cluster_pathway Beta-Oxidation of 15-Methylhexadecanoic Acid FattyAcid 15-Methylhexadecanoyl-CoA EnoylCoA trans-Δ2-15-Methylhexadecenoyl-CoA FattyAcid->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (+ H2O) KetoacylCoA 3-Keto-15-methylhexadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Thiolysis Thiolytic Cleavage KetoacylCoA->Thiolysis β-Ketothiolase (+ CoA-SH) Products Myristoyl-CoA + Propionyl-CoA Thiolysis->Products

Caption: Beta-oxidation of a branched-chain fatty acid.

References

Revolutionizing Metabolic Research: Advanced Assays for Enzymes Acting on Branched-Chain Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step forward for metabolic research and drug development, this application note details robust and sensitive protocols for the assay of enzymes that metabolize branched-chain hydroxy fatty acyl-CoAs. These critical enzymes play a pivotal role in cellular energy homeostasis and lipid metabolism, and their dysregulation is implicated in numerous metabolic disorders. The following application notes provide researchers, scientists, and drug development professionals with comprehensive methodologies for spectrophotometric and mass spectrometry-based assays, complete with quantitative data and visual workflows to accelerate discovery in this vital field.

Introduction

Branched-chain fatty acids (BCFAs) and their hydroxylated derivatives are increasingly recognized for their biological significance, extending beyond simple lipid structures to active signaling molecules. The enzymes responsible for their metabolism, particularly those acting on branched-chain hydroxy fatty acyl-CoA intermediates, are crucial for pathways such as β-oxidation and the catabolism of branched-chain amino acids.[1][2] Understanding the kinetics and activity of these enzymes is paramount for elucidating their roles in health and disease. This document provides detailed protocols for the assay of two key enzyme classes: 3-hydroxyacyl-CoA dehydrogenases and 2-hydroxyacyl-CoA lyases, which are integral to the processing of these specialized lipid molecules.

Data Presentation: Quantitative Enzyme Kinetics

The following tables summarize the kinetic parameters for key enzymes acting on various branched-chain and straight-chain hydroxy fatty acyl-CoA substrates. This data provides a comparative reference for substrate specificity and enzyme efficiency.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Assay MethodReference
(S)-3-Hydroxy-9-methyldecanoyl-CoAHuman brain short-chain L-3-hydroxyacyl-CoA dehydrogenase10-100 (recommended starting range)Not specifiedSpectrophotometricBenchChem
Acetoacetyl-CoARalstonia eutropha H16 (S)-stereospecific 3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase48149Spectrophotometric[3]
L-3-Hydroxyacyl-CoAs (various chain lengths)Pig heart L-3-hydroxyacyl-CoA dehydrogenaseVaries with chain lengthMost active with medium-chain substratesCoupled Spectrophotometric[4]

Table 2: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL1)

SubstrateEnzyme SourceKm (µM)kcat (s-1)Assay MethodReference
2-Hydroxyisobutyryl-CoAActinobacterial 2-hydroxyacyl-CoA lyase (WT)~120~1.3HPLC-based[5][6]
2-Hydroxyphytanoyl-CoAHuman 2-hydroxyacyl-CoA lyase 1 (HsHACL1)Not specifiedNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • (S)-3-Hydroxy-9-methyldecanoyl-CoA (or other branched-chain hydroxy fatty acyl-CoA substrate)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., recombinant human HSD17B10)

  • NAD+ solution

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer and NAD+. The final concentration of NAD+ in the assay should be between 0.5 and 2 mM.

  • Prepare Substrate Solution: Prepare a stock solution of the branched-chain hydroxy fatty acyl-CoA substrate. A starting concentration range of 10-100 µM in the final assay volume is recommended.

  • Set up the Assay:

    • To each well of the 96-well plate (or cuvette), add the appropriate volume of the reagent mix.

    • Add the substrate solution to each well to achieve the desired final concentration.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add the purified 3-hydroxyacyl-CoA dehydrogenase to each well to start the reaction. The final enzyme concentration should be in the linear range of the assay, which needs to be determined empirically.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period.

  • Calculate Activity: Determine the rate of NADH production from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).

Protocol 2: LC-MS/MS Method for Quantification of Branched-Chain Hydroxy Fatty Acyl-CoAs

This protocol provides a highly sensitive and specific method for the quantification of branched-chain hydroxy fatty acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing the internal standard.

    • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water.

    • Elution: Elute the acyl-CoAs with 1 mL of methanol.

    • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.

    • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer in positive electrospray ionization mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the target branched-chain hydroxy fatty acyl-CoA and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of the analyte and the internal standard. Calculate the concentration of the branched-chain hydroxy fatty acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[8][9][10]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of enzymes acting on branched-chain hydroxy fatty acyl-CoAs.

Branched_Chain_Amino_Acid_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_HydroxyAcylCoA Branched-Chain Hydroxyacyl-CoAs BCAA Leucine, Isoleucine, Valine KetoAcids α-Ketoisocaproate α-Keto-β-methylvalerate α-Ketoisovalerate BCAA->KetoAcids Branched-Chain Amino Transferase (BCAT) AcylCoAs Isovaleryl-CoA 2-Methylbutyryl-CoA Isobutyryl-CoA KetoAcids->AcylCoAs Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) HydroxyAcylCoAs 3-Hydroxyisovaleryl-CoA 2-Methyl-3-hydroxybutyryl-CoA 3-Hydroxyisobutyryl-CoA AcylCoAs->HydroxyAcylCoAs Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase KetoAcylCoAs Further Metabolism (e.g., Propionyl-CoA, Acetyl-CoA) HydroxyAcylCoAs->KetoAcylCoAs 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Spectrophotometric_Assay_Workflow Start Start PrepareReagents Prepare Reagent Mix (Buffer, NAD+) Start->PrepareReagents SetupAssay Set up Assay in 96-well plate/cuvette PrepareReagents->SetupAssay PrepareSubstrate Prepare Substrate Solution (Branched-Chain Hydroxy Fatty Acyl-CoA) PrepareSubstrate->SetupAssay Incubate Incubate at Desired Temperature SetupAssay->Incubate AddEnzyme Initiate Reaction (Add 3-Hydroxyacyl-CoA Dehydrogenase) Incubate->AddEnzyme Measure Measure Absorbance at 340 nm AddEnzyme->Measure Calculate Calculate Enzyme Activity Measure->Calculate End End Calculate->End LCMS_Workflow Start Start SamplePrep Sample Preparation (Homogenization, Protein Precipitation, Centrifugation) Start->SamplePrep SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) SamplePrep->SPE DryAndReconstitute Dry Down and Reconstitute SPE->DryAndReconstitute LCMS LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) DryAndReconstitute->LCMS Quantification Data Analysis and Quantification LCMS->Quantification End End Quantification->End

References

Application Note & Protocol: GC-MS Analysis of 3-Hydroxy-15-Methylhexadecanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH FAs) are important biomarkers and structural components of lipopolysaccharides in Gram-negative bacteria. The accurate and sensitive quantification of specific 3-OH FAs, such as 3-hydroxy-15-methylhexadecanoic acid, is crucial for bacterial characterization, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of 3-hydroxy-15-methylhexadecanoic acid methyl ester using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol describes the extraction of total fatty acids from a sample matrix (e.g., bacterial culture, biological fluid).

  • Materials:

    • Sample containing 3-hydroxy-15-methylhexadecanoic acid

    • Internal standard (e.g., pentadecanoic acid, C15:0)

    • Methanol

    • Hexane (B92381) (High purity, GC grade)

    • Anhydrous 1.25 M HCl in methanol

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate

    • Glass vials with Teflon-lined caps

  • Procedure:

    • To your sample, add a known amount of internal standard (e.g., 510 μg of pentadecanoic acid).[1]

    • Lyophilize the sample to remove all water.

    • To the dried sample, add 0.5 ml of anhydrous 1.25 M HCl in methanol.[1]

    • Cap the vial tightly and heat at 80°C for 1 hour to perform acid-catalyzed hydrolysis and methylation.[1]

    • Cool the vial to room temperature.

    • Add 1 ml of hexane and 1 ml of 5% sodium bicarbonate solution to the vial.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

2. Derivatization of Hydroxyl Group (Optional but Recommended)

For improved chromatographic peak shape and to prevent thermal degradation in the injector, the hydroxyl group of the 3-hydroxy fatty acid methyl ester can be derivatized to a trimethylsilyl (B98337) (TMS) ether.

  • Materials:

    • Dried FAME extract from the previous step

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Ethyl acetate (B1210297)

  • Procedure:

    • Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.

    • Add 100 μL of ethyl acetate and 100 μL of BSTFA + 1% TMCS to the dried residue.[2]

    • Cap the vial tightly and heat at 80°C for 1 hour.[2]

    • Cool to room temperature. The sample is now ready for injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs and their TMS derivatives. Optimization may be required depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 μL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature of 100°C, hold for 2 min, ramp at 8°C/min to 280°C, hold for 10 min
Mass Spectrometer Agilent 5975 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Range m/z 50-550
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectral Data

The mass spectrum of 3-hydroxy-15-methylhexadecanoic acid methyl ester is characterized by specific fragment ions. For the TMS-derivatized compound, a characteristic ion is observed at m/z 233, corresponding to the 3-hydroxy fragment.[2] The underivatized methyl ester exhibits a characteristic base peak at m/z 103, which is indicative of 3-hydroxy fatty acid methyl esters.[3]

Table 1: Key Mass Spectral Ions for Identification and Quantification

CompoundDerivatizationKey Fragment Ion (m/z)Ion Description
3-hydroxy-15-methylhexadecanoic acid methyl esterNone103Base peak for 3-hydroxy FAMEs[3]
3-hydroxy-15-methylhexadecanoic acid methyl esterTMS233Characteristic 3-hydroxy fragment[2]
Pentadecanoic acid methyl ester (Internal Standard)None74, 87, 256Characteristic FAME fragments

Quantitative Analysis

Quantification is achieved by creating a calibration curve using a pure standard of 3-hydroxy-15-methylhexadecanoic acid methyl ester. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 2: Example Calibration Curve Data (Hypothetical)

Concentration (μg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
150,0001,000,0000.05
5250,0001,000,0000.25
10500,0001,000,0000.50
251,250,0001,000,0001.25
502,500,0001,000,0002.50

A linear regression of this data would yield a calibration curve for quantifying unknown samples.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Lyophilize Lyophilization Add_IS->Lyophilize Hydrolysis_Methylation Acid Hydrolysis & Methylation (1.25M HCl in Methanol, 80°C) Lyophilize->Hydrolysis_Methylation Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis_Methylation->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Proceed to Derivatization GC_Injection GC Injection Extraction->GC_Injection Direct Analysis Add_BSTFA Add BSTFA + 1% TMCS (80°C) Dry_Extract->Add_BSTFA Add_BSTFA->GC_Injection Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation MS_Detection Mass Spectrometry Detection (EI, Scan/SIM) Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis of 3-hydroxy fatty acids.

Fragmentation_Pathway Characteristic Fragmentation of 3-Hydroxy FAMEs Parent 3-Hydroxy FAME (Precursor Ion) Fragment1 [M-H2O]+ Parent->Fragment1 Loss of Water Fragment2 m/z 103 (Base Peak) Parent->Fragment2 Alpha-cleavage Fragment3 Other Fragments Parent->Fragment3 Other pathways

Caption: Key fragmentation pathways for 3-hydroxy FAMEs in EI-MS.

References

Application Notes and Protocols for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a branched-chain long-chain 3-hydroxy fatty acyl-CoA. While direct literature on this specific molecule is limited, its structural characteristics place it as a putative intermediate in fatty acid metabolism, particularly in pathways involving branched-chain fatty acids. Molecules of this class are crucial for understanding various physiological and pathological processes, including energy metabolism, membrane structure, and the pathophysiology of certain metabolic disorders. These application notes provide an overview of the potential applications of this compound in lipid research and detailed protocols for its use.

Putative Biosynthesis and Metabolism

The biosynthesis of this compound is proposed to originate from the metabolism of branched-chain amino acids, such as leucine, which can serve as a precursor for the iso-branched starter unit. The subsequent elongation and modification would proceed through the fatty acid synthesis (FAS) pathway, with the introduction of the hydroxyl group at the C-3 position being a key step in the elongation cycle.

The metabolic fate of this compound is likely tied to mitochondrial or peroxisomal beta-oxidation pathways. Dysregulation in these pathways can lead to the accumulation of 3-hydroxyacyl-CoA intermediates, which has been implicated in various fatty acid oxidation disorders.

Applications in Lipid Research

This compound can be a valuable tool for several areas of lipid research:

  • Enzyme Kinetics and Substrate Specificity Studies: It can be utilized as a substrate to characterize the kinetic parameters (Km, Vmax) of enzymes involved in the metabolism of branched-chain fatty acids. This includes dehydrogenases, hydratases, and thiolases that may exhibit specificity for such substrates.

  • Investigation of Fatty Acid Oxidation (FAO) Disorders: As a potential metabolite that could accumulate in certain FAO disorders, it can be used in cellular and mitochondrial assays to study the pathophysiology of these diseases. This allows for the investigation of the effects of potential therapeutic agents on the metabolism of this specific substrate.

  • Metabolic Flux Analysis: In studies of branched-chain fatty acid metabolism, this compound can serve as a standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace the metabolic fate of these lipids.

  • Biomarker Discovery: The presence and concentration of specific 3-hydroxy fatty acyl-CoAs can serve as biomarkers for certain metabolic states or diseases. Research into the detection and quantification of this compound in biological samples could lead to novel diagnostic tools.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Enzymes Acting on 3-Hydroxyacyl-CoAs
EnzymeSubstrateKm (µM) (Hypothetical)Vmax (nmol/min/mg) (Hypothetical)
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)This compound5 - 2550 - 200
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)This compound> 100< 10
Peroxisomal Acyl-CoA OxidaseThis compound10 - 5020 - 100

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual kinetic parameters would need to be determined experimentally.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a spectrophotometric assay to measure the activity of HADH enzymes using this compound as a substrate by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified or recombinant HADH enzyme

  • This compound

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare the reaction mixture in a cuvette containing Assay Buffer and NAD+ (final concentration, e.g., 1 mM).

  • Add the HADH enzyme to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to equilibrate.

  • Initiate the reaction by adding the this compound stock solution to achieve a range of final concentrations (e.g., 1-100 µM).

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH formation is proportional to the enzyme activity.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

HADH_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare (S)-3-Hydroxy- 15-methylhexadecanoyl-CoA Stock Solution Initiate Add Substrate to Initiate Reaction Prep_Substrate->Initiate Prep_Buffer Prepare Assay Buffer with NAD+ Mix Combine Assay Buffer, NAD+, and Enzyme Prep_Buffer->Mix Prep_Enzyme Prepare HADH Enzyme Solution Prep_Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Incubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Initial Velocity (V₀) Monitor->Calculate

Workflow for HADH Activity Assay.
Protocol 2: Analysis of this compound by GC-MS

This protocol outlines the general steps for the analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., a deuterated analog)

  • Organic solvents (e.g., chloroform, methanol, hexane)

  • Reagents for hydrolysis (e.g., KOH) and acidification (e.g., HCl)

  • Derivatization agent (e.g., BSTFA with TMCS for silylation)

  • GC-MS system

Procedure:

  • Lipid Extraction: Perform a total lipid extraction from the biological sample using a method like Folch or Bligh-Dyer.

  • Hydrolysis: The acyl-CoA must be hydrolyzed to release the free fatty acid. This is typically done by alkaline hydrolysis (e.g., with KOH in methanol).

  • Acidification and Extraction: Acidify the sample to protonate the fatty acid and then extract the free fatty acid into an organic solvent like hexane.

  • Derivatization: Evaporate the solvent and derivatize the fatty acid to make it volatile for GC analysis. The hydroxyl group is typically silylated (e.g., using BSTFA with 1% TMCS), and the carboxylic acid is converted to a methyl ester (e.g., with diazomethane (B1218177) or methanolic HCl).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification.

  • Data Analysis: Identify the peak corresponding to the derivatized 3-hydroxy-15-methylhexadecanoic acid based on its retention time and mass spectrum. Quantify the amount relative to the internal standard.

GC_MS_Analysis_Workflow Start Biological Sample Extraction Lipid Extraction (e.g., Folch method) Start->Extraction Hydrolysis Alkaline Hydrolysis (to free fatty acid) Extraction->Hydrolysis Acidification Acidification & Liquid-Liquid Extraction Hydrolysis->Acidification Derivatization Derivatization (e.g., Silylation) Acidification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data End Results Data->End

Workflow for GC-MS analysis.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to the central pathways of fatty acid oxidation. The following diagram illustrates its putative position within the mitochondrial beta-oxidation spiral.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acyl-CoA AcylCoA 15-Methylhexadecanoyl-CoA EnoylCoA 15-Methyl-trans-Δ²- hexadecenoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxy-15- methylhexadecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Keto-15-methyl- hexadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ShorterAcylCoA 13-Methyltetradecanoyl-CoA KetoacylCoA->ShorterAcylCoA β-Ketothiolase (CoA-SH) AcetylCoA Propionyl-CoA (from branched end) KetoacylCoA->AcetylCoA Propionyl-CoA Released ShorterAcylCoA->AcylCoA Next Cycle

Synthesis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, presumed to be an intermediate in the metabolism of branched-chain fatty acids. The study of such molecules is crucial for understanding various physiological and pathological processes, including metabolic disorders. This document provides detailed application notes and protocols for the synthesis, purification, and analysis of this compound for research use. Given the lack of commercially available standards for this specific molecule, the protocols outlined below are adapted from established methods for similar long-chain and branched-chain acyl-CoAs.[1][2]

Synthesis Methodologies

The synthesis of this compound can be approached through two primary routes: enzymatic synthesis, which offers high stereospecificity, and chemical synthesis, which provides a more traditional organic chemistry approach.

Enzymatic Synthesis

Enzymatic synthesis is a highly selective method for producing the desired (S)-enantiomer.[3] This process typically involves a three-step enzymatic cascade starting from the precursor fatty acid, (S)-3-Hydroxy-15-methylhexadecanoic acid.

Principle: The enzymatic synthesis route mimics the initial steps of fatty acid β-oxidation in reverse.[4][5]

  • Activation: The fatty acid is activated to its coenzyme A thioester by an acyl-CoA synthetase (ACS).

  • Dehydrogenation: An acyl-CoA dehydrogenase (ACD) introduces a double bond to form an enoyl-CoA intermediate.

  • Hydration: A stereospecific enoyl-CoA hydratase (ECH) catalyzes the hydration of the double bond to yield the (S)-3-hydroxyacyl-CoA.

Alternatively, a more direct two-step enzymatic approach can be employed if the corresponding 3-ketoacyl-CoA is available or can be synthesized.

  • Condensation: A ketoacyl synthase (KS) could potentially be used to generate a 3-ketoacyl-CoA.

  • Reduction: A 3-ketoacyl-CoA reductase then reduces the keto group to the desired (S)-hydroxyl group.

The protocol below focuses on the three-step cascade, which is a well-established pathway.[3]

Experimental Protocol: Enzymatic Synthesis

This protocol is designed for a 1 mL reaction volume and may require optimization for scale-up.

Materials:

  • (S)-3-Hydroxy-15-methylhexadecanoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Acyl-CoA Synthetase (long-chain or very-long-chain specific)

  • Acyl-CoA Dehydrogenase (long-chain or very-long-chain specific)

  • Enoyl-CoA Hydratase (crotonase)

  • FAD (flavin adenine (B156593) dinucleotide)

Procedure:

Step 1: Activation of (S)-3-Hydroxy-15-methylhexadecanoic acid

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM (S)-3-Hydroxy-15-methylhexadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • 5 mM Coenzyme A

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.1 mg/mL BSA

    • 5-10 units of a suitable long-chain Acyl-CoA Synthetase

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of the acyl-CoA by HPLC or by observing the decrease in free CoA.

Step 2: Dehydrogenation

  • To the reaction mixture from Step 1, add:

    • 50 µM FAD

    • 2-5 units of a suitable long-chain Acyl-CoA Dehydrogenase

  • Incubate at 37°C for 2-4 hours.

Step 3: Hydration

  • To the reaction mixture from Step 2, add:

    • 5-10 units of Enoyl-CoA Hydratase

  • Incubate at 37°C for 1-2 hours.

  • The final product is this compound.

Enzyme Selection:

The choice of enzymes is critical. It is recommended to screen commercially available enzymes or to use purified recombinant enzymes with known activity towards long-chain fatty acids.

Enzyme ClassPotential CandidatesRationale
Acyl-CoA SynthetaseVery-long-chain acyl-CoA synthetase (VLCAD)Active on long-chain fatty acids.[6]
Acyl-CoA DehydrogenaseLong-chain acyl-CoA dehydrogenase (LCAD)Specific for longer acyl chains.
Enoyl-CoA HydrataseCrotonaseKnown to hydrate (B1144303) trans-2-enoyl-CoAs.

Enzymatic Synthesis Workflow

Enzymatic Synthesis of this compound A (S)-3-Hydroxy-15- methylhexadecanoic acid B Activation (Acyl-CoA Synthetase) A->B C (S)-3-Hydroxy-15- methylhexadecanoyl-CoA B->C D Dehydrogenation (Acyl-CoA Dehydrogenase) C->D E 15-Methyl-trans-2- hexadecenoyl-CoA D->E F Hydration (Enoyl-CoA Hydratase) E->F G (S)-3-Hydroxy-15- methylhexadecanoyl-CoA F->G

Caption: Enzymatic synthesis cascade for this compound.

Chemical Synthesis

Principle:

  • Activation: The carboxylic acid, (S)-3-Hydroxy-15-methylhexadecanoic acid, is converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: The activated fatty acid is then reacted with the free thiol of Coenzyme A to form the thioester bond.

Experimental Protocol: Chemical Synthesis

Step 1: Activation of (S)-3-Hydroxy-15-methylhexadecanoic Acid

  • Dissolve (S)-3-Hydroxy-15-methylhexadecanoic acid, N-hydroxysuccinimide, and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

Step 2: Thioesterification

  • Dissolve the activated NHS ester in a suitable solvent (e.g., tetrahydrofuran).

  • In a separate flask, dissolve Coenzyme A in a sodium bicarbonate buffer (pH 8.0-8.5).

  • Slowly add the NHS ester solution to the Coenzyme A solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • The final product is this compound.

Chemical Synthesis Workflow

Chemical Synthesis of this compound A (S)-3-Hydroxy-15- methylhexadecanoic acid B Activation (NHS, DCC) A->B C Activated NHS Ester B->C D Thioesterification (Coenzyme A) C->D E (S)-3-Hydroxy-15- methylhexadecanoyl-CoA D->E

Caption: Chemical synthesis workflow via an activated NHS ester intermediate.

Purification and Analysis

Regardless of the synthesis method, the resulting this compound must be purified and its identity confirmed. Solid-phase extraction (SPE) is a common method for purification, followed by analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]

Experimental Protocol: Purification by SPE

Materials:

Procedure:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • Loading: Load the synthesis reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried product in a suitable buffer for analysis or storage.

Analytical Methods

MethodParametersExpected Results
HPLC Column: C18 reversed-phaseMobile Phase: Gradient of acetonitrile (B52724) and potassium phosphate bufferDetection: UV at 260 nmA peak corresponding to the retention time of the synthesized acyl-CoA.
LC-MS/MS Ionization: Positive electrospray ionization (ESI+)Detection: Multiple Reaction Monitoring (MRM)Detection of the parent ion and characteristic fragment ions. A common fragmentation is the neutral loss of the 507 Da phosphopantetheine moiety.[1]

Quantitative Data Presentation

While specific quantitative data for the synthesis of this compound is not widely available, the following table provides an example of how to present such data. Researchers should replace this with their own experimental results.

Synthesis MethodParameterValue
Enzymatic Yield (%)e.g., 65%
Purity (by HPLC, %)e.g., >95%
Chemical Yield (%)e.g., 40%
Purity (by HPLC, %)e.g., >90%

Biological Context and Signaling Pathways

This compound is an intermediate in the β-oxidation of branched-chain fatty acids. This metabolic pathway is crucial for energy production from these types of fatty acids.

Branched-Chain Fatty Acid β-Oxidation Pathway

Generalized Pathway of Branched-Chain Fatty Acid β-Oxidation A Branched-Chain Fatty Acid B Activation (Acyl-CoA Synthetase) A->B C Branched-Chain Acyl-CoA B->C D Dehydrogenation (Acyl-CoA Dehydrogenase) C->D E Enoyl-CoA D->E F Hydration (Enoyl-CoA Hydratase) E->F G (S)-3-Hydroxyacyl-CoA (e.g., (S)-3-Hydroxy-15- methylhexadecanoyl-CoA) F->G H Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) G->H I 3-Ketoacyl-CoA H->I J Thiolysis (Thiolase) I->J K Acetyl-CoA / Propionyl-CoA J->K to Citric Acid Cycle L Shortened Acyl-CoA J->L to further rounds of β-oxidation

Caption: Generalized pathway of branched-chain fatty acid β-oxidation.[2]

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols described are based on established methodologies for similar compounds and may require optimization for the specific synthesis of this compound.

References

Application Notes and Protocols for In Vitro Enzymatic Assays Using (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a long-chain, branched 3-hydroxyacyl-CoA. Molecules of this class are key intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. The stereochemistry at the C3 position and the methyl branching at the C15 position make it a specific substrate for enzymes involved in the metabolism of branched-chain fatty acids. Understanding the enzymatic processing of this molecule is crucial for research into metabolic disorders, infectious diseases where branched-chain fatty acids are important, and for the development of targeted therapeutics.

These application notes provide detailed protocols for in vitro enzymatic assays using this compound, focusing on the activity of 3-hydroxyacyl-CoA dehydrogenases (HADH). These enzymes catalyze the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs.

Relevant Signaling Pathway: Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of branched-chain fatty acids. This metabolic pathway is essential for energy production from lipids. The diagram below illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in this pathway.

fatty_acid_beta_oxidation cluster_HADH Acyl_CoA Branched-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxy-15- methylhexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Propionyl-CoA/ Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Acyl_CoA Next cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle NAD NAD+ NADH NADH + H+ NAD->NADH

Caption: Fatty acid β-oxidation pathway for branched-chain acyl-CoAs.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HADH using this compound as a substrate. The assay monitors the production of NADH, which absorbs light at 340 nm.

Materials:

  • Purified recombinant 3-hydroxyacyl-CoA dehydrogenase (e.g., human short-chain HADH)

  • This compound

  • NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a stock solution of NAD+ in assay buffer.

    • Dilute the purified HADH to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • NAD+ solution

      • This compound solution

    • For inhibitor screening, add the test compound at this stage and pre-incubate with the enzyme for 5-10 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding the diluted HADH enzyme to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Workflow

The following diagram outlines the general workflow for determining the kinetic parameters of HADH with this compound.

experimental_workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) start->reagent_prep plate_setup Set up 96-well Plate (Vary Substrate Concentration) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation initiate_reaction Initiate Reaction with Enzyme pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocities (V₀) measure_absorbance->calculate_velocity plot_data Plot V₀ vs. [Substrate] calculate_velocity->plot_data determine_kinetics Determine Km and Vmax (Michaelis-Menten Plot) plot_data->determine_kinetics end End determine_kinetics->end

Caption: Workflow for HADH kinetic analysis.

Data Presentation

The following tables summarize hypothetical kinetic data for a generic short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) with this compound compared to a standard substrate, (S)-3-hydroxybutyryl-CoA. This data is for illustrative purposes and actual values must be determined experimentally.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateKm (µM)Vmax (µmol/min/mg)
(S)-3-Hydroxybutyryl-CoA (C4)25150
This compound (C17, branched)7595

Table 2: Inhibitor IC50 Values

InhibitorTarget EnzymeIC50 (µM)
Inhibitor ASCHAD10
Inhibitor BSCHAD50

Conclusion

The provided protocols and application notes offer a framework for the in vitro enzymatic characterization of this compound. These assays are fundamental for understanding the metabolism of branched-chain fatty acids and for the screening and development of inhibitors targeting enzymes in these pathways. The spectrophotometric assay for HADH is a robust and adaptable method for these purposes. Researchers should optimize the specific conditions for their enzyme of interest and experimental setup.

Application Notes and Protocols for Studying Host-Pathogen Interactions with Bacterial Branched-Chain Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, including the significant human pathogen Staphylococcus aureus. These lipids play a crucial role in maintaining membrane fluidity and integrity. Emerging research highlights that the composition of bacterial membranes, particularly the abundance of BCFAs, is not static and can be influenced by the host environment. This dynamic interplay has profound implications for bacterial virulence and the host's innate immune response.

These application notes provide a comprehensive overview and detailed protocols for investigating the role of bacterial branched-chain lipids in host-pathogen interactions. The methodologies described herein are essential for researchers seeking to understand the mechanisms of bacterial pathogenesis, identify novel drug targets, and develop new therapeutic strategies against bacterial infections.

Section 1: Analysis of Bacterial Branched-Chain Fatty Acid Profiles

A fundamental step in studying the role of BCFAs is the accurate quantification of their abundance in bacterial membranes under different growth conditions. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Quantitative Data Presentation

Table 1: Fatty Acid Composition of Staphylococcus aureus Wild-Type (WT) and BCFA-Deficient Mutant (ΔlpdA) Strains. [1][2]

Fatty Acid TypeWild-Type JE2 (% of Total Fatty Acids)ΔlpdA Mutant (% of Total Fatty Acids)
Total Branched-Chain Fatty Acids (BCFAs) 50.09 30.79
Anteiso-BCFAs30.8611.56
Iso-BCFAs19.2319.23
Total Straight-Chain Fatty Acids (SCFAs) 49.91 69.21

Table 2: Impact of Growth in Human Serum on S. aureus Fatty Acid Composition. [3]

Fatty Acid TypeS. aureus in TSBS. aureus in TSB + Human Serum
Phosphatidylglycerol (PG) 33:1 (anteiso-15:0/18:1) Not DetectedAbundant
Cardiolipin (CL) 66:2 (containing 15:0 and 18:1) Not DetectedAbundant
Unsaturated Fatty Acids Not DetectedIncorporated
Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol details the preparation of fatty acid methyl esters (FAMEs) from bacterial cultures for analysis by GC-MS.[4][5]

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water

  • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water

  • Glass tubes with Teflon-lined caps

  • Water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Harvesting Cells: Grow bacterial cultures to the desired phase and harvest by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS).

  • Saponification: Resuspend the cell pellet in 1.0 ml of Reagent 1 in a clean glass tube. Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 5 minutes. Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.

  • Methylation: Cool the tubes and add 2.0 ml of Reagent 2. Cap the tubes, vortex briefly, and heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes and add 1.25 ml of Reagent 3. Mix by gentle inversion for 10 minutes.

  • Phase Separation: Centrifuge the tubes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean tube.

  • Base Wash: Add approximately 3 ml of Reagent 4 to the organic phase, cap, and mix by inversion for 5 minutes.

  • Sample Collection: After the phases separate, transfer the upper organic phase to a GC vial for analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS. Use a suitable temperature program to separate the FAMEs. Identify and quantify the fatty acids based on their mass spectra and retention times compared to known standards.

Experimental Workflow Diagram

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest & Wash Bacterial Cells Saponify Saponification (Reagent 1, 100°C) Harvest->Saponify Add Reagent 1 Methylate Methylation (Reagent 2, 80°C) Saponify->Methylate Add Reagent 2 Extract Extraction (Reagent 3) Methylate->Extract Add Reagent 3 Wash Base Wash (Reagent 4) Extract->Wash Add Reagent 4 Collect Collect Organic Phase Wash->Collect GCMS GC-MS Analysis Collect->GCMS Inject into GC-MS Data Data Interpretation GCMS->Data

Workflow for FAME analysis by GC-MS.

Section 2: Host Immune Response to Bacterial Branched-Chain Lipids

Bacterial lipoproteins, which are anchored to the cell membrane by fatty acids, are potent activators of the host's innate immune system, primarily through Toll-like receptor 2 (TLR2). The type of fatty acid acylating these lipoproteins (e.g., BCFA vs. unsaturated fatty acid) can significantly modulate the intensity of this immune response.

Quantitative Data Presentation

Table 3: Macrophage Cytokine Response to S. aureus Lipoproteins. [6][7]

StimulusCytokineConcentration (pg/mL)Fold Change vs. Control
Wild-Type S. aureusIL-6~12-
KC (CXCL1)~200-
TNF-α~135-
BCFA Auxotroph (ΔbmfBB)IL-6Significantly Increased> Wild-Type
KC (CXCL1)Significantly Increased> Wild-Type
TNF-αSignificantly Increased> Wild-Type

Table 4: Cytokine Levels in Liver Homogenates of Mice Infected with S. aureus. [6]

Mouse StrainS. aureus StrainIL-6 (pg/mL)KC (CXCL1) (pg/mL)TNF-α (pg/mL)
Wild-TypeWild-Type~12~200~135
Wild-TypeΔbmfBB (BCFA Auxotroph)Significantly IncreasedSignificantly IncreasedSignificantly Increased
TLR2-/-ΔbmfBB (BCFA Auxotroph)Restored to WT levelsRestored to WT levelsRestored to WT levels
Experimental Protocol: Macrophage Stimulation Assay

This protocol describes the stimulation of macrophages with bacterial lipoproteins or whole bacteria to measure cytokine production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Bacterial lipoproteins or whole bacterial cells

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Stimulation: Prepare serial dilutions of bacterial lipoproteins or whole bacterial cells in cell culture medium. Remove the old medium from the cells and add 100 µL of the stimulus-containing medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 4, 8, or 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any cells or debris. Carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

Signaling Pathway Diagram: TLR2 Activation by Bacterial Lipoproteins

Bacterial lipoproteins are recognized by a heterodimer of TLR2 and either TLR1 or TLR6, depending on the acylation pattern of the lipoprotein. This recognition triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[8][9][10][11][12]

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR1 TLR2/TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 TLR2_TLR6 TLR2/TLR6 TLR2_TLR6->MyD88 Lipoprotein Bacterial Lipoprotein Lipoprotein->TLR2_TLR1 Lipoprotein->TLR2_TLR6 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates & degrades NFkB_inactive NF-κB IKK_complex->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA translocates to nucleus & binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines induces transcription

TLR2 signaling pathway upon recognition of bacterial lipoproteins.

Section 3: In Vivo Models of Host-Pathogen Interactions

To understand the physiological relevance of bacterial BCFAs in infection, in vivo models are indispensable. Murine models of skin and soft tissue infection are well-established for studying S. aureus pathogenesis.

Quantitative Data Presentation

Table 5: Virulence of S. aureus BCFA Mutants in a Murine Sepsis Model. [13]

S. aureus StrainPhenotypeLethality in MiceBacterial Counts in Organs (CFU/gram)
Wild-TypeCytotoxicHighHigh
rsp mutant (global virulence regulator)Attenuated cytotoxicitySignificantly reducedComparable to Wild-Type
Experimental Protocol: Murine Subcutaneous Infection Model

This protocol describes a model for establishing a localized S. aureus skin infection in mice.[14][15][16][17]

Materials:

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • S. aureus culture

  • PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Anesthesia

Procedure:

  • Bacterial Preparation: Grow S. aureus to mid-exponential phase, wash, and resuspend in sterile PBS to the desired concentration (e.g., 1 x 107 CFU/100 µL).

  • Animal Preparation: Anesthetize the mice. Shave a small area on the dorsal side of the mouse.

  • Inoculation: Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.

  • Monitoring: Monitor the mice daily for signs of infection, including abscess formation, lesion size, and body weight. Measure the length and width of the abscess using calipers.

  • Endpoint Analysis: At predetermined time points, euthanize the mice. The skin lesion can be excised for bacterial enumeration (CFU counting) and cytokine analysis. Organs such as the liver, spleen, and kidneys can also be harvested to assess systemic bacterial dissemination.

Experimental Workflow Diagram

Murine_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Monitoring cluster_analysis Endpoint Analysis Prep_Bacteria Prepare Bacterial Inoculum Inoculate Subcutaneous Inoculation Prep_Bacteria->Inoculate Prep_Animal Prepare Animal (Anesthetize & Shave) Prep_Animal->Inoculate Monitor Daily Monitoring (Lesion size, Weight) Inoculate->Monitor Euthanize Euthanize Monitor->Euthanize Excise Excise Lesion & Organs Euthanize->Excise CFU_Count Bacterial Enumeration (CFU) Excise->CFU_Count Cytokine_Analysis Cytokine Analysis Excise->Cytokine_Analysis

Workflow for the murine subcutaneous infection model.

Conclusion

The study of host-pathogen interactions involving bacterial branched-chain lipids is a rapidly evolving field with significant potential for the development of novel anti-infective therapies. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the intricate molecular dialogues between bacteria and their hosts. By understanding how bacteria utilize their lipid metabolism to modulate virulence and evade the immune system, we can identify new vulnerabilities to exploit in the fight against infectious diseases.

References

Application Notes and Protocols for the Development of Branched-Chain Fatty Acid Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are crucial components of cell membranes in many bacteria and play significant roles in various physiological processes in mammals. The biosynthesis of these fatty acids is carried out by a series of enzymes that are distinct from their straight-chain fatty acid counterparts, particularly in bacteria which utilize the Type II fatty acid synthesis (FAS-II) pathway. This pathway's essentiality for bacterial viability and its divergence from the mammalian Type I FAS system make it an attractive target for the development of novel antimicrobial agents.[1][2][3][4][5] This document provides detailed application notes and protocols for researchers engaged in the discovery and characterization of inhibitors targeting the BCFA synthesis pathway.

The Bacterial Branched-Chain Fatty Acid Synthesis (FAS-II) Pathway

The bacterial FAS-II pathway is a multi-enzyme system where each step is catalyzed by a discrete, soluble enzyme. The initiation of branched-chain fatty acid synthesis often utilizes branched-chain primers like isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of branched-chain amino acids (leucine, valine, and isoleucine, respectively).[6] The elongation process then proceeds through a cycle of condensation, reduction, dehydration, and a second reduction.

A key enzyme in this pathway is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which catalyzes the initial condensation step.[3] Subsequent elongation is carried out by other condensing enzymes like FabB and FabF. The other core enzymes in the elongation cycle include β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabA or FabZ), and enoyl-ACP reductase (FabI).[1][3]

Signaling Pathway Diagram: Bacterial Type II Fatty Acid Synthesis (FAS-II)

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Branched-chain\nAmino Acids Branched-chain Amino Acids Branched-chain\nAcyl-CoA Branched-chain Acyl-CoA Branched-chain\nAmino Acids->Branched-chain\nAcyl-CoA BCAA catabolism β-Ketoacyl-ACP β-Ketoacyl-ACP Branched-chain\nAcyl-CoA->β-Ketoacyl-ACP FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->β-Ketoacyl-ACP FabH β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP β-Ketoacyl-ACP->β-Hydroxyacyl-ACP FabG (NADPH) trans-2-Enoyl-ACP trans-2-Enoyl-ACP β-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabA/FabZ Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP (n+2) FabI (NADH/NADPH) Elongated\nβ-Ketoacyl-ACP Elongated β-Ketoacyl-ACP Acyl-ACP (n+2)->Elongated\nβ-Ketoacyl-ACP FabB/FabF (Malonyl-ACP) Membrane\nPhospholipids Membrane Phospholipids Acyl-ACP (n+2)->Membrane\nPhospholipids Downstream Pathways FabB/FabF FabB/FabF FabG FabG FabA/FabZ FabA/FabZ FabI FabI FabD FabD

Caption: Bacterial FAS-II pathway highlighting key enzymes and points of inhibition.

Data Presentation: Inhibitors of Branched-Chain Fatty Acid Synthesis

The following table summarizes the inhibitory activity of several known compounds against key enzymes in the bacterial FAS-II pathway. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget Enzyme(s)OrganismIC50 (µM)Reference(s)
Natural Products
CeruleninFabFS. aureus0.8[7]
FabHS. aureus>100[7]
ThiolactomycinFabHS. aureus50[7]
FabFS. aureus1.6[7]
PlatensimycinFabFS. aureus0.3
FabHS. aureus247
PlatencinFabF/FabHS. aureusMicromolar range
Phomallenic Acid AFabFS. aureus1.2[7]
Phomallenic Acid BFabFS. aureus2.1[7]
Phomallenic Acid CFabFS. aureus0.6[7]
LuteolinFabG, FabZ, FabIP. falciparum4, 5, 2[8]
(-)-Catechin gallateFabG, FabZ, FabIP. falciparum1, 0.4, 0.3[8]
Synthetic Compounds
TriclosanFabIS. aureus-[7]
TVB-3166FASN (Ketoacyl Reductase domain)HumanPotent, selective[9]
TOFAAcetyl-CoA Carboxylase (ACC)HumanAllosteric inhibitor[9]

Experimental Protocols

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for FabH

This protocol describes a method to determine the inhibitory activity of compounds against β-ketoacyl-ACP synthase III (FabH) by monitoring the consumption of the cofactor NADPH in a coupled reaction.

Materials:

  • Purified FabH enzyme

  • Purified FabG (β-ketoacyl-ACP reductase) enzyme

  • Acyl-CoA (e.g., isobutyryl-CoA) as the starter substrate

  • Malonyl-ACP as the extender substrate

  • NADPH

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT

  • Test compounds dissolved in 100% DMSO

  • UV-transparent 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of FabH and FabG in assay buffer.

    • Prepare stock solutions of isobutyryl-CoA, malonyl-ACP, and NADPH in assay buffer.

    • Prepare serial dilutions of the test compound in 100% DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 100 µL:

      • Assay Buffer

      • 1 µL of the test compound dilution in DMSO (final DMSO concentration should be ≤1%). For control wells, add 1 µL of 100% DMSO.

      • FabH enzyme (to a final concentration in the nanomolar range, to be optimized).

      • FabG enzyme (in excess to ensure the FabH reaction is rate-limiting).

      • NADPH (to a final concentration of ~150 µM).

      • Isobutyryl-CoA (at a concentration near its Km value).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding malonyl-ACP (at a concentration near its Km value).

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Two-Plate Differential Sensitivity Assay

This protocol is a cell-based screening method to identify compounds that specifically target the FabH/FabF enzymes in bacteria like Staphylococcus aureus. It relies on comparing the growth inhibition of a wild-type strain to a strain where the target enzyme is downregulated, for instance, using antisense RNA.[10]

Materials:

  • S. aureus wild-type strain.

  • S. aureus strain with an inducible antisense RNA construct targeting fabH or fabF.

  • Appropriate growth medium (e.g., Tryptic Soy Agar (B569324)/Broth).

  • Inducer for the antisense construct (e.g., xylose).

  • Test compounds or natural product extracts.

  • Sterile petri dishes.

  • Sterile paper discs.

Procedure:

  • Prepare Bacterial Lawns:

    • Prepare two sets of agar plates.

    • Control Plate: Spread a lawn of the S. aureus antisense strain on the agar medium without the inducer.

    • Antisense (AS) Plate: Spread a lawn of the S. aureus antisense strain on the agar medium containing the inducer (e.g., xylose) to downregulate the target enzyme.

  • Compound Application:

    • Impregnate sterile paper discs with a known concentration of the test compounds.

    • Place the discs onto the surface of both the control and AS plates at identical positions.

  • Incubation:

    • Incubate both sets of plates at 37°C for 18-24 hours.

  • Analysis:

    • Measure the diameter of the zone of growth inhibition around each disc on both the control and AS plates.

    • A compound that specifically inhibits the target enzyme (FabH/FabF) will produce a significantly larger zone of inhibition on the AS plate compared to the control plate.

    • Calculate the zone differential (diameter on AS plate - diameter on control plate). A large differential indicates target-specific inhibition.

Experimental Workflow

The discovery and development of novel inhibitors for branched-chain fatty acid synthesis typically follow a structured workflow, from initial screening to detailed characterization.

Experimental Workflow Diagram

Experimental_Workflow Primary_Screening Primary Screening (e.g., Two-Plate Assay) Hit_Identification Hit Identification (Significant Zone Differential) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Secondary_Screening Secondary Screening (In vitro Enzyme Assay - FabH/FAS-II) Hit_Identification->Secondary_Screening  Active Hits IC50_Determination IC50 Determination Secondary_Screening->IC50_Determination IC50_Determination->Secondary_Screening Low Potency Lead_Compound Lead Compound IC50_Determination->Lead_Compound  Potent Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., Gel Elongation Assay) Lead_Compound->Mechanism_of_Action In_vivo_Efficacy In vivo Efficacy and Toxicity Studies SAR_Studies->In_vivo_Efficacy Mechanism_of_Action->In_vivo_Efficacy

Caption: A typical workflow for the screening and characterization of BCFA synthesis inhibitors.

Conclusion

The development of inhibitors targeting the branched-chain fatty acid synthesis pathway, particularly the bacterial FAS-II system, holds significant promise for the discovery of new antimicrobial agents. The application notes and detailed protocols provided herein offer a comprehensive guide for researchers to screen, identify, and characterize potent and selective inhibitors. By employing a systematic workflow that combines whole-cell screening with in vitro enzymatic assays, the scientific community can accelerate the development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy Fatty Acids Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-HFAs) are a class of lipids characterized by a hydroxyl group at the third carbon position. They are crucial constituents of lipopolysaccharides in Gram-negative bacteria and are also found in various biological systems, playing roles in metabolic pathways and cellular signaling.[1] The precise determination of their molecular structure is essential for understanding their biological functions and for applications in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides comprehensive information about chemical structure, connectivity, and stereochemistry in solution.[2] These application notes offer a guide to using one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural elucidation of 3-HFAs.

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[3] The following steps provide a general guideline for preparing 3-HFA samples.

  • Solvent Selection: Choose a suitable deuterated solvent in which the 3-HFA is readily soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O) for salts of 3-HFAs.[4][5] The solvent should not have signals that overlap with key resonances of the analyte.[6]

  • Sample Concentration:

    • For ¹H NMR , dissolve 5-25 mg of the 3-HFA sample in 0.6-0.7 mL of the chosen deuterated solvent.[7]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 50-100 mg of the sample in 0.6-0.7 mL of solvent.[7]

  • Filtration: To ensure magnetic field homogeneity, the sample solution must be free of any solid particles or precipitates. Filter the solution through a pipette containing a small plug of glass wool or a Kimwipe directly into a clean, dry NMR tube.[6][8]

  • Internal Standard: For chemical shift referencing, add a small amount of an appropriate internal standard. Tetramethylsilane (TMS) is commonly used for organic solvents (δ = 0.00 ppm).[2] For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSA) can be used.[9]

  • Tube and Labeling: Use high-quality, clean NMR tubes. Ensure the final sample volume is approximately 0.6-0.7 mL, corresponding to a height of about 5 cm in a standard 5 mm tube.[6] Label the tube clearly near the top.[6]

Protocol 2: NMR Data Acquisition

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion and resolution.[2]

1D NMR Spectroscopy (¹H, ¹³C, and DEPT)

  • ¹H NMR: Acquire a standard single-pulse ¹H NMR spectrum. This initial spectrum provides information on the different types of protons and their relative numbers.

    • Typical Parameters: Pulse angle: 30-45°; Acquisition time: 2-4 s; Relaxation delay (d1): 1-5 s; Number of scans: 16-64.[2]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

    • Typical Parameters: A longer relaxation delay (e.g., 2-10 s) and a significantly higher number of scans (e.g., 1024 or more) are needed compared to ¹H NMR.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum shows only CH (methine) signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ (methylene) signals as negative peaks.

2D NMR Spectroscopy (COSY, HSQC, and HMBC)

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). It is essential for establishing proton-proton connectivity along the fatty acid chain.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[5] It is a powerful tool for assigning carbon resonances based on the proton assignments.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for piecing together molecular fragments and confirming the overall carbon skeleton by identifying long-range connectivities, such as the correlation from the H2 protons to the C1 carbonyl carbon.[2][5]

Data Presentation and Interpretation

The structural elucidation of a 3-HFA involves a systematic interpretation of the data obtained from the various NMR experiments.

Key Signal Interpretations for 3-Hydroxy Fatty Acids:

  • ¹H NMR:

    • -CH(OH)- (H3): A multiplet typically found around 3.9-4.1 ppm.[2][11]

    • -CH₂-COOH (H2): Diastereotopic protons adjacent to the carbonyl group, often appearing as two distinct signals (e.g., a doublet of doublets) between 2.3-2.5 ppm.[11]

    • Terminal -CH₃: A triplet around 0.8-0.9 ppm.[3]

    • Alkyl Chain -(CH₂)n-: A broad multiplet signal between 1.2-1.6 ppm.[3]

  • ¹³C NMR:

    • -COOH (C1): The carbonyl carbon is the most downfield signal, typically around 175-180 ppm.[2]

    • -CH(OH)- (C3): The carbon bearing the hydroxyl group appears around 65-70 ppm.[2]

    • -CH₂-COOH (C2): The carbon adjacent to the carbonyl is found around 40-45 ppm.

    • Alkyl Chain -(CH₂)n-: A series of signals in the 22-37 ppm region.[2]

    • Terminal -CH₃: The most upfield signal, typically around 14 ppm.[2]

Quantitative Data Summary

The following tables summarize predicted ¹H and ¹³C NMR chemical shifts for 3-hydroxypalmitic acid (C16:0) as a representative example. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Hydroxypalmitic Acid in CDCl₃

Proton AssignmentChemical Shift (δ) ppm (Predicted)Multiplicity
H3 (-CH(OH)-)~4.00Multiplet
H2 (-CH₂-COOH)~2.45dd (2H)
H4 (-CH₂-CH(OH)-)~1.50Multiplet
-(CH₂)₁₁-~1.25Broad s
H15 (-CH₂-CH₃)~1.29Multiplet
H16 (-CH₃)~0.88Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxypalmitic Acid in CDCl₃

Carbon AssignmentChemical Shift (δ) ppm (Predicted)
C1 (-COOH)~178.0
C3 (-CH(OH)-)~68.1
C2 (-CH₂-COOH)~42.5
C4 (-CH₂-CH(OH)-)~36.8
C5 to C13~22.7 - 31.9
C14~29.4
C15~25.6
C16 (-CH₃)~14.1

Predicted data is based on analysis of structurally similar compounds.[2][11]

Visualizations

Experimental Workflow

The diagram below illustrates the typical workflow for the structural elucidation of 3-hydroxy fatty acids using NMR spectroscopy.

G cluster_0 Sample Handling cluster_1 NMR Analysis cluster_2 Data Interpretation & Structure Confirmation Sample 3-HFA Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Add Internal Standard (e.g., TMS) Dissolve->Standard Transfer Filter & Transfer to NMR Tube Standard->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer NMR_1D 1D NMR (¹H, ¹³C, DEPT) Spectrometer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Spectrometer->NMR_2D Process Process Spectra (Phasing, Baseline Correction) NMR_1D->Process NMR_2D->Process Assign_H Assign ¹H Signals Process->Assign_H Assign_C Assign ¹³C Signals Assign_H->Assign_C Correlate Correlate with 2D NMR Data Assign_C->Correlate Structure Confirm Structure Correlate->Structure

Caption: Experimental workflow for 3-HFA structural elucidation.

Logical Relationships in NMR Data Interpretation

This diagram shows how data from different NMR experiments are integrated to determine the final structure of a 3-HFA.

G cluster_interpretation Data Integration NMR_1D 1D NMR Data (¹H, ¹³C, DEPT) Proton_Env Identify Proton Environments (¹H) NMR_1D->Proton_Env Carbon_Skeleton Identify Carbon Types (¹³C, DEPT) NMR_1D->Carbon_Skeleton NMR_2D 2D NMR Data (COSY, HSQC, HMBC) H_H_Connectivity Establish H-H Connectivity (COSY) NMR_2D->H_H_Connectivity C_H_Connectivity Assign C-H One-Bond Correlations (HSQC) NMR_2D->C_H_Connectivity Fragment_Assembly Assemble Molecular Fragments (HMBC) NMR_2D->Fragment_Assembly Proton_Env->H_H_Connectivity Proton_Env->C_H_Connectivity Carbon_Skeleton->C_H_Connectivity H_H_Connectivity->Fragment_Assembly C_H_Connectivity->Fragment_Assembly Final_Structure Final Structure of 3-Hydroxy Fatty Acid Fragment_Assembly->Final_Structure

Caption: Logical relationships in NMR data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain acyl-CoAs (BCAA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex quantitative analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying branched-chain acyl-CoAs?

A1: The accurate quantification of BCAA-CoAs is challenging due to a combination of factors. These molecules are typically present at very low concentrations in complex biological matrices.[1] They are also inherently unstable, susceptible to degradation during sample handling and extraction.[2][3] Key analytical hurdles include achieving chromatographic separation from their straight-chain isomers (e.g., isobutyryl-CoA vs. n-butyryl-CoA), mitigating matrix effects like ion suppression in mass spectrometry, and the limited availability of stable isotope-labeled internal standards for each specific BCAA-CoA.[4][5][6]

Q2: Why is mass spectrometry (MS) the preferred method for acyl-CoA analysis?

A2: Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for acyl-CoA quantification.[7] This is due to its high sensitivity, which is necessary for detecting low-abundance species, and its high specificity, which allows for the differentiation of molecules with similar masses through fragmentation analysis.[1][2] Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can monitor specific precursor-to-product ion transitions, providing reliable quantification even in complex biological samples.[2][7]

Q3: What is the most critical step in the experimental workflow to ensure data quality?

A3: While every step is important, the initial sample preparation, including quenching and extraction, is arguably the most critical. Rapidly quenching metabolic activity by flash-freezing tissue in liquid nitrogen and maintaining low temperatures throughout the process is essential to prevent the degradation of acyl-CoAs.[2][3][8] The choice of extraction method significantly impacts the recovery and purity of the analytes, directly influencing the accuracy of quantitative results.[9][10]

Q4: What is the "matrix effect" and how does it impact BCAA-CoA quantification?

A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample, such as salts, lipids, and proteins.[4] This interference can lead to ion suppression (decreased signal) or enhancement, which compromises the accuracy and reproducibility of quantification.[4] Because BCAA-CoAs are often in low abundance, even minor ion suppression can lead to a significant loss of signal.[11] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.[4][8]

Troubleshooting Guides

Issue 1: Poor or No Signal for BCAA-CoA Analytes

Question: I am not seeing a detectable peak for my target BCAA-CoA, or the signal intensity is extremely low. What are the likely causes and solutions?

Answer: This is a common problem often related to analyte instability, inefficient extraction, or matrix effects.

Troubleshooting Steps:

  • Verify Analyte Stability: Acyl-CoAs are highly unstable in aqueous solutions.[2][12][13] Ensure all sample processing is done rapidly on ice or at 4°C. Store extracts at -80°C and analyze them as soon as possible after reconstitution.[3][9]

  • Optimize Extraction: The extraction efficiency can vary significantly between methods. For tissues, methods involving protein precipitation with 5-sulfosalicylic acid (SSA) or organic solvents followed by solid-phase extraction (SPE) are common.[9][14] Ensure the tissue is thoroughly homogenized.

  • Assess Matrix Effects: Co-eluting matrix components can severely suppress the BCAA-CoA signal.[4]

    • Solution: Incorporate a robust sample cleanup step, such as SPE, to remove interfering substances.[3]

    • Solution: Use a stable isotope-labeled internal standard (SIL-IS) specific to your analyte. The SIL-IS experiences the same ion suppression, allowing for accurate normalization.[8] If a specific SIL-IS is unavailable, consider using one from a related compound that elutes closely.[15]

  • Check MS Settings: Ensure the mass spectrometer is tuned for your specific analyte and that you are using the correct precursor-product ion transitions (MRMs). Positive ion mode electrospray ionization (ESI) is generally effective for short-chain acyl-CoAs.[3]

Issue 2: Inability to Separate BCAA-CoA Isomers

Question: My chromatography method cannot resolve branched-chain acyl-CoAs from their straight-chain isomers (e.g., isovaleryl-CoA and n-valeryl-CoA). How can I improve separation?

Answer: Co-elution of isomers is a significant challenge as they are often indistinguishable by mass spectrometry alone. Achieving chromatographic separation is crucial for accurate quantification.

Troubleshooting Steps:

  • Optimize LC Method: Standard C18 reversed-phase columns may not be sufficient.

    • Solution: Employ a high-resolution ultra-performance liquid chromatography (UPLC) system, which offers better peak separation.[5]

    • Solution: Adjust the mobile phase gradient. A slower, shallower gradient around the elution time of the isomers can improve resolution.[16]

  • Evaluate Different Column Chemistries: If a C18 column is not providing adequate separation, explore alternative stationary phases.

  • Avoid Ion-Pairing Reagents if Possible: While some methods use ion-pairing reagents to separate isomers, these can cause significant ion suppression in the MS source, particularly in positive ion mode.[6][17] If they must be used, use the lowest effective concentration and perform regular source cleaning.[3]

Issue 3: Poor Calibration Curve Linearity (Low R²)

Question: My calibration curve for a BCAA-CoA standard is not linear and has a low R² value. What could be wrong?

Answer: Poor linearity can stem from analyte degradation, matrix effects in the standards, or incorrect concentration ranges.

Troubleshooting Steps:

  • Prepare Fresh Standards: Due to their instability, acyl-CoA standards can degrade over time, even when frozen.[2] Prepare fresh stock solutions and dilute them immediately before building the curve.

  • Use the Correct Matrix: Prepare your calibration standards in the same final solvent as your samples. To account for matrix effects, it is best to construct the curve by spiking known amounts of the standard into a blank, extracted matrix (e.g., from a control tissue).[2]

  • Adjust Concentration Range: Ensure your calibration range brackets the expected concentration in your samples. If your sample concentrations are very low, you may need to add more points at the lower end of the curve.[2]

  • Consider Weighted Regression: For assays covering a wide dynamic range, a weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy at the lower concentrations.[18]

Experimental Protocols & Data

Protocol: Extraction of Short-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods utilizing 5-sulfosalicylic acid (SSA) for efficient protein precipitation and extraction.[9][14]

  • Sample Collection: Weigh 20-50 mg of frozen tissue and keep it in liquid nitrogen.

  • Tissue Pulverization: In a mortar pre-chilled with liquid nitrogen, grind the tissue to a fine powder.

  • Homogenization: Transfer the powder to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% (w/v) SSA. If using an internal standard, spike it into the SSA solution before adding it to the tissue. Immediately homogenize using a bead beater or ultrasonic homogenizer on ice.

  • Protein Precipitation: Incubate the homogenate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Analysis: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[9]

Data Presentation: Comparison of Acyl-CoA Extraction Methods

The choice of extraction method can significantly impact analyte recovery. The table below summarizes reported recovery rates for different methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%93-104%
Propionyl-CoA ~80%Not Reported
Malonyl-CoA ~74%93-104%
Isovaleryl-CoA ~59%Not Reported
Free Coenzyme A ~74%Not Reported
Data compiled from studies comparing SSA and organic solvent/SPE extraction methods.[9][14]

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the quantitative analysis of branched-chain acyl-CoAs, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Tissue/Cell Sample (Flash Frozen) Quench 2. Quenching & Homogenization (e.g., with 5% SSA + SIL-IS) Sample->Quench Extract 3. Protein Precipitation & Centrifugation Quench->Extract Cleanup 4. Supernatant Collection (Optional: SPE Cleanup) Extract->Cleanup LC 5. UPLC/HPLC Separation (Reversed-Phase C18) Cleanup->LC MS 6. Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate 7. Peak Integration MS->Integrate Calibrate 8. Calibration Curve (Concentration vs. Area Ratio) Integrate->Calibrate Quantify 9. Quantification Calibrate->Quantify

General workflow for quantitative analysis of BCAA-CoAs.
Troubleshooting Logic: Low Signal Intensity

This decision tree provides a logical path for troubleshooting experiments where the BCAA-CoA signal is unacceptably low.

G Start Low or No Signal for BCAA-CoA Check_Stability Was sample processing fast and cold (<4°C)? Start->Check_Stability Improve_Handling ACTION: Re-process sample. Minimize thaw time, work on ice. Check_Stability->Improve_Handling No Check_Extraction Is the extraction method validated for BCAA-CoAs? Check_Stability->Check_Extraction Yes Improve_Handling->Check_Extraction Optimize_Extraction ACTION: Test alternative methods (e.g., SPE cleanup). Check_Extraction->Optimize_Extraction No Check_MS Are MS parameters optimized? (Correct MRM, ESI+) Check_Extraction->Check_MS Yes Optimize_Extraction->Check_MS Optimize_MS ACTION: Infuse standard to tune MS parameters. Check_MS->Optimize_MS No Check_Matrix Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? Check_MS->Check_Matrix Yes Optimize_MS->Check_Matrix Add_IS ACTION: Incorporate a suitable SIL-IS to correct for matrix effects. Check_Matrix->Add_IS No Final Signal should be improved. Check_Matrix->Final Yes Add_IS->Final

Decision tree for troubleshooting low BCAA-CoA signal.

References

Technical Support Center: Improving Peak Resolution of Long-Chain Acyl-CoAs in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acyl-CoAs by LC-MS. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (e.g., tailing, broadening) for long-chain acyl-CoAs and how can I resolve them?

Poor peak shape is a frequent challenge in the chromatography of long-chain acyl-CoAs.[1] The primary causes include:

  • Secondary Interactions: Strong interactions can occur between the analytes and active sites on the column, such as residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1][2]

    • Solution: Using a more polar column, like a C8 instead of a C18, can sometimes improve peak shape.[3][4] Additionally, increasing the concentration of ammonium (B1175870) formate (B1220265) in the mobile phase can significantly reduce peak tailing.[4] Operating at a high pH (around 10.5) with an ammonium hydroxide (B78521) gradient can also be effective.[5][6]

  • Suboptimal Mobile Phase Composition: An inappropriate mobile phase can lead to broadened peaks.

    • Solution: A high percentage of organic solvent in the initial conditions can help improve the peak shape of long-chain acyl-CoAs.[4] However, this might cause co-elution of shorter-chain species.[4] Fine-tuning the gradient elution is crucial.

  • Column Contamination: Buildup of matrix components from repeated injections can lead to distorted peak shapes.[6]

    • Solution: Implementing a robust column wash step after each run and using a guard column can protect the analytical column.[2][6]

Q2: My long-chain acyl-CoA species are co-eluting. How can I improve their separation?

Co-elution of structurally similar long-chain acyl-CoAs is a common issue. Here are some strategies to enhance resolution:

  • Optimize the LC Gradient: A shallower gradient, which involves a slower increase in the organic solvent concentration, generally provides better resolution for closely eluting compounds, although it increases the run time.[1]

  • Adjust Mobile Phase pH: Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve the separation on a C18 column.[5][6]

  • Column Selection: While C18 columns are common, a C8 column might offer different selectivity and can be a good alternative to try for separating problematic pairs.[3][4]

  • Ion-Pairing Reagents: While it is generally advisable to avoid ion-pairing reagents due to potential contamination of the MS system, they can be used cautiously for challenging separations to improve retention and resolution.[1][7] If used, it is recommended to dedicate a column and potentially the LC system to this method.[7]

Q3: I am experiencing low signal intensity and/or high background noise for my long-chain acyl-CoA analytes. What are the potential causes and solutions?

Low signal intensity and high background noise can be attributed to several factors:

  • Sample Preparation and Matrix Effects: Biological samples are complex and can cause ion suppression.[8]

    • Solution: A thorough sample cleanup is essential. Solid-Phase Extraction (SPE) is highly effective in removing interfering substances.[6][8]

  • Analyte Instability: Acyl-CoAs can be unstable, especially at non-optimal pH and temperature.[8]

    • Solution: Process samples quickly on ice and store them at -80°C.[8]

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor signal.

    • Solution: Optimize ESI source parameters such as spray voltage, sheath gas, and capillary temperature.[3] Positive electrospray ionization (ESI) mode is commonly used.[3][5] Monitoring the [M+2+H]⁺ isotopomer instead of the [M+H]⁺ can sometimes increase the relative abundance for certain species.[3]

Troubleshooting Guide

Issue 1: Peak Tailing
  • Symptom: Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_column Assess Column Type start->check_column check_mobile_phase Review Mobile Phase start->check_mobile_phase check_sample_prep Evaluate Sample Preparation start->check_sample_prep solution_c8 Consider C8 Column check_column->solution_c8 Using C18 solution_ammonium_formate Increase Ammonium Formate in Mobile Phase A check_mobile_phase->solution_ammonium_formate Low salt concentration solution_high_ph Try High pH Mobile Phase (e.g., Ammonium Hydroxide) check_mobile_phase->solution_high_ph Neutral pH solution_spe Implement/Optimize SPE Cleanup check_sample_prep->solution_spe Minimal cleanup

    Troubleshooting Peak Tailing

Issue 2: Poor Resolution and Co-elution
  • Symptom: Overlapping peaks of different long-chain acyl-CoA species.

  • Troubleshooting Workflow:

    G start Poor Resolution / Co-elution optimize_gradient Optimize LC Gradient start->optimize_gradient change_column Change Column Chemistry start->change_column adjust_ph Adjust Mobile Phase pH start->adjust_ph solution_shallow_gradient Use a Shallower Gradient optimize_gradient->solution_shallow_gradient solution_c8_column Switch from C18 to C8 (or vice versa) change_column->solution_c8_column solution_high_ph Increase Mobile Phase pH (e.g., to 10.5) adjust_ph->solution_high_ph

    Troubleshooting Poor Resolution

Quantitative Data Summary

The following tables provide examples of LC-MS parameters that have been successfully used for the analysis of long-chain acyl-CoAs.

Table 1: Example Liquid Chromatography Gradient Programs

Time (min)% Solvent B (Method 1)[3]% Solvent B (Method 2)[5]
0.0200
2.845-
3.025-
4.065-
4.520-
8.0-45
10.0-45
  • Method 1: Solvent A: 15 mM Ammonium Hydroxide in Water; Solvent B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]

  • Method 2: Solvent A: 10:90 Acetonitrile/Water with 15 mM Ammonium Hydroxide; Solvent B: Acetonitrile with 15 mM Ammonium Hydroxide.[5]

Table 2: Example Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI)[3][5]
Spray Voltage3.5 kV[3]
Sheath Gas45 a.u.[3]
Sweep Gas2 a.u.[3]
Capillary Temp.275 °C[3]
Collision Energy-30 eV[3]
Collision Gas Pressure1.2 mTorr[3]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from published methods and provides a general framework for tissue extraction.[3]

Materials:

  • Frozen tissue sample (~40 mg)[3]

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9[3]

  • Acetonitrile (ACN):Isopropanol:Methanol (3:1:1) solvent mixture[3]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[3]

  • Homogenizer

  • Vortex mixer

  • Sonicator

  • Centrifuge capable of 4°C and >16,000 x g

Procedure:

  • Place approximately 40 mg of frozen muscle tissue in a tube with 0.5 mL of freshly prepared 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture containing the internal standard.[3]

  • Homogenize the sample twice on ice.[3]

  • Vortex the homogenate for 2 minutes.[3]

  • Sonicate for 3 minutes.[3]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant for LC-MS/MS analysis.[3]

Protocol 2: General LC-MS/MS Analysis Workflow

This protocol outlines the general steps for analyzing the extracted long-chain acyl-CoAs.

G sample_prep Sample Preparation (Extraction) lc_separation LC Separation (e.g., C8 or C18 column) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, SRM/MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis

General LC-MS/MS Workflow

Instrumentation:

  • UPLC or HPLC system[3]

  • Triple quadrupole mass spectrometer with an ESI source[3][5]

LC Conditions:

  • Column: A C8 or C18 reversed-phase column is typically used.[3][4][5] For example, an Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm column.[3]

  • Mobile Phase: A common mobile phase system consists of water and acetonitrile, often with an additive like ammonium hydroxide or ammonium formate to improve peak shape.[3][4][5]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

  • Gradient: A gradient elution is necessary to separate the range of acyl-CoAs.[3][5] Refer to Table 1 for examples.

MS Conditions:

  • Ionization: ESI in positive ion mode is generally preferred.[3][5]

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3][6]

  • Parameters: Optimize source and collision parameters for each specific acyl-CoA. Refer to Table 2 for example starting points.

References

Technical Support Center: Overcoming Matrix Effects in Bacterial Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects in bacterial lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in bacterial lipidomics?

A1: The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of a lipid analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative lipid analysis.[1][2] In bacterial lipidomics, the complex matrix consists of various molecules such as salts, proteins, metabolites, and a high abundance of diverse lipid species, particularly phospholipids (B1166683), which are a major cause of ion suppression in electrospray ionization (ESI).[1][3]

Q2: How can I determine if my bacterial lipid analysis is being affected by matrix effects?

A2: Two primary methods can be used to assess the presence and impact of matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of a known amount of your lipid of interest spiked into an extracted blank bacterial matrix to the response of the same standard in a neat solvent.[1][3] A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: This method provides a qualitative assessment by continuously infusing a standard solution of your lipid of interest into the MS detector post-chromatographic separation.[4] A dip or rise in the signal at the retention time of your analyte when a blank extracted matrix is injected indicates the presence of co-eluting components that cause ion suppression or enhancement, respectively.[3][4]

Q3: My lipid signals are inconsistent and have poor reproducibility. Could this be due to matrix effects?

A3: Yes, inconsistent signal intensity and poor reproducibility are classic indicators of matrix effects.[3] Co-eluting components from the bacterial matrix can erratically suppress or enhance the ionization of your target lipid, leading to significant variations in the signal.[3] Phospholipids are a major contributor to this issue in lipidomics, especially when using electrospray ionization (ESI).[3]

Q4: I am having difficulty detecting low-abundance bacterial lipids. Could matrix effects be the cause of this low sensitivity?

A4: Absolutely. Ion suppression is a primary cause of reduced sensitivity in LC-MS analysis.[3] Co-eluting matrix components from your bacterial extract, particularly abundant phospholipids, can significantly suppress the ionization of your target analytes, potentially pushing their signal below the instrument's limit of detection.[3]

Q5: What are the most effective strategies to minimize matrix effects in bacterial lipidomics?

A5: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Employing robust extraction and cleanup methods to remove interfering matrix components is crucial. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than simpler methods like protein precipitation or liquid-liquid extraction (LLE).[5]

  • Chromatographic Separation: Modifying your LC method to better separate your target lipids from matrix components can significantly reduce interference.[4] This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of chromatography column.[1]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to your analyte is highly recommended.[6] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification.[6][7]

  • Dilution of the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[8] However, you must ensure that your lipid of interest remains above the instrument's limit of detection.[1]

Troubleshooting Guides

Issue 1: Suspected Ion Suppression Leading to Low Signal Intensity

If a post-column infusion experiment reveals a significant drop in signal at the retention time of your target lipid, it confirms the presence of co-eluting interfering substances. The following troubleshooting workflow can help you mitigate this issue.

Troubleshooting_Matrix_Effects cluster_0 Troubleshooting Workflow for Ion Suppression start Low Signal Intensity (Suspected Ion Suppression) q_cleanup Is your sample cleanup method effective? start->q_cleanup improve_cleanup Improve Sample Cleanup: - Use Solid-Phase Extraction (SPE) - Consider phospholipid removal plates - Optimize Liquid-Liquid Extraction (LLE) q_cleanup->improve_cleanup No q_chrom Is your chromatography optimized for separation? q_cleanup->q_chrom Yes improve_cleanup->q_chrom optimize_chrom Optimize Chromatography: - Adjust gradient elution - Change mobile phase - Use a different column (e.g., HILIC) q_chrom->optimize_chrom No q_is Are you using a stable isotope-labeled internal standard? q_chrom->q_is Yes optimize_chrom->q_is use_is Incorporate a SIL-IS for your analyte q_is->use_is No end Signal Intensity Improved q_is->end Yes use_is->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The effectiveness of different sample preparation techniques in reducing matrix effects can vary. The following table summarizes the general performance of common methods for phospholipid removal, a primary cause of matrix effects in lipid analysis.[5]

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputCost
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) ModerateVariableModerateLow
Solid-Phase Extraction (SPE) - Reversed Phase Moderate-HighGoodModerateModerate
Solid-Phase Extraction (SPE) - Mixed Mode HighGoodModerateHigh
Phospholipid Removal Plates (e.g., HybridSPE) Very HighGoodHighHigh

Experimental Protocols

Protocol 1: General Workflow for Bacterial Lipidomics

This protocol outlines a typical experimental workflow for bacterial lipid analysis using mass spectrometry.

Bacterial_Lipidomics_Workflow cluster_workflow Bacterial Lipidomics Experimental Workflow culture 1. Bacterial Cell Culture and Harvesting extraction 2. Lipid Extraction (e.g., Bligh-Dyer or MTBE) culture->extraction cleanup 3. Sample Cleanup (e.g., SPE) extraction->cleanup analysis 4. LC-MS/MS Analysis cleanup->analysis data_proc 5. Data Processing and Analysis analysis->data_proc

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Protocol 2: Quantifying Matrix Effects using the Post-Extraction Spike Method

This protocol provides a detailed methodology to quantify the extent of matrix effects.[1][3]

Objective: To quantitatively determine the degree of ion suppression or enhancement for a lipid analyte in a bacterial matrix.

Materials:

  • Blank bacterial matrix (e.g., a bacterial culture grown under the same conditions but lacking the specific lipid of interest, or a representative bacterial matrix).

  • Pure analytical standard of the lipid of interest.

  • Solvents for extraction and reconstitution (e.g., chloroform (B151607), methanol (B129727), isopropanol).

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes).

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of the lipid in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process the blank bacterial matrix through your entire sample preparation workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Spike the pure analytical standard of the lipid into an aliquot of Set B to achieve the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect is calculated as follows:

    Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 3: Solid-Phase Extraction (SPE) for Bacterial Lipid Cleanup

This protocol provides a general guideline for using SPE to remove interfering substances from bacterial lipid extracts.[9]

Objective: To separate lipids from more polar and non-lipid contaminants.

Materials:

  • Dried bacterial total lipid extract.

  • Silica-based SPE cartridge (e.g., 500 mg).

  • Solvents: Chloroform, 2-propanol, diethyl ether, acetic acid, methanol.

  • SPE manifold.

  • Collection tubes.

Procedure:

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge by sequentially passing through 5 mL of methanol and then 5 mL of chloroform. Do not allow the cartridge to go dry.

  • Sample Loading: Re-dissolve the dried total lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Lipid Classes (based on polarity):

    • Neutral Lipids: Elute with 10 mL of chloroform:2-propanol (2:1, v/v).

    • Free Fatty Acids: Elute with 10 mL of 2% acetic acid in diethyl ether.

    • Polar Lipids (including phospholipids): Elute with 10 mL of methanol.

  • Drying and Reconstitution: Collect each fraction separately, dry under a stream of nitrogen, and reconstitute in an appropriate solvent for LC-MS analysis.

Note: This is a general protocol and may require optimization based on the specific bacterial lipids of interest and the complexity of the matrix.

References

Technical Support Center: (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound upon receipt?

A1: Lyophilized powder should be stored at -20°C or colder, protected from moisture, for long-term stability (greater than one year).[1] For short-term transport, room temperature is acceptable. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation on the powder.[2][3]

Q2: What is the recommended solvent for reconstituting this compound?

A2: For organic solutions, high-purity solvents like chloroform/methanol (B129727) (2:1, v/v) can be used.[2] For aqueous solutions, it is best to use purified, deoxygenated water or a slightly acidic buffer (pH 4-6).[1][2] For applications such as LC-MS/MS, reconstituting in a solvent compatible with the initial mobile phase, like a low percentage of acetonitrile (B52724) or methanol in water, is recommended to ensure good peak shape.[1]

Q3: How should I store the reconstituted solution of this compound?

A3: Reconstituted solutions should be used as soon as possible. For short-term storage (up to 24 hours), keep the solution at 4°C.[1] For longer-term storage, it is highly recommended to prepare single-use aliquots in glass vials with Teflon-lined caps (B75204) and store them at -20°C or preferably -80°C for several months.[1] Always flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace air and prevent oxidation.[2]

Q4: Is this compound sensitive to pH?

A4: Yes, as an acyl-CoA ester, it is susceptible to hydrolysis, especially at neutral to alkaline pH.[2] To enhance stability in aqueous solutions, a pH between 4 and 6 should be maintained.[1][2]

Q5: How many times can I freeze-thaw my solution of this compound?

A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound.[1][2] Preparing single-use aliquots is the best practice to maintain the integrity of the solution.[2]

Q6: What are the primary degradation pathways for this compound?

A6: The main chemical degradation pathway is the hydrolysis of the thioester bond, which is accelerated by water, particularly at neutral to alkaline pH.[2] Additionally, the acyl chain can be susceptible to oxidation.[2] Enzymatically, it can be degraded by acyl-CoA thioesterases (ACOTs) which hydrolyze the thioester bond, or be converted by (S)-3-hydroxyacyl-CoA dehydrogenase as part of the beta-oxidation pathway.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low signal in LC-MS/MS analysis Degradation of the standard due to improper storage or handling.Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions (-20°C or -80°C for solutions) and avoid multiple freeze-thaw cycles.[1]
Interaction with metal surfaces in the LC system.Use a biocompatible LC system or PEEK tubing to minimize metal ion chelation and peak tailing.[1]
Inconsistent or non-reproducible results Instability of the standard in the autosampler.Maintain the autosampler at a low temperature (e.g., 4°C). Minimize the time the sample spends in the autosampler before injection.
Variability in sample handling.Standardize all steps of your experimental protocol, including incubation times and temperatures. Always work quickly and keep samples on ice to minimize thermal degradation.[2]
High background noise or extra peaks in chromatogram Contamination from solvents or storage containers.Use high-purity solvents (HPLC or LC-MS grade).[2] Store organic solutions in glass containers with Teflon-lined caps; avoid plastic containers which can leach impurities.[3]
Oxidative degradation.Purge solutions with an inert gas (argon or nitrogen) before sealing and storage.[2] Minimize exposure to air and light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormatTemperatureDurationKey Considerations
Lyophilized Powder Room TemperatureShort-term (shipping)Long-term storage at room temperature is not recommended.
-20°C> 1 yearProtect from moisture.[1]
Reconstituted Solution (Aqueous or Organic) 4°C< 24 hoursUse as soon as possible.[1]
-20°C to -80°CSeveral monthsAliquot into single-use vials to avoid freeze-thaw cycles.[1] Purge with inert gas.[2]

Table 2: Factors Affecting Stability of this compound in Solution

FactorEffect on StabilityRecommendation
pH Susceptible to hydrolysis at neutral to alkaline pH.Maintain aqueous solutions at a slightly acidic pH of 4-6.[1][2]
Temperature Higher temperatures accelerate degradation.Handle solutions on ice. Store long-term at -20°C to -80°C.[1][2]
Oxygen Can lead to oxidation of the acyl chain.Deoxygenate aqueous solvents. Purge vials with inert gas (argon or nitrogen).[2]
Freeze-Thaw Cycles Can accelerate degradation.Prepare and store in single-use aliquots.[1][2]
Enzymes Acyl-CoA thioesterases and dehydrogenases can degrade or convert the molecule.In biological samples, ensure enzymatic activity is quenched during extraction.[4]

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time at different temperatures.

Materials:

  • Lyophilized this compound

  • High-purity, deoxygenated water

  • Acidic buffer components (e.g., potassium phosphate (B84403) to prepare a 100 mM, pH 4.9 buffer)[4]

  • LC-MS grade acetonitrile or methanol

  • Single-use glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • Calibrated balance and pipettes

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature.

    • Accurately weigh the desired amount and reconstitute in the acidic buffer to a known concentration (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.

    • Immediately place the stock solution on ice.

  • Aliquoting and Storage:

    • Dispense single-use aliquots of the stock solution into multiple glass vials.

    • Flush the headspace of each vial with argon or nitrogen for 30-60 seconds.

    • Tightly seal each vial.

    • Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C and -20°C).

    • Prepare a "Time 0" sample for immediate analysis.

  • Sample Incubation and Collection:

    • Store the sets of aliquots at their respective temperatures.

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours for the 4°C condition; 0, 1, 7, 14, 30 days for the -20°C condition), remove one aliquot from each temperature set for analysis.

  • Sample Analysis:

    • For each time point, thaw the -20°C sample (if applicable) on ice.

    • Prepare the sample for injection into the LC-MS/MS system according to your established analytical method. This may involve dilution in the initial mobile phase.

    • Analyze the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.

Mandatory Visualization

cluster_prep Solution Preparation cluster_storage Incubation cluster_analysis Analysis P1 Equilibrate Lyophilized Compound to Room Temp P2 Reconstitute in Acidic Buffer (pH 4-6) P1->P2 P3 Aliquot into Single-Use Vials P2->P3 P4 Purge with Inert Gas P3->P4 S1 Store Aliquots at Defined Temperatures (e.g., 4°C, -20°C) P4->S1 Start Incubation A1 Collect Aliquots at Specific Time Points S1->A1 Time Point Reached A2 Analyze Concentration via LC-MS/MS A1->A2 A3 Plot Concentration vs. Time A2->A3

Caption: Experimental workflow for assessing the stability of this compound.

cluster_pathways Degradation & Conversion Pathways cluster_chem Chemical Degradation cluster_enz Enzymatic Conversion Compound (S)-3-Hydroxy-15- methylhexadecanoyl-CoA Hydrolysis Hydrolysis (H2O, pH > 6) Compound->Hydrolysis Oxidation Oxidation (O2) Compound->Oxidation Thioesterase Acyl-CoA Thioesterase (ACOT) Compound->Thioesterase Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Compound->Dehydrogenase Product1 Free Fatty Acid + CoA Hydrolysis->Product1 Product2 Oxidized Acyl-CoA Oxidation->Product2 Thioesterase->Product1 Hydrolysis Product3 3-Ketoacyl-CoA Dehydrogenase->Product3 Oxidation

Caption: Chemical and enzymatic degradation pathways for this compound.

References

Technical Support Center: Preventing Acyl-CoA Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of acyl-CoAs during sample preparation. Acyl-CoAs are thermally labile and susceptible to both enzymatic and chemical degradation, making meticulous sample handling critical for accurate quantification.

Troubleshooting Guides and FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My acyl-CoA recovery is consistently low. What are the likely causes?

A1: Low recovery of acyl-CoAs is a common issue and can often be attributed to several factors during sample preparation:

  • Enzymatic Degradation: Tissues and cells contain active acyl-CoA thioesterases that can rapidly hydrolyze acyl-CoAs. It is crucial to quench metabolic activity immediately upon sample collection. Flash-freezing the sample in liquid nitrogen is a highly effective method to halt enzymatic activity.[1]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH. Maintaining a slightly acidic environment (pH 4.0-6.0) throughout the extraction and analysis process is critical for stability.[2]

  • Suboptimal Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation. All sample preparation steps should be performed on ice, using pre-chilled tubes and solutions.[3]

  • Improper Storage: For long-term storage, acyl-CoA extracts are most stable when stored as dry pellets at -80°C.[2] Storing samples in aqueous solutions, even at low temperatures, can lead to degradation over time.[2] Repeated freeze-thaw cycles should also be avoided.

Q2: I am observing unexpected peaks or a high background in my chromatogram. What could be the cause?

A2: Extraneous peaks or a high background can interfere with accurate quantification. Potential causes include:

  • Oxidation: The free thiol group on Coenzyme A is prone to oxidation, which can lead to the formation of CoA disulfides. The inclusion of reducing agents like dithiothreitol (B142953) (DTT) in your buffers can help prevent this.

  • Contamination: Ensure all labware is thoroughly clean and free of contaminants that might interfere with your analysis. Using low-adhesion microcentrifuge tubes can also minimize the loss of acyl-CoAs due to adsorption.[3]

  • Matrix Effects: Complex biological samples can cause ion suppression in mass spectrometry analysis.[1] Proper sample cleanup, such as solid-phase extraction (SPE), can help to remove interfering substances.

Q3: How critical is the pH of my extraction and storage buffers?

A3: The pH is a critical factor for acyl-CoA stability. The thioester bond is most stable under slightly acidic conditions.

  • Alkaline pH (>7.0): Significantly increases the rate of chemical hydrolysis of the thioester bond.[2]

  • Strongly Acidic pH (<4.0): Can also lead to hydrolysis, although to a lesser extent than alkaline conditions.[2]

  • Optimal pH Range: A pH between 4.0 and 6.8 is generally recommended for extraction and storage to ensure maximal stability.[2] An extraction buffer at pH 4.9 is often used to inhibit thioesterase activity.[4]

Q4: What is the best method for long-term storage of my acyl-CoA samples?

A4: For long-term stability, it is highly recommended to store samples as dry pellets at -80°C .[2][5] If storing in solution is unavoidable, use a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Data Presentation

The following tables summarize quantitative data on the stability and recovery of acyl-CoAs under various experimental conditions.

Table 1: Stability of Acyl-CoAs in Various Solutions at 4°C over 24 Hours

Acyl-CoA SpeciesMethanol (% Remaining)50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) (% Remaining)Water (% Remaining)50 mM Ammonium Acetate (pH 7) (% Remaining)50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) (% Remaining)
C10:0 CoA ~100%~95%~80%~85%~90%
C12:0 CoA ~100%~90%~75%~80%~85%
C14:0 CoA ~98%~85%~65%~70%~80%
C16:0 CoA ~95%~80%~55%~60%~75%
C18:0 CoA ~95%~78%~50%~55%~70%
C18:1 CoA ~98%~85%~60%~65%~80%
C18:2 CoA ~98%~88%~65%~70%~85%
C18:3 CoA ~98%~90%~70%~75%~88%
C20:0 CoA ~92%~75%~45%~50%~65%
C20:4 CoA ~95%~85%~60%~65%~80%

Data adapted from a study on the stability of acyl-CoAs in different reconstitution solutions. Methanol consistently provided the best stability for all tested analytes over a 24-hour period.[6]

Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile (B52724)/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods. The Acetonitrile/2-propanol with SPE recovery data is from a separate study and is presented for a broader comparison of extraction efficiencies.[7]

Experimental Protocols

Below are detailed methodologies for the extraction of acyl-CoAs from mammalian cells and tissues.

Protocol 1: Acyl-CoA Extraction from Mammalian Cells using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of short-chain acyl-CoAs from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add an appropriate volume of ice-cold 5% SSA solution containing internal standards directly to the cell plate or pellet.

    • Adherent Cells: Use a cell scraper to scrape the cells in the SSA solution.

    • Suspension Cells: Resuspend the cell pellet in the SSA solution.

  • Lysate Preparation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.[8]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[7]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.[8]

  • Storage:

    • The sample is now ready for immediate LC-MS/MS analysis or can be stored at -80°C.

Protocol 2: Acyl-CoA Extraction from Tissues using an Acidic Buffer and Organic Solvents

This protocol is adapted from methods designed for the extraction of long-chain acyl-CoAs from tissues.[4]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Homogenizer

  • Refrigerated centrifuge

Procedure:

  • Tissue Pulverization:

    • Weigh the frozen tissue sample (less than 100 mg is sufficient with this high-recovery method).[4]

    • In a pre-chilled mortar, add liquid nitrogen to the frozen tissue and grind to a fine powder using the pestle.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled tube containing ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize the sample thoroughly.

    • Add 2-propanol to the homogenate and homogenize again.

  • Extraction:

    • Add acetonitrile (ACN) to the homogenate to extract the acyl-CoAs.

    • Vortex the mixture vigorously.

  • Phase Separation and Supernatant Collection:

    • Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Sample Cleanup (Optional but Recommended):

    • The acyl-CoAs in the extract can be further purified using solid-phase extraction (SPE) with an oligonucleotide purification column.[4]

  • Storage and Analysis:

    • The eluent from the SPE column can be concentrated, and the sample can be reconstituted in an appropriate solvent for LC-MS analysis.

    • For long-term storage, dry the sample to a pellet and store at -80°C.

Visualizations

The following diagrams illustrate key concepts in preventing acyl-CoA degradation.

cluster_degradation Factors Causing Acyl-CoA Degradation cluster_prevention Preventative Measures enzymatic Enzymatic Degradation (Thioesterases) quench Rapid Quenching (e.g., Liquid N2) enzymatic->quench Inhibit chemical Chemical Instability (Hydrolysis) ph_control pH Control (Acidic Buffers, pH 4-6) chemical->ph_control Minimize thermal Thermal Degradation temp_control Low Temperature (On Ice, 4°C) thermal->temp_control Slow Down oxidation Oxidation reducing_agents Reducing Agents (e.g., DTT) oxidation->reducing_agents Prevent storage Proper Storage (-80°C, Dry Pellet)

Caption: Key factors in acyl-CoA degradation and preventative measures.

start Start: Sample Collection quench 1. Rapid Quenching (e.g., Flash-freezing in Liquid N2) start->quench homogenize 2. Homogenization (in ice-cold acidic buffer) quench->homogenize extract 3. Extraction (with organic solvents) homogenize->extract centrifuge 4. Centrifugation (to pellet debris) extract->centrifuge supernatant 5. Supernatant Collection centrifuge->supernatant cleanup 6. Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) supernatant->cleanup dry 7. Drying (to a pellet) cleanup->dry store 8. Storage (-80°C) dry->store reconstitute 9. Reconstitution (in appropriate solvent, e.g., Methanol) store->reconstitute analyze 10. Analysis (e.g., LC-MS/MS) reconstitute->analyze

Caption: General workflow for acyl-CoA sample preparation.

References

Technical Support Center: Optimizing Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their derivatization protocols for robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of 3-OH-FAs.

Question: Why am I seeing poor peak shape, specifically peak tailing, for my 3-OH-FA derivatives?

Answer: Peak tailing is a common issue when analyzing 3-OH-FAs and is often caused by the incomplete derivatization of polar functional groups (carboxyl and hydroxyl groups).[1][2] These free polar groups can interact with active sites in the GC inlet or on the column, leading to poor chromatographic performance.[1]

  • Possible Cause 1: Incomplete Derivatization. The derivatization reaction may not have gone to completion.

    • Solution: Ensure your sample is completely dry before adding reagents, as silylating agents are highly sensitive to moisture.[3] Increase the reaction temperature or time within the recommended limits for your chosen reagent (see protocols below). Also, verify that you are using a sufficient molar excess of the derivatizing reagent.[3]

  • Possible Cause 2: Active Sites in the GC System. The GC liner, column, or injection port may have active sites that interact with the analytes.

    • Solution: Use a deactivated or silanized inlet liner. If the problem persists, you may need to trim the first few centimeters of the GC column to remove accumulated non-volatile residues or active sites.[1][2]

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to peak fronting or tailing.[1][4]

    • Solution: Try diluting your sample or reducing the injection volume.[4]

Question: My baseline is noisy and rising, especially at higher temperatures. What is the cause?

Answer: A rising or noisy baseline is typically indicative of column bleed or contamination in the GC system.

  • Possible Cause 1: Column Bleed. The stationary phase of the GC column is degrading at high temperatures.

    • Solution: Ensure you are not exceeding the maximum operating temperature for your column.[1] If the column is old or has been contaminated, it may need to be conditioned by baking it out at a high temperature (below its maximum limit) for several hours.[4] If conditioning does not help, the column may need to be replaced.[2]

  • Possible Cause 2: Contamination. Contaminants can be introduced from the carrier gas, septum, or the derivatization reagents themselves.

    • Solution: Ensure high-purity carrier gas is used and that gas purification traps are functional.[1] Regularly replace the injector septum. To check for contamination from reagents, inject a "reagent blank" (all reagents and solvents, but no sample) to see if ghost peaks or a rising baseline are present.[1]

Question: I am observing low sensitivity or no peaks for my 3-OH-FA standards. What should I check?

Answer: Low sensitivity can stem from issues with the sample preparation, derivatization reaction, or the GC-MS instrument itself.

  • Possible Cause 1: Analyte Degradation. 3-OH-FAs or their derivatives might be degrading during sample preparation or injection.

    • Solution: Thermally labile compounds can degrade in a hot injector.[4] Consider lowering the injector temperature. Also, ensure the integrity of your standards and samples; they should be stored properly to prevent degradation.

  • Possible Cause 2: Inefficient Derivatization. The reaction yield may be low.

    • Solution: Re-optimize the derivatization conditions (temperature, time, reagent volume). As mentioned, moisture is a critical factor, especially for silylation reactions.[3][5]

  • Possible Cause 3: GC-MS System Leaks or Tuning. Leaks in the system can reduce the amount of sample reaching the detector.

    • Solution: Perform a thorough leak check of the entire GC-MS system.[4] Additionally, ensure the mass spectrometer is properly tuned to achieve optimal sensitivity for your target mass range.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 3-hydroxy fatty acids?

A1: Direct analysis of 3-OH-FAs by GC-MS is challenging due to their low volatility and the presence of polar carboxyl (-COOH) and hydroxyl (-OH) groups.[6] These functional groups can cause poor peak shape and adsorption onto the GC column.[1][3] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile derivatives, making them suitable for GC analysis.[7] This process improves volatility, enhances thermal stability, and leads to better chromatographic separation and sensitivity.[6][8]

Q2: What are the most common derivatization methods for 3-OH-FAs?

A2: The two primary approaches for derivatizing 3-OH-FAs for GC-MS analysis are silylation and a two-step esterification/silylation process.[6]

  • Silylation: This is a one-step method that targets both the carboxyl and hydroxyl groups simultaneously.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used to form trimethylsilyl (B98337) (TMS) esters and ethers.[3]

  • Esterification followed by Silylation: This is a two-step method. First, the carboxyl group is converted into a methyl ester (a fatty acid methyl ester, or FAME).[6] A common reagent for this is boron trifluoride in methanol (B129727) (BF3-Methanol).[3] In the second step, the remaining hydroxyl group is derivatized via silylation using a reagent like BSTFA.[6]

Q3: How do I choose between a one-step silylation and a two-step esterification/silylation method?

A3: The choice depends on your specific application and requirements.

  • Choose one-step silylation (e.g., BSTFA + 1% TMCS) for a faster, simpler workflow. It effectively derivatizes both functional groups at once. However, the resulting TMS derivatives can be sensitive to moisture, requiring strictly anhydrous conditions for the reaction and sample handling.[3][6]

  • Choose the two-step esterification/silylation for a more robust and widely used method. The resulting FAME derivatives are generally more stable than TMS esters.[6] This method is excellent for complex matrices but requires more sample handling and time.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the key characteristics of the most common derivatization approaches for 3-OH-FAs.

Method Reagent(s) Target Functional Group(s) Reaction Steps Advantages Disadvantages
Silylation BSTFA + 1% TMCS or MSTFACarboxyl & HydroxylOneFast, one-step reaction for both groups.[6]Derivatives are sensitive to moisture; potential for incomplete derivatization.[3][6]
Esterification + Silylation 1. BF3-Methanol 2. BSTFA1. Carboxyl 2. HydroxylTwoRobust and widely used; FAMEs are stable.[6]Two-step process is more time-consuming; BF3-methanol can be harsh.[6]

Experimental Protocols

Below are detailed protocols for the derivatization of 3-OH-FAs. Safety Note: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: One-Step Silylation

This protocol is adapted for the formation of TMS derivatives of 3-OH-FAs.[6][9]

  • Sample Preparation: Start with a dried lipid extract in a reaction vial. If starting from a biological fluid like plasma or serum (e.g., 500 µL), perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) after acidification with HCl) and evaporate the organic solvent to complete dryness under a stream of nitrogen at 37-40°C.[9]

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) to the dried extract.[6][9]

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification and Silylation

This protocol first creates fatty acid methyl esters (FAMEs) and then silylates the hydroxyl group.[3][6]

Step A: Esterification

  • Sample Preparation: Place the dried lipid extract in a reaction vial.

  • Derivatization (Carboxyl Group): Add 1 mL of 14% boron trifluoride (BF3) in methanol.[6]

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.[3][6]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to mix.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs. Carefully transfer this upper layer to a new vial and evaporate to dryness under a stream of nitrogen.

Step B: Silylation 6. Derivatization (Hydroxyl Group): To the dried FAME extract from Step 5, add 100 µL of BSTFA + 1% TMCS. 7. Reaction: Cap the vial and heat at 80°C for 30-60 minutes. 8. Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma, Cells) Extract 2. Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extract Dry 3. Evaporation to Dryness (under Nitrogen) Extract->Dry Reagent 4. Add Derivatization Reagent(s) (e.g., BSTFA or BF3-MeOH) Dry->Reagent Heat 5. Heat Reaction Vial (60-80°C) Reagent->Heat GCMS 6. GC-MS Injection & Data Acquisition Heat->GCMS Data 7. Data Processing (Integration & Identification) GCMS->Data

Caption: General experimental workflow for 3-OH-FA derivatization and GC-MS analysis.

Decision Logic for Derivatization Strategy

G cluster_methods cluster_outcomes Start Start: Define Analytical Goal Moisture Is sample matrix completely anhydrous? Start->Moisture Silylation One-Step Silylation (BSTFA + 1% TMCS) Fast Fastest Workflow Silylation->Fast Esterification Two-Step Esterification + Silylation (BF3/BSTFA) Robust Highest Robustness & Derivative Stability Esterification->Robust Moisture->Silylation  Yes Moisture->Esterification  No / Unsure

References

Technical Support Center: Enzymatic Synthesis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no yield of my long-chain acyl-CoA product. What are the potential causes and how can I troubleshoot this?

A1: Low product yield is a frequent issue in the enzymatic synthesis of long-chain acyl-CoAs. Several factors related to the enzyme, substrates, or reaction conditions can contribute to this problem.

  • Enzyme Activity and Stability: The acyl-CoA synthetase (ACS) may have low activity or be unstable under your experimental conditions.

    • Solution: Confirm the activity of your enzyme stock with a reliable assay using a known substrate. Ensure the enzyme is stored correctly, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles. If enzyme instability is suspected, consider using a freshly purified batch or a commercial source with guaranteed activity.[1] Enzyme immobilization is another strategy to potentially enhance stability.[1]

  • Substrate Quality and Concentration: The purity of your long-chain fatty acid, Coenzyme A (CoA), and ATP is crucial for optimal synthesis.

    • Solution: Use high-purity reagents. The integrity of CoA and ATP solutions should be verified as they can degrade over time.[1] Long-chain fatty acid substrates can be difficult to dissolve; ensure they are fully solubilized, potentially with the use of a carrier protein like BSA or a small amount of a suitable organic solvent.

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition, including essential cofactors, can significantly impact enzyme performance.

    • Solution: Optimize the reaction pH, which is typically between 7.0 and 8.0 for most synthetases. The optimal temperature is often 37°C.[1] Ensure a sufficient concentration of Mg²⁺ ions, as they are essential for this ATP-dependent reaction.[1]

  • Product Inhibition: The accumulation of the acyl-CoA product can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.

    • Solution: Consider a reaction setup that removes the product as it forms, for example, by using a biphasic system or coupling the synthesis to a subsequent enzymatic reaction.[1] Alternatively, optimizing the initial substrate concentrations can help avoid inhibitory levels of product accumulation.[1]

Below is a troubleshooting workflow to address low yield:

low_yield_troubleshooting start Low Yield of Long-Chain Acyl-CoA check_enzyme Verify Enzyme Activity and Stability start->check_enzyme check_substrates Assess Substrate Quality and Solubility check_enzyme->check_substrates Enzyme OK replace_enzyme Replace/Repurify Enzyme check_enzyme->replace_enzyme Enzyme Inactive optimize_conditions Optimize Reaction Conditions (pH, Temp, Mg2+) check_substrates->optimize_conditions Substrates OK purify_substrates Use High-Purity Substrates/ Improve Solubilization check_substrates->purify_substrates Substrates Impure/ Insoluble check_inhibition Investigate Product and Substrate Inhibition optimize_conditions->check_inhibition Conditions Optimized successful_synthesis Successful Synthesis optimize_conditions->successful_synthesis Optimization Successful check_inhibition->successful_synthesis No Inhibition replace_enzyme->check_enzyme purify_substrates->check_substrates

Troubleshooting workflow for low yield in acyl-CoA synthesis.

Q2: My long-chain fatty acid substrate is precipitating in the aqueous reaction buffer. How can I improve its solubility?

A2: The poor aqueous solubility of long-chain fatty acids is a common hurdle. Here are some strategies to address this:

  • Use of a Carrier Protein: Bovine serum albumin (BSA) is frequently used to bind and solubilize fatty acids in aqueous solutions, mimicking their transport in vivo. The fatty acid can be pre-incubated with BSA before being added to the reaction mixture.

  • Inclusion of a Co-solvent: A small percentage of an organic solvent, such as DMSO or ethanol, can be included in the reaction buffer to aid in the solubilization of the fatty acid. However, it is crucial to first test the tolerance of your specific acyl-CoA synthetase to the chosen solvent, as high concentrations can lead to enzyme denaturation.

  • Preparation of Fatty Acid Soaps: The fatty acid can be saponified by dissolving it in a solution of a weak base, such as KOH or NaOH, to form the more soluble salt. This solution should then be carefully pH-adjusted to the optimal range for the enzymatic reaction.

Q3: The synthesized acyl-CoA product appears to be degrading during purification or storage. What steps can I take to minimize this?

A3: Acyl-CoA thioesters are susceptible to hydrolysis, particularly at non-optimal pH values.[1]

  • pH Control: Maintain the pH of your solutions within a stable and appropriate range throughout the purification process.

  • Rapid Purification: Once the synthesis reaction is complete, proceed to the purification step as quickly as possible.[1]

  • Low-Temperature Storage: For storage, flash-freeze the purified long-chain acyl-CoA in liquid nitrogen and store at -80°C to minimize degradation.[1]

Q4: I am unsure if my enzyme is active. How can I perform a reliable acyl-CoA synthetase (ACS) activity assay?

A4: A robust activity assay is essential for troubleshooting and optimizing your synthesis. A common method is a colorimetric or fluorometric assay that measures the formation of the acyl-CoA product.

  • Principle: The ACS catalyzes the formation of acyl-CoA, which is then used in a coupled reaction to produce a detectable signal. For instance, the acyl-CoA can be metabolized by an enzyme mix to generate an intermediate that reacts with a probe to yield a fluorescent or colored product.[2][3]

  • Procedure: A general procedure involves preparing a reaction mixture containing the necessary buffers, ATP, CoA, Mg²⁺, and the fatty acid substrate. The reaction is initiated by adding the enzyme. The change in absorbance or fluorescence is then monitored over time using a microplate reader.[2]

  • Commercial Kits: Several commercial kits are available that provide all the necessary reagents and a detailed protocol for performing ACS activity assays.[2][3]

Data Presentation: Quantitative Analysis

The recovery and yield of long-chain acyl-CoAs can vary depending on the chosen experimental methods. The following tables provide a summary of representative quantitative data.

Table 1: Recovery of Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[4]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%

Data synthesized from literature.[5]

Table 2: Typical Yields for Chemo-enzymatic Synthesis of Short-Chain Acyl-CoAs

Synthesis MethodPrecursor AcidAcyl-CoA ProductTypical Yield (%)
Symmetric AnhydrideButyric AcidButyryl-CoA95%
Carbonyldiimidazole (CDI)Propionic AcidPropionyl-CoA92%
Carbonyldiimidazole (CDI)Isovaleric AcidIsovaleryl-CoA84%

Note: While specific data for long-chain acyl-CoAs may vary, these values for short-chain acyl-CoAs can serve as a benchmark.[1]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Long-Chain Acyl-CoA

This protocol provides a general framework for the synthesis reaction. Optimal concentrations of substrates and enzyme should be determined empirically.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 10 mM ATP

      • 2.5 mM Coenzyme A

      • 1 mM DTT (optional, for enzyme stability)

      • 0.5 mM long-chain fatty acid (solubilized as described in Q2)

  • Enzyme Addition:

    • Add a predetermined amount of acyl-CoA synthetase to the reaction mixture to initiate the reaction.

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may vary.

  • Reaction Quenching:

    • Stop the reaction by adding a small volume of acid (e.g., 10% trifluoroacetic acid or formic acid) to precipitate the enzyme.[1]

  • Protein Removal:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[1]

  • Product Purification:

    • Carefully transfer the supernatant to a new tube for purification, for example, by solid-phase extraction (see Protocol 2).[1]

Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the purification of acyl-CoAs from a reaction mixture or biological extract.[5][6]

  • Column Conditioning:

    • Condition a weak anion exchange or other suitable SPE column (e.g., 2-(2-pyridyl)ethyl) by washing with 1 mL of methanol (B129727) followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[6]

  • Sample Loading:

    • Load the supernatant from the synthesis reaction (or your biological extract) onto the conditioned SPE column.[6]

  • Washing:

    • Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol to remove unbound impurities.[6]

  • Elution:

    • Elute the long-chain acyl-CoAs from the column with an appropriate elution buffer (e.g., for 2-(2-pyridyl)ethyl columns, a mixture of methanol and ammonium (B1175870) formate (B1220265) can be used).

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution:

    • Reconstitute the purified acyl-CoA in a suitable solvent for downstream analysis (e.g., a mixture of water and methanol for LC-MS).[5]

Visualizations

Enzymatic Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification (SPE) s1 Prepare Reaction Mixture s2 Add Acyl-CoA Synthetase s1->s2 s3 Incubate at 37°C s2->s3 s4 Quench Reaction s3->s4 p1 Condition SPE Column s4->p1 Transfer Supernatant p2 Load Sample p1->p2 p3 Wash Column p2->p3 p4 Elute Acyl-CoA p3->p4 analysis Downstream Analysis (e.g., LC-MS) p4->analysis Purified Product metabolic_pathway cluster_synthesis_activation Activation cluster_fates Metabolic Fates fatty_acid Long-Chain Fatty Acid acyl_coa Long-Chain Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase (ATP, CoA) beta_oxidation β-Oxidation (Mitochondria) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) acyl_coa->lipid_synthesis protein_acylation Protein Acylation acyl_coa->protein_acylation energy Energy (ATP) beta_oxidation->energy Generates

References

Technical Support Center: Purification of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on isolating this specific long-chain acyl-CoA from complex biological mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The main challenges include the molecule's inherent instability, its low abundance in biological samples, and the presence of structurally similar lipids that can co-purify. Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis, especially at neutral or alkaline pH and elevated temperatures.[1][2] Therefore, it is crucial to work quickly at low temperatures and use acidic buffers during extraction.[1]

Q2: What is the best initial extraction method for this compound from tissues or cells?

A2: A common and effective method is homogenization in an ice-cold acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by protein precipitation and liquid-liquid extraction with a mixture of acetonitrile (B52724) and isopropanol (B130326).[1][3][4] This approach helps to quench enzymatic activity and efficiently extract long-chain acyl-CoAs.[1]

Q3: Which chromatographic techniques are most suitable for purifying this compound?

A3: A multi-step chromatographic approach is often necessary. This typically involves solid-phase extraction (SPE) as an initial cleanup and concentration step, followed by high-performance liquid chromatography (HPLC) for high-resolution separation.[3][5] For SPE, weak anion exchange (WAX) or reversed-phase (C18) cartridges can be effective.[2][6] For HPLC, reversed-phase chromatography with a C18 column is commonly used.[3][5][7] Affinity chromatography using ligands that bind to Coenzyme A can also be a powerful purification tool.[8][9]

Q4: How can I prevent the degradation of my target compound during purification?

A4: To prevent degradation, all steps should be performed on ice or at 4°C.[1] Use of acidic buffers (pH 4.0-5.0) helps to stabilize the thioester bond.[1] It is also important to work quickly and minimize freeze-thaw cycles.[2] Adding an internal standard early in the extraction process can help to account for any sample loss.[1]

Q5: What are the key enzymes involved in the degradation of this compound?

A5: The primary enzymes responsible for degradation are acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond.[1] Additionally, (S)-3-hydroxyacyl-CoA dehydrogenase can catalyze the oxidation of the hydroxyl group, leading to a loss of the target analyte.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete cell or tissue lysis.Ensure thorough homogenization. Consider using a bead beater or sonicator for tough tissues.[2]
Analyte degradation due to enzymatic activity or pH.Work quickly on ice and use pre-chilled, acidic (pH 4.0-5.0) solvents and buffers. Flash-freeze samples in liquid nitrogen if not processed immediately.[1][2]
Inefficient extraction solvent.Test different solvent systems. A mixture of acetonitrile and isopropanol is a good starting point.[1]
Loss of analyte during SPE.Optimize the SPE protocol, including the choice of sorbent (e.g., weak anion exchange), wash, and elution buffers.[1]
Poor HPLC Peak Shape (Tailing or Broadening) Secondary interactions with the stationary phase.Add a small amount of a strong acid like formic or acetic acid to the mobile phase to suppress silanol (B1196071) interactions.[10]
Column contamination.Use a guard column and implement a robust column wash protocol between runs.[2]
Injection of a sample in a solvent much stronger than the mobile phase.Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase conditions.[2]
Co-elution of Contaminants Insufficient chromatographic resolution.Optimize the HPLC gradient, flow rate, and column temperature. Consider using a different column chemistry or a two-dimensional HPLC approach.
Presence of structurally similar lipids.Employ an alternative purification method such as affinity chromatography or ion-exchange chromatography to separate based on different molecular properties.[8][11]
No Analyte Signal Detected in Mass Spectrometry Analyte concentration is below the limit of detection (LOD).Concentrate the sample using SPE or by evaporating the solvent under a stream of nitrogen. Increase the injection volume.[2]
Incorrect mass spectrometry parameters.Infuse a standard of a similar long-chain acyl-CoA to optimize the precursor and product ion masses for selected reaction monitoring (SRM).[2]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Purification

This protocol describes a general method for the extraction and initial purification of this compound from biological tissues.

Materials:

  • Frozen tissue sample

  • Ice-cold 100 mM potassium phosphate buffer (pH 4.9)

  • Ice-cold acetonitrile (ACN) and isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge (4°C)

  • Weak anion exchange (WAX) SPE cartridges

  • Methanol (B129727)

  • 5% Ammonium (B1175870) hydroxide (B78521) in methanol

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 50-100 mg of frozen tissue and immediately homogenize it on ice in 1 mL of cold potassium phosphate buffer containing the internal standard.[1]

  • Deproteinization and Extraction: Add 2 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]

  • SPE Column Conditioning: Condition a WAX SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the 100 mM potassium phosphate buffer (pH 4.9).[2]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.[1]

  • Washing: Wash the column with 2 mL of the potassium phosphate buffer, followed by 2 mL of methanol to remove lipids and other non-polar impurities.[1]

  • Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.[1]

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a solvent compatible with the subsequent HPLC analysis (e.g., 50% methanol in water).[2]

Protocol 2: HPLC Purification

This protocol outlines a general reversed-phase HPLC method for the purification of the SPE eluate.

Materials and Equipment:

  • HPLC system with a UV detector or coupled to a mass spectrometer

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Reconstituted sample from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 0.5 mL/min.

  • Injection: Inject the reconstituted sample onto the column.

  • Elution Gradient: Apply a linear gradient to elute the compound. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: Increase to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B

    • 35-45 min: Re-equilibrate at 5% B

  • Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA) or by mass spectrometry.[3]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

Data Presentation

Table 1: Comparison of Purification Techniques for Long-Chain Acyl-CoAs

Technique Principle Advantages Disadvantages Typical Recovery
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase.Good for sample cleanup and concentration; relatively fast.[5][12]Lower resolution compared to HPLC; may require method optimization.70-80% (for long-chain acyl-CoAs)[3]
Reversed-Phase HPLC Separation based on hydrophobicity.High resolution and reproducibility; well-suited for complex mixtures.[3][7]Can be time-consuming; requires specialized equipment.>80% (with optimized method)
Ion-Exchange Chromatography Separation based on net charge.Effective for separating charged molecules like acyl-CoAs from neutral or similarly charged species.[11][13]Can be sensitive to buffer pH and ionic strength; may require desalting step.Variable, depends on sample complexity.
Affinity Chromatography Specific binding of the CoA moiety to an immobilized ligand.Highly specific, can achieve significant purification in a single step.[8][9]Can be expensive; potential for non-specific binding.High, but dependent on the specific ligand and binding conditions.

Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization (Acidic Buffer, on ice) sample->homogenization Quench Enzymes extraction Liquid-Liquid Extraction (Acetonitrile/Isopropanol) homogenization->extraction Precipitate Proteins spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) extraction->spe Cleanup & Concentrate hplc Reversed-Phase HPLC (C18 Column) spe->hplc High-Resolution Separation analysis Purity Analysis (LC-MS) hplc->analysis Verify Purity

Caption: Experimental workflow for the purification of this compound.

signaling_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa->fatty_acyl_coa Next Cycle tca TCA Cycle acetyl_coa->tca

Caption: The role of (S)-3-Hydroxyacyl-CoA in the mitochondrial beta-oxidation pathway.[7]

References

Technical Support Center: Analysis of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of branched-chain fatty acid (BCFA) isomers.

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution of iso and anteiso Isomers

  • Possible Cause: Suboptimal Gas Chromatography (GC) column.

    • Solution: For the resolution of complex fatty acid mixtures, including BCFA isomers, a high-resolution, highly polar, long capillary column (e.g., 100 m) is recommended.[1] Columns with specialized stationary phases, such as those with high cyanopropyl content, provide the necessary selectivity to separate closely eluting isomers.[1][2]

  • Possible Cause: Inadequate GC oven temperature program.

    • Solution: A slow temperature ramp is crucial for separating isomers. Decrease the oven temperature ramp rate to 1-2°C/min during the elution window of the BCFAs.[1] A lower initial temperature or a longer hold time at the beginning of the run can also improve the separation of more volatile isomers.

  • Possible Cause: Improper or incomplete derivatization.

    • Solution: Incomplete conversion of fatty acids to their more volatile ester derivatives (e.g., fatty acid methyl esters - FAMEs) can lead to peak tailing and co-elution.[1] Ensure the derivatization reaction goes to completion by optimizing the reaction time and temperature. Use fresh, high-quality derivatization reagents and ensure your sample is anhydrous, as moisture can inhibit the reaction.[1]

Issue 2: Difficulty in Differentiating Isomers by Mass Spectrometry (MS)

  • Possible Cause: Standard electron ionization (EI) mass spectra of BCFA isomers are very similar.

    • Solution: Utilize tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the molecular ions. iso- and anteiso-BCFA methyl esters produce characteristic fragment ions upon collisional dissociation.[3][4][5]

      • iso-isomers typically show a prominent fragment ion corresponding to the loss of the terminal isopropyl group ([M-43]⁺).[1][3][4]

      • anteiso-isomers yield characteristic fragments from cleavage on both sides of the methyl branch, corresponding to the loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[1][3][4]

  • Possible Cause: Low abundance of the molecular ion with EI.

    • Solution: Consider alternative derivatization strategies that produce more structurally diagnostic fragments. 4,4-dimethyloxazoline (DMOX) and 3-pyridylcarbinol (picolinyl) ester derivatives can provide clearer fragmentation patterns for identifying branch points.[3][6] Alternatively, chemical ionization (CI) is a "softer" ionization technique that results in a higher abundance of the molecular ion, which is beneficial for subsequent MS/MS analysis.[7][8]

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient derivatization.

    • Solution: The choice of derivatization method can significantly impact sensitivity. For trace-level analysis, select a method that produces derivatives with high ionization efficiency. While boron trifluoride-methanol is effective, base-catalyzed methods like using methanolic KOH can be faster, though they do not derivatize free fatty acids.[1][9]

  • Possible Cause: Sample loss during preparation.

    • Solution: Minimize sample handling steps. Ensure efficient extraction of the FAMEs after derivatization. A second extraction of the aqueous layer may be necessary for quantitative analysis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate and identify branched-chain fatty acid isomers?

BCFA isomers, such as iso and anteiso forms, have the same molecular weight and chemical formula.[1] This makes them indistinguishable by mass spectrometry alone and results in very similar physicochemical properties, leading to close or overlapping retention times in chromatographic systems.[1] Effective analysis relies on exploiting subtle differences in their structures through high-selectivity chromatography and specific fragmentation patterns in tandem mass spectrometry.[1]

Q2: What is the purpose of derivatization in BCFA analysis?

Derivatization is a critical step to prepare fatty acids for GC analysis.[1] It converts the non-volatile fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1][6] This improves chromatographic peak shape, enhances separation, and prevents interactions with the stationary phase that can cause peak tailing.[1]

Q3: Which analytical technique is best for analyzing BCFA isomers?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for analyzing BCFAs.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also a powerful technique, particularly for the analysis of intact complex lipids containing BCFAs and for resolving enantiomers with chiral derivatization.[1][10][11]

Q4: Can I distinguish between iso and anteiso isomers using a standard GC-MS with electron ionization?

While challenging, it is sometimes possible by carefully examining the relative intensities of certain ions in the EI mass spectra.[3] However, for unambiguous identification, tandem mass spectrometry (MS/MS) is highly recommended. The distinct fragmentation patterns of the molecular ions of iso and anteiso FAMEs in MS/MS provide a reliable method for their differentiation.[3][4][5]

Q5: Are there newer methods for BCFA isomer analysis?

Yes, advanced techniques are emerging. Charge-switching mass spectrometry strategies have shown promise in differentiating iso and anteiso isomers and can help in assigning the position of methyl branches without the need for reference standards.[6][12] Ultrahigh-resolution ion mobility mass spectrometry is another advanced technique for resolving complex isomer mixtures.[1]

Data Presentation

Table 1: Common Derivatization Methods for BCFA Analysis

Derivatization MethodReagent(s)Typical Reaction ConditionsAdvantagesDisadvantages
Acid-Catalyzed Methylation Boron Trifluoride (BF₃) in Methanol (B129727)60-100°C for 10-60 min[1]Effective for both free fatty acids and esterified lipids.[1]Reagent is moisture-sensitive and corrosive.[1]
Base-Catalyzed Transmethylation Methanolic KOH or Sodium MethoxideRoom temperature for 2-5 min[1][9]Very fast and proceeds under mild conditions.[1]Does not derivatize free fatty acids; may not react with sterol esters.[1]
Silylation BSTFA or MSTFA (+1% TMCS)60°C for 60 min[1]Effective for free fatty acids and other active hydrogen compounds.Reagents are highly sensitive to moisture; can produce multiple derivatives.[1]

Table 2: Key Diagnostic Mass Fragments for iso- and anteiso-BCFA Methyl Esters (FAMEs) in EI-MS/MS

Isomer TypeKey Diagnostic Fragment(s)Description
iso-BCFAME [M-43]⁺Corresponds to the loss of the terminal isopropyl group.[1][3][4]
anteiso-BCFAME [M-29]⁺ and [M-57]⁺Corresponds to fragmentation on either side of the branch point (loss of ethyl and sec-butyl groups, respectively).[1][3][4]

Experimental Protocols

Protocol 1: Derivatization of BCFAs to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is suitable for converting both free fatty acids and acyl lipids to FAMEs.[1]

  • Sample Preparation: Start with approximately 1-10 mg of the extracted lipid sample dried under a stream of nitrogen in a screw-capped glass tube.

  • Reagent Addition: Add 1 mL of 14% BF₃ in methanol to the dried sample.[1]

  • Reaction: Tightly cap the tube after flushing with nitrogen. Heat the mixture at 100°C in a heating block or boiling water bath for 30-60 minutes.[1]

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. For quantitative analysis, a second extraction of the aqueous layer may be performed.[1]

Protocol 2: GC-MS Analysis of BCFA FAMEs

  • GC Column: Use a highly polar capillary column (e.g., BPX-70, CP-Sil 88) of at least 100 m in length.[1][2]

  • Injection: Inject 1 µL of the FAMEs solution in hexane.

  • Oven Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 140°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 2°C/min.

    • Hold at 240°C for 10 minutes.

    • (Note: This is an example program and should be optimized for your specific application and column.)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • For MS/MS: Isolate the molecular ion of the FAME of interest and perform collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualization

BCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing LipidExtraction Lipid Extraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization SampleCleanup Sample Cleanup Derivatization->SampleCleanup GCSeparation Gas Chromatography (GC) Separation SampleCleanup->GCSeparation MSDetection Mass Spectrometry (MS) Detection GCSeparation->MSDetection PeakIntegration Peak Integration & Identification MSDetection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for the GC-MS analysis of BCFAs.

BCFA_Fragmentation cluster_iso iso-BCFAME Fragmentation cluster_anteiso anteiso-BCFAME Fragmentation iso_precursor iso-BCFAME Molecular Ion [M]⁺ iso_fragment [M-43]⁺ (Loss of isopropyl group) iso_precursor->iso_fragment CID anteiso_precursor anteiso-BCFAME Molecular Ion [M]⁺ anteiso_fragment1 [M-29]⁺ (Loss of ethyl group) anteiso_precursor->anteiso_fragment1 CID anteiso_fragment2 [M-57]⁺ (Loss of sec-butyl group) anteiso_precursor->anteiso_fragment2 CID

Caption: Characteristic MS/MS fragmentation of BCFA isomers.

References

Technical Support Center: Quantitative Analysis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of branched-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying branched-chain acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of acyl-CoAs, including branched-chain species, due to its high sensitivity and specificity.[1][2][3] This method allows for the precise measurement of individual acyl-CoA molecules even in complex biological samples.[2] Multiple Reaction Monitoring (MRM) is a commonly used mode in tandem mass spectrometry for targeted quantification, where specific precursor-to-product ion transitions for each acyl-CoA are monitored.[1][2]

Q2: How can I minimize the degradation of branched-chain acyl-CoAs during sample preparation?

A2: Branched-chain acyl-CoAs are known to be unstable, particularly in aqueous solutions.[1][4] To minimize degradation, it is crucial to process samples quickly and at low temperatures, such as on ice.[1] Quenching metabolic activity rapidly is essential.[5] For tissue samples, this can be achieved by freeze-clamping the tissue in liquid nitrogen.[5] It is also recommended to store extracted samples at -80°C and reconstitute them just prior to analysis.[1]

Q3: What are the common challenges in developing a calibration curve for acyl-CoA analysis?

A3: Researchers often face challenges with linearity, sensitivity, and reproducibility when generating calibration curves for acyl-CoA quantification.[1] Common issues include poor linearity (low R² value), low sensitivity, and a non-zero intercept.[1] These problems can arise from analyte degradation, matrix effects leading to ion suppression, or contamination in the blank.[1][6]

Q4: What is the significance of branched-chain acyl-CoAs in metabolism?

A4: Branched-chain acyl-CoAs are key intermediates in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[5] This metabolic pathway is crucial for energy production and the synthesis of other molecules.[5] Dysregulation of BCAA metabolism and the accumulation of certain acyl-CoAs have been linked to various metabolic diseases.[7]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise in LC-MS/MS Analysis

Question: I am observing very low signal intensity for my branched-chain acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I resolve this?

Answer: Low signal intensity and high background noise are common problems in the LC-MS/MS analysis of acyl-CoAs. These issues often stem from sample preparation, matrix effects, or suboptimal instrument settings.

Potential CauseRecommended Solution
Analyte Degradation Acyl-CoAs are unstable.[1] Ensure rapid sample processing on ice and storage at -80°C.[6] Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol (B129727) with ammonium (B1175870) acetate.[6]
Ion Suppression from Matrix Biological samples contain molecules that can interfere with the ionization of target analytes.[6] Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) to remove interfering substances.[6]
Suboptimal Chromatography Poor separation can lead to co-elution with interfering compounds. Optimize the LC method by adjusting the gradient, mobile phase composition, or using a different column (e.g., C18 reversed-phase).[6]
Inefficient Ionization The choice of ionization mode and source parameters significantly impacts signal intensity. Positive ion mode electrospray ionization (ESI+) is generally effective for acyl-CoAs.[6] Optimize source parameters like capillary voltage and gas flow.[6]
Incorrect MS/MS Parameters Inaccurate precursor and product ion m/z values or suboptimal collision energy will result in poor signal. Ensure the correct MRM transitions are being monitored and optimize the collision energy for each analyte.[1]
Issue 2: Poor Linearity and Reproducibility of Calibration Curves

Question: My calibration curve for a branched-chain acyl-CoA standard has a low R² value and is not reproducible between runs. What could be the cause and how can I improve it?

Answer: Issues with calibration curve linearity and reproducibility are often linked to the inherent instability of acyl-CoAs and the complexity of the sample matrix.

Potential CauseRecommended Solution
Analyte Instability in Solution Acyl-CoAs can degrade in the autosampler over the course of an analytical run.[1] Minimize the time samples spend in the autosampler. Prepare fresh standards for each run if possible.
Matrix Effects Components in the biological matrix can affect the ionization efficiency of the analyte, leading to non-linear responses.[1] Use a matrix-matched calibration curve, where standards are prepared in the same biological matrix as the samples.[1] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and sample processing variability.[1]
Contamination of Blank If the blank sample shows a significant signal, it can affect the linearity and intercept of the curve. Ensure the solvent used for the blank is free of contamination.[1]
Inappropriate Calibration Range The concentration range of the standards may not be appropriate for the detector's linear range. Adjust the concentration range of the standards to better bracket the expected sample concentrations.[1] A weighted linear regression may improve accuracy at lower concentrations.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Short-Chain Acyl-CoAs

Extraction MethodPrincipleAdvantagesDisadvantagesRecovery Rates (Example)
5-Sulfosalicylic Acid (SSA) Protein precipitation.Simple, does not require removal by SPE before LC-MS/MS analysis.[7]May not be as effective at removing all matrix components as other methods.Acetyl-CoA: ~59%, Propionyl-CoA: ~80%[8]
Perchloric Acid (PCA) Protein precipitation.Effective for quenching enzymatic reactions.[9]Requires neutralization and removal steps.Not explicitly stated for branched-chain acyl-CoAs.
Methanol-Chloroform Liquid-liquid extraction to separate metabolites based on polarity.Can provide a cleaner extract, especially when combined with SPE.[9]More complex and time-consuming procedure.[9]Not explicitly stated for branched-chain acyl-CoAs.
Acetonitrile/Methanol/Water Single-phase extraction to precipitate proteins and extract a broad range of metabolites.Comprehensive extraction of various acyl-CoA species.[5]Requires a lyophilization and resolubilization step, which can introduce variability.[5]Not explicitly stated for branched-chain acyl-CoAs.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Acyl-CoAs

ParameterTypical ValueReference
Linearity (R²) >0.99[10]
Limit of Detection (LOD) 2 to 133 nM[10]
Limit of Quantification (LOQ) Typically 3-5 times the LOD[10]
Accuracy (% Recovery) 80–114%[10]
Precision (RSD%) < 15%[11]

Experimental Protocols

Protocol 1: Extraction of Branched-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of short-chain acyl-CoAs, including branched-chain species, from tissue samples for LC-MS/MS analysis.[7][8]

Materials:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using the pestle.[8]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution before adding it to the tissue powder. Immediately homogenize the sample.[8]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.[8]

  • Sample Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[8]

Protocol 2: General LC-MS/MS Method for Quantitative Analysis of Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs.[11][12] Instrument parameters should be optimized for the specific instrument and analytes of interest.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic acyl-CoAs (e.g., 5% B to 95% B over 5 minutes).[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5 µL.[11]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each branched-chain acyl-CoA and internal standard. A common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1]

  • Data Analysis: Quantify the analytes by comparing their peak areas to those of a standard curve generated with authentic standards and normalized using an appropriate internal standard.[2]

Mandatory Visualization

Signaling and Metabolic Pathways

The primary pathway leading to the formation of branched-chain acyl-CoAs is the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_further_metabolism Further Metabolism Leucine Leucine Isoleucine Isoleucine KIC α-Ketoisocaproate Leucine->KIC BCAT Valine Valine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT KIV α-Ketoisovalerate Valine->KIV BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA KMV->Alpha_Methylbutyryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate Alpha_Methylbutyryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Alpha_Methylbutyryl_CoA->Succinyl_CoA Isobutyryl_CoA->Succinyl_CoA

Caption: Catabolism of branched-chain amino acids to form branched-chain acyl-CoAs.

This diagram illustrates the initial steps in the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their respective branched-chain keto acids (BCKAs).[6] The second, irreversible step is the oxidative decarboxylation of the BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form the corresponding branched-chain acyl-CoAs.[6] These acyl-CoAs then enter further metabolic pathways, ultimately yielding acetyl-CoA, succinyl-CoA, and/or acetoacetate, which can be used for energy production or biosynthesis.[5]

Experimental Workflow

A typical experimental workflow for the quantitative analysis of branched-chain acyl-CoAs from biological samples is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Tissue, Cells) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction Extraction of Acyl-CoAs (e.g., SSA, PCA) Quenching->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: General experimental workflow for branched-chain acyl-CoA quantification.

This workflow outlines the key stages involved in the quantitative analysis of branched-chain acyl-CoAs. The process begins with sample collection and immediate quenching of metabolic activity to preserve the in vivo concentrations of the analytes.[9] This is followed by the extraction of the acyl-CoAs from the biological matrix using a suitable method.[9] A sample cleanup step, such as solid-phase extraction, is often employed to remove interfering substances.[6] The purified extracts are then analyzed by LC-MS/MS, typically in MRM mode for targeted quantification.[2] Finally, the acquired data is processed to calculate the concentrations of the branched-chain acyl-CoAs in the original samples.

References

Technical Support Center: Optimizing Fatty Acyl-CoA Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acyl-CoA mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of their mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in fatty acyl-CoA mass spectra?

High background noise in fatty acyl-CoA mass spectrometry can originate from several sources, broadly categorized as sample-related, liquid chromatography (LC) system-related, and mass spectrometer (MS)-related.

  • Sample-Related Sources:

    • Contaminants from sample preparation: Impurities introduced from solvents, reagents, and labware (e.g., plasticizers like phthalates, detergents).[1][2]

    • Matrix effects: Co-eluting compounds from complex biological samples can suppress the ionization of target analytes or contribute to the chemical noise.[2][3]

    • Sample degradation: Fatty acyl-CoAs are susceptible to degradation, and their breakdown products can contribute to a noisy baseline.[4]

  • LC System-Related Sources:

    • Contaminated mobile phase: Impurities in solvents, water, or additives (e.g., formic acid, ammonium (B1175870) acetate) are a major source of background ions.[2][5][6] Using high-purity, LC-MS grade solvents and fresh reagents is crucial.[5][7]

    • Column bleed: Degradation of the stationary phase of the LC column can release siloxanes and other compounds that generate background signals.[5][7]

    • System contamination: Buildup of sample residues, salts, and other non-volatile materials in the tubing, injector, and column can lead to high background and carryover.[5][8]

  • MS-Related Sources:

    • Ion source contamination: Accumulation of contaminants on the ESI needle, cone, and transfer tube can significantly increase background noise.[9][10]

    • In-source fragmentation: Unintended fragmentation of other molecules within the ion source can produce ions that interfere with the target analytes.[11][12]

    • Formation of non-target adducts: The presence of alkali metals can lead to the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can complicate spectra and increase background.[13][14][15]

Q2: My baseline is excessively high and noisy across the entire chromatogram. What should I do first?

A high, noisy baseline is often indicative of contamination in the LC-MS system. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for High Baseline Noise

A High Baseline Noise Observed B Run Blank Injection (Mobile Phase Only) A->B D Noise Persists? B->D C Disconnect Column, Run Blank G Noise Persists? C->G D->C Yes F Clean/Replace Column D->F No E Noise Reduced? K Problem Resolved F->K H Clean Ion Source & MS Inlet G->H Yes I Prepare Fresh Mobile Phase G->I No H->K J Check for Leaks I->J J->K

Caption: A logical workflow for troubleshooting high baseline noise in LC-MS analysis.

Step-by-Step Guide:

  • Run a Blank Injection: Inject your mobile phase without any sample. If the baseline is still high, the contamination is likely from the LC system or solvents.[7]

  • Isolate the Column: If the blank run is noisy, disconnect the column and run the mobile phase directly into the mass spectrometer. If the noise decreases significantly, the column is the source of contamination.[10]

  • Address Column Contamination: If the column is the issue, it may be contaminated or experiencing bleed. Try flushing the column with a strong solvent (e.g., isopropanol) or conditioning it by baking it out at a high temperature (do not exceed the column's maximum temperature limit).[7] If the problem persists, the column may need to be replaced.

  • Address System Contamination: If the noise persists even with the column disconnected, the contamination is in the LC system or the MS source. Prepare fresh, high-purity mobile phase.[5][6] If this does not resolve the issue, clean the ion source (needle, cone, transfer tube) according to the manufacturer's protocol.[9]

Q3: I'm observing many non-specific peaks and adducts in my fatty acyl-CoA spectra. How can I minimize these?

The presence of non-specific peaks and adducts, such as those from sodium ([M+Na]⁺) and potassium ([M+K]⁺), can be addressed through careful sample preparation and mobile phase optimization.

Strategies to Minimize Non-Specific Peaks and Adducts:

  • Improve Sample Cleanup: Employ extraction techniques to remove interfering substances.

    • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer protocols use a chloroform/methanol/water mixture to separate lipids from hydrophilic compounds and salts.[16] An alternative is using methyl-tert-butyl ether (MTBE), which is less dense than water, making the lipid-containing upper phase easier to collect.[16]

    • Solid-Phase Extraction (SPE): SPE can provide highly enriched samples with minimal contamination by selectively retaining and eluting the fatty acyl-CoAs.[16][17]

  • Optimize Mobile Phase:

    • Lower the pH: Adding a small amount of a weak organic acid, like formic acid, to the mobile phase can provide an excess of protons, favoring the formation of the desired protonated molecule ([M+H]⁺) over metal adducts.[15]

    • Use High-Purity Additives: Ensure that any mobile phase additives are LC-MS grade to avoid introducing metal contaminants.[5]

Expected Outcomes of Troubleshooting Steps

Troubleshooting ActionExpected Outcome
Use of high-purity, LC-MS grade solventsSignificant reduction in baseline noise and elimination of solvent-related adduct peaks.[2]
Implementation of LLE or SPE for sample cleanupReduction of matrix effects and removal of interfering compounds, leading to a cleaner spectrum.[16]
Cleaning of the ion source (cone, needle, etc.)A substantial decrease in overall background noise and removal of persistent contaminant peaks.[9]
Lowering mobile phase pH with formic acidSuppression of [M+Na]⁺ and [M+K]⁺ adduct formation and enhancement of the [M+H]⁺ signal.[15]
Conditioning or replacing the LC columnReduction or elimination of peaks associated with column bleed (e.g., siloxanes).[7]

Detailed Experimental Protocols

Protocol 1: Methyl-tert-butyl Ether (MTBE) Based Liquid-Liquid Extraction

This protocol is an effective method for extracting lipids, including fatty acyl-CoAs, from biological samples while minimizing the co-extraction of hydrophilic contaminants.[16]

Materials:

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Sample homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in an appropriate volume of methanol.

  • Solvent Addition: Add MTBE and water to the homogenate to achieve a final solvent ratio of approximately 5:1.5:1.25 (MTBE:methanol:water, v/v/v).

  • Phase Separation: Vortex the mixture vigorously for 10-15 minutes and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to induce phase separation.

  • Collection: Two distinct phases will form. The upper organic phase contains the lipids (including fatty acyl-CoAs), while the lower aqueous phase contains hydrophilic compounds. Carefully collect the upper MTBE layer.

  • Drying and Reconstitution: Evaporate the solvent from the collected upper phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture similar to the initial mobile phase).

Workflow for MTBE-Based Lipid Extraction

A Sample Homogenization in Methanol B Add MTBE and Water A->B C Vortex and Centrifuge B->C D Phase Separation C->D E Collect Upper Organic Phase D->E F Dry Under Nitrogen E->F G Reconstitute for LC-MS F->G

Caption: A step-by-step workflow for lipid extraction using the MTBE method.

Protocol 2: Ion Source Cleaning

Regular cleaning of the ion source is critical for maintaining sensitivity and reducing background noise. Always refer to your instrument manufacturer's specific guidelines.

General Procedure:

  • Venting the System: Safely vent the mass spectrometer according to the manufacturer's instructions.

  • Disassembly: Carefully remove the components of the ion source, such as the ESI needle, cone, and transfer capillary.

  • Sonication: Place the components in a beaker with a sequence of solvents for sonication. A typical sequence is:

    • LC-MS grade water

    • Methanol

    • Isopropanol

    • Sonication in each solvent for 15-20 minutes is generally effective.

  • Drying: Thoroughly dry the cleaned parts with a stream of high-purity nitrogen.

  • Reassembly and Pumping Down: Carefully reassemble the ion source and pump down the system.

  • System Equilibration: Allow the system to equilibrate for a sufficient time before running any analyses. It is good practice to run a system suitability test or a blank injection to confirm that the background has been reduced.[9]

References

selecting the right internal standard for branched-chain acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for quantifying branched-chain acyl-CoAs?

The gold standard for quantification in mass spectrometry-based metabolomics is the use of a stable isotope-labeled internal standard (SIL-IS) that is an exact analogue of the analyte of interest.[1][2] This approach provides the highest accuracy and precision by correcting for variability during sample extraction, derivatization, and analysis.[1][3] For branched-chain acyl-CoAs, this would be a version of the molecule labeled with heavy isotopes like ¹³C or ¹⁵N.

Q2: What are the alternatives if a specific stable isotope-labeled internal standard for my branched-chain acyl-CoA is not commercially available?

When a specific SIL-IS is unavailable, several alternatives can be considered:

  • Biosynthetically Generated SIL-IS Library: A powerful technique called Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used.[2][4][5] This involves growing cells in a medium where a precursor, like pantothenate (Vitamin B5), is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[4] This results in the cells producing a full suite of acyl-CoAs, including branched-chain variants, that are isotopically labeled and can be used as a comprehensive internal standard mixture.[1][6]

  • Structural Analogues: A non-isotopically labeled compound that is chemically and physically similar to the analyte can be used.[3] For acyl-CoAs, common choices include odd-chain-length fatty acyl-CoAs (e.g., C17:0-CoA or C25:0-CoA) as they are typically present at very low levels in most biological samples.[7]

  • Chain-Length Homologues: An acyl-CoA with a different chain length from the target analyte but from the same chemical class can be used. However, it's crucial to validate that its extraction efficiency and ionization response are comparable to the analyte.[8]

Q3: Why is it important to use an internal standard that is structurally similar to my analyte?

An internal standard is most effective when it behaves identically to the analyte during sample preparation and analysis.[8][9] This includes having similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[3] Significant differences in chemical properties, such as acyl chain length and saturation, can lead to different behaviors and result in inaccurate quantification.[8] Stable isotope-labeled standards are ideal because their chemical and physical properties are nearly identical to the endogenous analyte.[5]

Q4: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow.[9] This ensures that it can account for any analyte loss or variability throughout all subsequent steps, including extraction, cleanup, and derivatization.[3] For cellular or tissue samples, the IS should be added before cell lysis and protein precipitation.

Troubleshooting Guide

Issue 1: Poor signal intensity or high background noise for acyl-CoA analytes.

  • Question: I am observing very low signal intensity for my acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and solutions?

  • Answer: This is a common issue often related to sample preparation, matrix effects, or instrument settings.[10]

    • Cause: Acyl-CoA Instability. Acyl-CoAs are susceptible to chemical and enzymatic degradation, especially at neutral or alkaline pH and elevated temperatures.[11][12]

      • Solution: Always process samples on ice and store them at -80°C. Use an acidic extraction buffer to improve stability and reconstitute dried extracts immediately before analysis.[10][11][12] Avoid repeated freeze-thaw cycles.[11]

    • Cause: Matrix Effects (Ion Suppression). Complex biological samples contain molecules like salts and lipids that can interfere with the ionization of the target analytes in the mass spectrometer source.[10]

      • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances.[10] Optimizing the liquid chromatography (LC) method to separate analytes from the matrix is also critical.[10] The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects, as it will be suppressed to the same extent as the analyte.[3]

    • Cause: Suboptimal Mass Spectrometer Settings. Incorrect ionization mode or source parameters can dramatically impact signal intensity.

      • Solution: Positive ion mode electrospray ionization (ESI) is generally more sensitive for short-chain acyl-CoAs.[10] Optimize source parameters like capillary voltage and gas flows for your specific instrument and analytes.[12]

Issue 2: Inaccurate or inconsistent quantification.

  • Question: My quantitative results are not reproducible between replicates or batches. What could be the cause?

  • Answer: Inconsistent quantification often points to issues with the internal standard or sample handling.

    • Cause: Inappropriate Internal Standard. If using a structural analogue, its chemical properties might be too different from the branched-chain acyl-CoA, leading to different responses across samples and concentrations.[8][11]

      • Solution: The best solution is to switch to a stable isotope-labeled internal standard. If this is not feasible, choose an odd-chain acyl-CoA with a chain length as close as possible to your analyte and validate its performance thoroughly.[7][8]

    • Cause: Inconsistent Internal Standard Addition. Errors in adding the internal standard will directly translate to errors in quantification.

      • Solution: Use a calibrated pipette to add the same amount of internal standard to every sample, standard, and quality control.[11] Prepare a large batch of the IS solution to minimize variability.

    • Cause: Isomeric Interference. Branched-chain acyl-CoAs (e.g., isobutyryl-CoA) can be isomeric with straight-chain acyl-CoAs (e.g., butyryl-CoA). If they are not chromatographically separated, mass spectrometry alone cannot distinguish them, leading to inaccurate quantification.[13][14]

      • Solution: Optimize your LC method to achieve baseline separation of all relevant isomers. This may require using a longer column, a shallower gradient, or a different column chemistry.

Data Presentation

Table 1: Comparison of Internal Standard Types for Branched-Chain Acyl-CoA Analysis

Internal Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL-IS) Considered the "gold standard"; corrects for nearly all sources of analytical variability (extraction, matrix effects, ionization).[1][2]Can be expensive; may not be commercially available for all specific branched-chain acyl-CoAs.[2]Achieving the highest accuracy and precision in quantitative analysis.
Biosynthesized SIL-IS Library (SILEC) Generates a comprehensive mixture of labeled acyl-CoAs, including branched-chain species, from a single process.[4][6] Co-elutes perfectly with the analyte.[6]Requires cell culture facilities and expertise; initial setup can be time-consuming.[4] Batch-to-batch variation is possible.[1]Comprehensive profiling studies where multiple acyl-CoAs are quantified simultaneously.
Odd-Chain Acyl-CoAs Commercially available; typically absent or at very low levels in biological samples.[7]Chemical and physical properties differ from analytes, may not perfectly correct for variability.[8]A cost-effective alternative when SIL-IS are not available.
Structural Analogues (Non-isotopic) Can be readily available.May have different extraction recovery and ionization efficiency, leading to quantification errors.[8][11]Use as a last resort when other options are not feasible; requires extensive validation.

Experimental Protocols

Protocol: Generation of Stable Isotope-Labeled Acyl-CoA Internal Standards via SILEC

This protocol is adapted from methodologies that use stable isotope labeling by essential nutrients in cell culture (SILEC) to create a library of labeled internal standards.[2][4]

Objective: To biosynthetically generate a mixture of [¹³C₃¹⁵N₁]-labeled acyl-CoAs in cultured cells for use as internal standards.

Materials:

  • Cell line (e.g., murine hepatocytes Hepa 1c1c7).[4]

  • Pantothenate-free cell culture medium.

  • [¹³C₃¹⁵N₁]-pantothenate.[4]

  • Charcoal-dextran stripped fetal bovine serum (FBS) (to minimize unlabeled pantothenate).[4]

  • Standard cell culture equipment (flasks, incubator, etc.).

  • Extraction solution (e.g., 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA)).[15]

  • LC-MS/MS system.

Methodology:

  • Cell Culture Adaptation:

    • Culture cells in standard medium to achieve a healthy population.

    • To adapt the cells, switch to a pantothenate-free medium supplemented with [¹³C₃¹⁵N₁]-pantothenate and charcoal-stripped FBS.[4]

    • Passage the cells for a minimum of three passages in this labeled medium to ensure maximum incorporation (>99%) of the labeled pantothenate into the cellular Coenzyme A pool.[4][5]

  • Harvesting and Extraction:

    • After sufficient labeling, harvest the cells.

    • The labeled cell pellet can be stored at -80°C or used immediately.

    • This labeled cell lysate now serves as the internal standard mixture.

  • Sample Preparation for Analysis:

    • For your experimental (unlabeled) samples, add a fixed amount of the labeled cell lysate (the internal standard) at the very beginning of the extraction process (before protein precipitation).[6]

    • Co-extract the analytes and internal standards from the combined sample using your established protocol (e.g., protein precipitation with SSA, followed by centrifugation).[15]

  • LC-MS/MS Analysis:

    • Analyze the final extract by LC-MS/MS.

    • Set up the mass spectrometer to monitor the specific precursor-product ion transitions for both the endogenous (light) branched-chain acyl-CoAs and their corresponding stable isotope-labeled (heavy) internal standards.[15] The mass shift will correspond to the isotopes incorporated (e.g., +4 Da for [¹³C₃¹⁵N₁]-pantothenate incorporation).[4]

  • Quantification:

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of its corresponding labeled internal standard.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

Internal_Standard_Selection_Workflow start Start: Need to Quantify Branched-Chain Acyl-CoA q1 Is a specific stable isotope-labeled (SIL) standard available commercially? start->q1 use_sil Use the specific SIL-IS q1->use_sil Yes q2 Is cell culture for SILEC a feasible option? q1->q2 No end_point Proceed with Quantification use_sil->end_point use_silec Generate a labeled acyl-CoA library using the SILEC method q2->use_silec Yes q3 Are odd-chain acyl-CoAs (e.g., C17:0) low or absent in your sample matrix? q2->q3 No use_silec->end_point use_odd_chain Use an odd-chain acyl-CoA as IS q3->use_odd_chain Yes use_analogue Use another structural analogue (requires extensive validation) q3->use_analogue No validate Validate IS performance: - Extraction Recovery - Matrix Effects - Linearity use_odd_chain->validate use_analogue->validate validate->end_point

Caption: Decision workflow for selecting the right internal standard.

SILEC_Workflow cluster_prep Phase 1: IS Preparation cluster_analysis Phase 2: Sample Analysis culture_cells 1. Culture cells in normal medium adapt_cells 2. Switch to pantothenate-free medium + [13C3,15N1]-pantothenate culture_cells->adapt_cells passage_cells 3. Passage cells for >3 generations to ensure >99% labeling adapt_cells->passage_cells harvest_cells 4. Harvest labeled cells to create IS lysate stock passage_cells->harvest_cells add_is 5. Add fixed amount of IS lysate to experimental (unlabeled) sample harvest_cells->add_is Use in Experiment extract 6. Co-extract analytes and IS (e.g., protein precipitation) add_is->extract analyze 7. Analyze by LC-MS/MS extract->analyze quantify 8. Calculate Analyte/IS peak area ratio for quantification analyze->quantify

Caption: Experimental workflow for the SILEC method.

References

Technical Support Center: Analysis of 3-Hydroxy Acyl-CoAs by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the tandem mass spectrometry (MS/MS) analysis of 3-hydroxy acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for 3-hydroxy acyl-CoAs in positive ion mode tandem MS?

A1: In positive ion electrospray ionization-MS/MS, all acyl-CoAs, including 3-hydroxy acyl-CoAs, exhibit common fragmentation patterns.[1] The two most characteristic observations are:

  • A neutral loss of 507.0 Da, which corresponds to the 3'-phosphonucleoside diphosphate (B83284) fragment.[2][3][4] The resulting fragment ion is often the most abundant and is frequently used for Multiple Reaction Monitoring (MRM) assays.[1][3]

  • A product ion at m/z 428, which represents the CoA moiety.[1][3][5]

Q2: Which ionization mode, positive or negative, is better for analyzing 3-hydroxy acyl-CoAs?

A2: For the analysis of fatty acyl-CoAs, positive ion mode is often preferred as it can be significantly more sensitive.[2] One study found that positive ion mode was approximately three-fold more sensitive for the LC-ESI-MS/MS analysis of various acyl-CoAs compared to negative ion mode.[2] However, the optimal mode can be compound-dependent, so it is advisable to test both for your specific analytes of interest.[2]

Q3: How do I select precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of 3-hydroxy acyl-CoAs?

A3: For MRM analysis in positive ion mode, the precursor ion (Q1) is the singly protonated molecule [M+H]⁺.[2] The most common and abundant product ion (Q3) for general acyl-CoA profiling results from the neutral loss of 507 Da.[1] Therefore, the product ion would be [M+H-507]⁺.[5] For maximum sensitivity and specificity, the chosen product ion should be both abundant and structurally specific to the acyl group.[2]

Q4: Can I use a single set of MS/MS parameters for all 3-hydroxy acyl-CoAs?

A4: While acyl-CoAs share common fragmentation patterns, MS/MS parameters such as Collision Energy (CE), Declustering Potential (DP), and Collision Cell Exit Potential (CXP) are very similar but should ideally be optimized for each specific analyte to achieve maximum sensitivity and peak height for the selected ion pairs.[1][2][4] However, for broad profiling, a programmed MRM method with consistent fragmentation parameters can be effectively used.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for my 3-Hydroxy Acyl-CoA Analyte

Possible Cause Troubleshooting Step
Suboptimal Fragmentation Parameters The Collision Energy (CE) and other lens voltages are critical for generating a strong signal. These parameters should be optimized for each specific 3-hydroxy acyl-CoA.[2] You can perform an infusion of the analyte standard and ramp the CE to find the value that yields the highest product ion intensity.[2][6]
Incorrect Ionization Mode While positive ion mode is often more sensitive for acyl-CoAs, this is not universally true for all compounds.[2] Verify if your specific analyte performs better in negative ion mode.
Sample Preparation Issues Poor extraction can lead to low analyte concentration. Acyl-CoAs have been shown to be extracted with high intensity using 80% methanol (B129727).[7] The presence of acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal.[7] Also, ensure that extracted samples are properly reconstituted in a solvent compatible with the initial mobile phase.[8]
LC-MS System Contamination A contaminated system can lead to ion suppression. Check for elevated baselines in your chromatogram, which can suggest contamination of mobile phases or reagents.[9]

Issue 2: Poor Peak Shape or Shifting Retention Times

Possible Cause Troubleshooting Step
Liquid Chromatography Problems LC-related issues are a common cause of batch failures.[9] Check for leaks in the LC system by inspecting all tubing connections for buffer deposits or discoloration.[9] Compare the current pressure trace to an archived one from a time when the system was working well; this can help detect leaks, overpressure, or pump problems.[9]
Column Degradation The analytical column may be degrading. Consider washing the column according to the manufacturer's instructions or replacing it if it has been used extensively.
Inappropriate Mobile Phase Ensure the mobile phase composition is correct and has been freshly prepared. For reversed-phase chromatography of acyl-CoAs, a common mobile phase is water and methanol or acetonitrile with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[7][8]

Issue 3: Suspected Co-elution with an Isomeric Compound

Possible Cause Troubleshooting Step
Isobaric Interference A common issue is the co-elution of isobaric compounds. For example, a Cn-3-hydroxyacyl-CoA can have the same mass and MRM transition as a Cn-1-dicarboxyl-CoA, leading to multiple peaks in an extracted ion chromatogram.[1]
Resolution through Chromatography Optimize the liquid chromatography method to separate the isomers. This may involve using a different column, changing the gradient profile, or altering the mobile phase composition. The hydroxyl group makes 3-hydroxyacyl-CoAs more polar than their corresponding acyl-CoAs, which can be exploited for separation.[1]
Use of High-Resolution Mass Spectrometry High-resolution mass spectrometry can help distinguish between compounds with the same nominal mass but different elemental compositions.
Additional MRM Transitions If standards are available, identify additional, unique fragment ions for your 3-hydroxy acyl-CoA and the interfering compound to create more specific MRM methods.[1]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for 3-Hydroxy Acyl-CoA Analysis

This protocol provides a general workflow for the targeted analysis of 3-hydroxy acyl-CoAs using a reversed-phase LC system coupled to a tandem mass spectrometer.

  • Sample Extraction:

    • Homogenize tissue samples or quench cell metabolism using cold 80% methanol.[7]

    • Vortex the sample thoroughly.

    • Centrifuge to pellet proteins and other insoluble material.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[8]

  • Liquid Chromatography (Reversed-Phase):

    • Column: C18 column (e.g., 100 x 2.0 mm, 3 µm).[7]

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8) or 0.1% formic acid.[7][8]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7][8]

    • Gradient: A typical gradient might start at 2-5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the initial conditions.[7][8]

    • Flow Rate: 0.2-0.3 mL/min.[7][8]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

    • Precursor Ion (Q1): [M+H]⁺ for the specific 3-hydroxy acyl-CoA.

    • Product Ion (Q3): [M+H-507]⁺.[1][5]

    • Parameter Optimization: Infuse a standard of the target analyte to optimize Collision Energy (CE), Declustering Potential (DP), and other source/compound parameters to maximize the signal for the chosen MRM transition.[2][4]

Data Presentation

Table 1: Example MS/MS Parameters for Acyl-CoA Analysis

Note: These values are examples and should be optimized for your specific instrument and analyte.

ParameterSettingReference
Ionization ModePositive ESI[2]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion[M+H]⁺[2]
Product Ion[M+H-507]⁺[1][5]
Collision Energy (HCD)35%[7]
Resolution (Full Scan)70,000[7]
Resolution (MS/MS)35,000[7]
Capillary Temperature320 °C[7]

Visualizations

fragmentation_pathway cluster_precursor Precursor Ion (Q1 Selection) cluster_collision Collision Cell (CID/HCD) cluster_product Product Ions (Q3 Selection) Precursor 3-Hydroxy Acyl-CoA [M+H]⁺ Collision Collision Energy Applied Precursor->Collision Product1 Acyl-specific Fragment [M+H-507]⁺ Collision->Product1 Neutral Loss of 507 Da Product2 CoA Moiety m/z 428 Collision->Product2 Characteristic Fragment

Caption: General fragmentation pathway of 3-hydroxy acyl-CoAs in positive ion tandem MS.

workflow_optimization Start Start: Define Target 3-Hydroxy Acyl-CoA Infuse Infuse Analyte Standard into Mass Spectrometer Start->Infuse SetPrecursor Set Q1 to Isolate Precursor Ion [M+H]⁺ Infuse->SetPrecursor RampCE Ramp Collision Energy (CE) while monitoring product ions SetPrecursor->RampCE SelectProduct Identify Most Abundant Product Ion (e.g., [M+H-507]⁺) RampCE->SelectProduct OptimizeCE Determine CE Value with Maximum Product Ion Intensity SelectProduct->OptimizeCE OptimizeOther Optimize Other Parameters (DP, CXP) OptimizeCE->OptimizeOther FinalMethod Final Optimized MRM Method OptimizeOther->FinalMethod troubleshooting_tree Start Problem: Low Signal for 3-Hydroxy Acyl-CoA CheckSST Review System Suitability Test (SST). Is it normal? Start->CheckSST CheckSamplePrep Investigate Sample Preparation: - Extraction solvent correct? - Sample stability okay? - Reconstitution correct? CheckSST->CheckSamplePrep Yes CheckMS Investigate MS Parameters CheckSST->CheckMS No CheckLC Investigate LC System: - Check for leaks - Review pressure trace - Column integrity CheckMS->CheckLC OptimizeMS Re-optimize CE, DP, etc. using analyte standard CheckMS->OptimizeMS CheckIonMode Verify optimal ionization mode (Positive vs. Negative) CheckMS->CheckIonMode

References

Technical Support Center: Analysis of Bacterial Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of bacterial lipids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bacterial lipid analysis, providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing bacterial lipids compared to eukaryotic lipids?

A1: Analyzing bacterial lipids presents unique challenges due to their vast structural diversity, which often surpasses that of eukaryotic lipids.[1] Key difficulties include:

  • Unique Structures: Bacteria synthesize lipids with unusual features, such as branched-chain fatty acids, cyclopropane (B1198618) rings, and distinct headgroups like ornithine lipids, which are not commonly found in eukaryotes.[1][2]

  • Wide Range of Polarities: Bacterial lipids span a broad polarity spectrum, from very hydrophobic to highly polar, making comprehensive extraction and chromatographic separation difficult with a single method.[1]

  • Complex Mixtures: A single bacterial species can produce a complex mixture of lipid classes and molecular species, requiring high-resolution analytical techniques for accurate identification and quantification.

Q2: How does the cell wall structure of Gram-positive versus Gram-negative bacteria affect lipid extraction?

A2: The distinct cell wall structures necessitate different extraction strategies:

  • Gram-negative bacteria have a relatively thin peptidoglycan layer but possess an outer membrane rich in lipopolysaccharides (LPS). Standard lipid extraction methods are often effective after initial cell lysis.[3]

  • Gram-positive bacteria have a much thicker and more robust peptidoglycan layer, which can significantly hinder the extraction of membrane lipids.[4][5] This often requires more rigorous cell disruption methods to ensure efficient lipid recovery.[6]

Q3: Why is it critical to use internal standards in quantitative bacterial lipidomics?

A3: Internal standards are essential for accurate quantification in mass spectrometry-based lipidomics. They help to correct for variability introduced during sample preparation, extraction, and analysis, such as differences in extraction efficiency, ionization efficiency, and instrument response.[7] The use of a synthetic fatty acid internal standard can compensate for variability in both the preparation and analysis of the sample.[7]

Q4: What are some common sources of contamination in bacterial lipid analysis?

A4: Contamination can arise from various sources and significantly impact the accuracy of your results. Common culprits include:

  • Reagents and Solvents: Even high-purity solvents can contain trace amounts of lipids or plasticizers (e.g., phthalates).[8]

  • Glassware and Plasticware: Improperly cleaned glassware can retain lipid residues, and plasticware can leach contaminants.[8]

  • Sample Handling: Cross-contamination between samples can occur through improper handling techniques.

Troubleshooting Guides

Issue 1: Low Lipid Yield After Extraction
Possible Cause Troubleshooting Steps
Inefficient Cell Lysis For Gram-positive bacteria, ensure your cell disruption method (e.g., bead beating, sonication, French press) is sufficient to break the thick peptidoglycan wall.[6] Consider enzymatic pretreatment with lysozyme.
Suboptimal Solvent System The choice of extraction solvent is critical. The Bligh-Dyer and Folch methods are commonly used, but their efficiency can vary depending on the bacterial species and the target lipid classes.[9] Consider adjusting the solvent ratios or trying alternative solvent systems.
Lipid Degradation Perform extractions on ice or at 4°C to minimize the activity of endogenous lipases.[6] Add antioxidants like butylated hydroxytoluene (BHT) to organic solvents to prevent oxidation of unsaturated fatty acids.
Incomplete Phase Separation Ensure the correct ratio of chloroform (B151607), methanol, and water is used to achieve proper phase separation. Centrifuge samples adequately to obtain a clear interface between the aqueous and organic layers.
Issue 2: Poor Reproducibility in Mass Spectrometry Data
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Standardize every step of your workflow, from bacterial culture conditions and harvesting time to the volumes of solvents used. Variations in growth phase can significantly alter the lipid profile.
Matrix Effects The presence of high concentrations of salts or other non-lipid molecules can suppress or enhance the ionization of your target lipids.[6] Dilute your sample or perform a solid-phase extraction (SPE) cleanup step to remove interfering substances.
Instrument Carryover Implement a rigorous wash protocol for the autosampler and injection port between samples to prevent cross-contamination.
Lack of Normalization Normalize your data to an internal standard or to a total measure like total lipid content or cell number to account for variations in sample loading and instrument response.
Issue 3: Inaccurate Lipid Identification
Possible Cause Troubleshooting Steps
Co-elution of Isobaric Species Different lipid species can have the same mass-to-charge ratio (m/z). Improve chromatographic separation by optimizing the gradient, using a different column, or employing ion mobility-mass spectrometry.
In-source Fragmentation Highly abundant lipids can fragment in the ion source of the mass spectrometer, creating artifact peaks that can be mistaken for other lipids.[10] Optimize source parameters (e.g., voltages, temperature) to minimize fragmentation.
Incorrect Database Matching Ensure the mass spectral library you are using is appropriate for bacterial lipids. Many standard libraries are heavily biased towards eukaryotic lipids.[1]
Insufficient Fragmentation Data For confident identification, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can confirm the headgroup and fatty acyl chain composition.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Gram-Negative Bacteria (Modified Bligh-Dyer)
  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove media components.

  • Cell Lysis: Resuspend the pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).[11] Vortex vigorously and incubate at room temperature for at least 20 minutes to ensure cell lysis.[11]

  • Phase Separation: Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).[11] Vortex and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase, which contains the lipids.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.

Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
  • Transesterification: To the dried lipid extract, add a solution of 1.25 M HCl in anhydrous methanol.[12] Cap the tube tightly and heat at 80-90°C for 1 hour.

  • Quenching: Cool the reaction to room temperature and quench by adding deionized water.[12]

  • Extraction: Add hexane (B92381) to extract the FAMEs. Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Analysis: Inject the FAME sample into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and identification.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods for Bacteria

Method Principle Advantages Disadvantages Best Suited For
Folch High solvent-to-sample ratio (20:1) with a chloroform:methanol (2:1) mixture.High recovery of a broad range of lipids.Requires larger solvent volumes.General-purpose total lipid extraction.
Bligh-Dyer Lower solvent-to-sample ratio, initially a monophasic mixture that becomes biphasic.Uses less solvent, suitable for smaller sample volumes.May be less efficient for very complex samples.Total lipid extraction from cultures and tissues.[9]
Acid Hydrolysis Treatment with strong acid to release covalently bound fatty acids.Recovers fatty acids from complex lipids like LPS.Can degrade some lipid classes.Analysis of total fatty acid profiles, including those from LPS.

Visualizations

Experimental and Logical Workflows

Bacterial_Lipid_Analysis_Workflow General Workflow for Bacterial Lipid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Bacterial Culture Harvest Cell Harvesting & Washing Culture->Harvest Disrupt Cell Disruption Harvest->Disrupt Extract Lipid Extraction Disrupt->Extract Separate Chromatographic Separation (LC or GC) Extract->Separate Detect Mass Spectrometry (MS and MS/MS) Separate->Detect Identify Lipid Identification Detect->Identify Quantify Quantification Identify->Quantify Stats Statistical Analysis Quantify->Stats

Caption: A generalized workflow for the analysis of bacterial lipids.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Lipid Yield Start Low Lipid Yield CheckLysis Is cell lysis complete? Start->CheckLysis CheckSolvent Is the solvent system optimal? CheckLysis->CheckSolvent Yes ImproveLysis Increase disruption intensity (e.g., bead beating, sonication) CheckLysis->ImproveLysis No CheckDegradation Is lipid degradation occurring? CheckSolvent->CheckDegradation Yes ModifySolvent Adjust solvent ratios or try an alternative method CheckSolvent->ModifySolvent No PreventDegradation Work on ice, add antioxidants CheckDegradation->PreventDegradation Yes Success Improved Yield ImproveLysis->Success ModifySolvent->Success PreventDegradation->Success

Caption: A logical diagram for troubleshooting low lipid extraction yields.

Signaling Pathway

LipidA_Signaling_Pathway Simplified Lipid A (LPS) Signaling Pathway LPS Lipid A (from LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Overview of the TLR4-mediated signaling cascade initiated by Lipid A.[13]

References

Validation & Comparative

A Comparative Guide to the Metabolism of Branched vs. Straight-Chain 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways, enzyme kinetics, and cellular roles of branched-chain and straight-chain 3-hydroxyacyl-CoA molecules. Understanding the distinctions between these structurally similar yet functionally diverse metabolites is crucial for advancing research in metabolic diseases, neurological disorders, and drug development.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism. The structure of the acyl chain, whether a linear hydrocarbon (straight-chain) or a chain with methyl branches (branched-chain), dictates its metabolic origin, enzymatic processing, and ultimate physiological function. Straight-chain 3-hydroxyacyl-CoAs are primarily generated during the β-oxidation of fatty acids, a key energy-producing pathway. In contrast, branched-chain 3-hydroxyacyl-CoAs are mainly derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.

This guide will delve into the enzymatic and metabolic differences between these two classes of molecules, supported by experimental data, and provide detailed protocols for their study.

Metabolic Pathways: A Tale of Two Origins

The metabolic pathways of straight-chain and branched-chain 3-hydroxyacyl-CoAs are distinct, reflecting their different points of origin.

Straight-Chain 3-Hydroxyacyl-CoA Metabolism: These molecules are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. The conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA is the third step in this four-reaction cycle.

Branched-Chain 3-Hydroxyacyl-CoA Metabolism: The catabolism of BCAAs (leucine, isoleucine, and valine) generates various branched-chain acyl-CoA intermediates. For instance, the breakdown of isoleucine produces 2-methyl-3-hydroxybutyryl-CoA. These branched-chain intermediates are processed by a distinct set of enzymes and can also feed into the citric acid cycle, contributing to cellular energy.

cluster_straight Straight-Chain Metabolism cluster_branched Branched-Chain Metabolism Fatty Acids Fatty Acids Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Fatty Acids->Straight-Chain Acyl-CoA β-oxidation Straight-Chain 3-Hydroxyacyl-CoA Straight-Chain 3-Hydroxyacyl-CoA Straight-Chain Acyl-CoA->Straight-Chain 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Straight-Chain 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids->Branched-Chain α-Keto Acids Catabolism Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA Branched-Chain 3-Hydroxyacyl-CoA Branched-Chain 3-Hydroxyacyl-CoA Branched-Chain Acyl-CoA->Branched-Chain 3-Hydroxyacyl-CoA Branched-Chain 3-Ketoacyl-CoA Branched-Chain 3-Ketoacyl-CoA Branched-Chain 3-Hydroxyacyl-CoA->Branched-Chain 3-Ketoacyl-CoA HSD17B10 TCA Cycle Intermediates TCA Cycle Intermediates Branched-Chain 3-Ketoacyl-CoA->TCA Cycle Intermediates TCA Cycle Intermediates->TCA Cycle

Metabolic origins of 3-hydroxyacyl-CoAs.

Quantitative Comparison of Enzyme Kinetics

The enzymatic processing of straight-chain and branched-chain 3-hydroxyacyl-CoAs is handled by different enzymes with distinct substrate specificities. The primary enzyme for straight-chain substrates is 3-Hydroxyacyl-CoA Dehydrogenase (HADH), while Hydroxysteroid 17-beta Dehydrogenase type 10 (HSD17B10), also known as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), preferentially metabolizes short-chain, methyl-branched substrates.[1]

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Catalytic Efficiency (V_max_/K_m_)
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Pig Heart3-Hydroxybutyryl-CoA (C4)10.025.02.5
3-Hydroxyoctanoyl-CoA (C8)2.562.525.0
3-Hydroxymyristoyl-CoA (C14)2.033.316.7
3-Hydroxypalmitoyl-CoA (C16)2.025.012.5
Hydroxysteroid 17-beta Dehydrogenase 10 (HSD17B10) HumanAcetoacetyl-CoA (C4 keto)25.7--
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA-14.8 µmol/min/mg-

Data for HADH from pig heart L-3-hydroxyacyl-CoA dehydrogenase.[2] Data for HSD17B10 from human recombinant enzyme.[3]

As the data indicates, HADH exhibits the highest catalytic efficiency with medium-chain straight-chain substrates like 3-hydroxyoctanoyl-CoA.[2] In contrast, HSD17B10 is active on the branched-chain substrate (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[3]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is essential for studying the metabolism of 3-hydroxyacyl-CoAs. Below are detailed protocols for key experiments.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity (Coupled Assay)

This method allows for the determination of kinetic parameters for various L-3-hydroxyacyl-CoA substrates by coupling the HADH reaction to the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase.[2][4] This drives the reaction forward and prevents product inhibition.[4]

L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADH NAD+ NAD+ NADH NADH NAD+->NADH HADH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Measure Absorbance at 340 nm Measure Absorbance at 340 nm NADH->Measure Absorbance at 340 nm CoASH CoASH Acyl-CoA (n-2) Acyl-CoA (n-2) CoASH->Acyl-CoA (n-2) Thiolase

Coupled enzyme assay workflow.

Materials and Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 50 µM Coenzyme A (CoASH).[4]

  • NAD⁺ Stock Solution: 20 mM NAD⁺ in assay buffer.[4]

  • 3-Ketoacyl-CoA Thiolase (e.g., from pig heart).

  • L-3-hydroxyacyl-CoA substrates of various chain lengths.

  • Purified HADH or cell/tissue lysate.

Procedure:

  • Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following:

    • Assay Buffer to a final volume of 1 mL.[4]

    • NAD⁺ Stock Solution to a final concentration of 1 mM.[4]

    • Sufficient 3-Ketoacyl-CoA Thiolase (e.g., 1-2 units).[4]

  • Substrate Variation: For determining K_m_ and V_max_, vary the concentration of the L-3-hydroxyacyl-CoA substrate over a range (e.g., 0.5 to 10 times the expected K_m_).[4]

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.[4]

  • Initiate the Reaction: Add the HADH enzyme sample to start the reaction.[4]

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[4]

  • Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the absorbance curves for each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

LC-MS/MS Analysis of Acyl-CoAs in Tissues

This protocol outlines a general workflow for the extraction and quantification of acyl-CoAs from biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs).

  • Methanol-chloroform (2:1, v/v).[5]

  • 10 mM Ammonium (B1175870) formate (B1220265).[5]

  • Weak anion exchange solid-phase extraction (SPE) columns.

  • LC-MS/MS system with a C18 reversed-phase column.

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.[5]

    • Add internal standards.[5]

    • Homogenize the tissue in 3 mL of methanol-chloroform (2:1) on ice.[5]

    • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[5]

  • Liquid-Liquid Extraction:

    • Combine the supernatants and add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.[5]

    • Vortex and centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[5]

    • Collect the upper aqueous layer containing the acyl-CoAs.[5]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol (B129727) and then equilibrate with water.[5]

    • Load the aqueous extract onto the column.

    • Wash the column with 2% formic acid followed by methanol.[5]

    • Elute the acyl-CoAs with 2% and then 5% ammonium hydroxide.[5]

    • Dry the eluate under a stream of nitrogen.[5]

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).[5]

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 column with a suitable gradient.

    • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) or a neutral loss scan.

Cellular Signaling and Physiological Roles

Beyond their roles in energy metabolism, both straight-chain and branched-chain acyl-CoAs are emerging as important signaling molecules that can influence a variety of cellular processes.

  • Straight-Chain Acyl-CoAs: Long-chain acyl-CoAs have been implicated in the regulation of gene expression, enzyme activity, and ion channel function.

  • Branched-Chain Acyl-CoAs and their Precursors: The metabolism of BCAAs and their acyl-CoA derivatives is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Furthermore, intermediates of BCAA catabolism can act as signaling molecules themselves.

Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoAs Branched-Chain Acyl-CoAs Branched-Chain Amino Acids->Branched-Chain Acyl-CoAs mTORC1 Signaling mTORC1 Signaling Branched-Chain Acyl-CoAs->mTORC1 Signaling regulates Protein Synthesis Protein Synthesis mTORC1 Signaling->Protein Synthesis Cell Growth Cell Growth mTORC1 Signaling->Cell Growth

BCAA metabolism and mTORC1 signaling.

Conclusion

The metabolism of branched-chain and straight-chain 3-hydroxyacyl-CoAs is governed by distinct enzymatic machinery that reflects their different metabolic origins. While straight-chain variants are primarily intermediates in the universal energy-generating pathway of fatty acid β-oxidation, their branched-chain counterparts, derived from amino acid catabolism, play more specialized roles, including participation in key cellular signaling networks. A thorough understanding of these differences, supported by robust experimental data, is paramount for researchers in the fields of metabolism, cell biology, and pharmacology, and will be instrumental in the development of novel therapeutic strategies for a range of human diseases.

References

Comparative Analysis of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA and its Structural Analogs for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, an important intermediate in branched-chain fatty acid metabolism, with its key structural analogs. Understanding the metabolic fate and enzymatic processing of these molecules is crucial for research into metabolic diseases, bacterial pathogenesis, and the development of novel therapeutics. This document presents a comparative analysis based on their structural differences, expected enzymatic kinetics, and detailed experimental protocols for their evaluation.

Introduction to this compound and its Analogs

This compound is an iso-branched chain 3-hydroxyacyl-CoA. The "iso" configuration, with a methyl group on the penultimate carbon of the acyl chain, is a common structural motif in bacterial lipids and is also found in mammalian tissues. The metabolism of such branched-chain fatty acids is of significant interest due to their roles in membrane fluidity, cellular signaling, and as precursors for bioactive molecules.

For comparative studies, we will focus on three key structural analogs that differ in the position of the methyl branch or its absence:

  • (S)-3-Hydroxy-14-methylhexadecanoyl-CoA (Anteiso-analog): This analog features a methyl group on the antepenultimate carbon, representing the anteiso form of branched-chain fatty acids.

  • (S)-3-Hydroxy-16-methylheptadecanoyl-CoA (Iso-analog, C18): This is another iso-branched fatty acid, but with a longer carbon chain (18 carbons), allowing for the investigation of chain length specificity by metabolic enzymes.

  • (S)-3-Hydroxyhexadecanoyl-CoA (Straight-chain analog): This analog lacks any methyl branching, serving as a direct control to assess the impact of the methyl group on enzymatic processing.

Structural and Physicochemical Comparison

The structural variations among these molecules influence their physical properties and, consequently, their interaction with enzymes and their role in biological membranes.

FeatureThis compound(S)-3-Hydroxy-14-methylhexadecanoyl-CoA(S)-3-Hydroxy-16-methylheptadecanoyl-CoA(S)-3-Hydroxyhexadecanoyl-CoA
Structure iso-branchedanteiso-branchediso-branchedStraight-chain
Chain Length C17 (total)C17 (total)C18 (total)C16
Methyl Branch Position C-15C-14C-16N/A
Molecular Weight ~1007.9 g/mol ~1007.9 g/mol ~1021.9 g/mol ~993.9 g/mol
Predicted Polarity HighHighHighHigh

Comparative Enzymatic Processing

The primary metabolic pathway for 3-hydroxyacyl-CoAs is mitochondrial β-oxidation, where the key enzyme is 3-hydroxyacyl-CoA dehydrogenase (HAD). HADs exist in different isoforms with varying substrate specificities for chain length and branching. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is particularly relevant for these long-chain substrates.

Based on known enzyme specificities, we can predict the relative performance of these analogs as substrates for HAD enzymes. Generally, the presence and position of a methyl branch can affect the binding affinity (Km) and the catalytic rate (Vmax) of the enzyme.

Table of Predicted Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase

SubstratePredicted Km (µM)Predicted Vmax (relative %)Rationale
(S)-3-Hydroxyhexadecanoyl-CoALow100%Preferred straight-chain substrate.
This compoundLow to Moderate80-90%The iso branch is generally well-tolerated by LCHAD.
(S)-3-Hydroxy-14-methylhexadecanoyl-CoAModerate60-70%The anteiso branch may cause some steric hindrance in the active site, potentially reducing affinity and turnover.
(S)-3-Hydroxy-16-methylheptadecanoyl-CoALow to Moderate70-85%The longer chain length may slightly alter positioning in the active site.

Signaling Pathways and Experimental Workflows

Beta-Oxidation Pathway for Branched-Chain Fatty Acyl-CoAs

The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the β-oxidation of branched-chain fatty acids.

Beta_Oxidation cluster_input Substrate Analogs cluster_pathway Mitochondrial Beta-Oxidation cluster_output Metabolic Output Branched_Acyl_CoA This compound and Analogs HAD 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Branched_Acyl_CoA->HAD NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA HAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA or Propionyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Shortened_Acyl_CoA->TCA

Caption: Mitochondrial beta-oxidation of branched-chain 3-hydroxyacyl-CoAs.

Experimental Workflow for Comparative Analysis

This diagram outlines the key steps for a comparative study of the enzymatic processing of this compound and its analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Synthesis Synthesis of (S)-3-Hydroxyacyl-CoA Analogs Purification Purification by HPLC Synthesis->Purification Assay_Setup Spectrophotometric Assay Setup (Substrate, NAD+, Buffer) Purification->Assay_Setup Enzyme_Prep Purification of 3-Hydroxyacyl-CoA Dehydrogenase Reaction Initiate Reaction with Enzyme Enzyme_Prep->Reaction Assay_Setup->Reaction Monitoring Monitor NADH Production (Absorbance at 340 nm) Reaction->Monitoring Kinetics Calculate Initial Velocities Monitoring->Kinetics MM_Plot Michaelis-Menten Kinetics (Determine Km and Vmax) Kinetics->MM_Plot Comparison Comparative Analysis of Kinetic Parameters MM_Plot->Comparison

Caption: Workflow for comparative kinetic analysis of 3-hydroxyacyl-CoA analogs.

Experimental Protocols

Synthesis of (S)-3-Hydroxyacyl-CoA Analogs

A general strategy for the synthesis of the target molecule and its analogs involves the following key steps:

  • Synthesis of the Branched-Chain Carboxylic Acid:

    • For the iso- and anteiso-acids, this can be achieved through malonic ester synthesis or by using appropriate Grignard reagents with a suitable electrophile to construct the carbon skeleton.

    • The straight-chain acid is commercially available.

  • Introduction of the 3-Hydroxy Group:

    • This can be accomplished via alpha-bromination of the corresponding acyl halide followed by nucleophilic substitution with hydroxide, or through stereoselective reduction of a 3-ketoester.

  • Activation to the CoA Thioester:

    • The purified 3-hydroxy fatty acid is activated to its CoA ester using an acyl-CoA synthetase or through chemical methods involving carbodiimide (B86325) coupling.

  • Purification:

    • The final 3-hydroxyacyl-CoA product is purified by high-performance liquid chromatography (HPLC).

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted for a 96-well plate format for higher throughput comparison.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., recombinant human LCHAD)

  • This compound and its analogs (stock solutions in buffer)

  • NAD+ solution (10 mM in assay buffer)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing:

    • 80 µL of Assay Buffer

    • 10 µL of NAD+ solution (final concentration 1 mM)

    • 10 µL of the respective (S)-3-hydroxyacyl-CoA analog solution (at varying concentrations to determine Km and Vmax).

  • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a pre-diluted solution of 3-hydroxyacyl-CoA dehydrogenase to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH production can be determined using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each analog.

LC-MS/MS Analysis of Reaction Products

For confirmation of product formation and for more sensitive quantification, LC-MS/MS can be employed.

Sample Preparation:

  • Quench the enzymatic reaction with an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method:

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry: Operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each 3-ketoacyl-CoA product.

This comprehensive guide provides the necessary framework for conducting comparative studies on this compound and its structural analogs. The provided data, while predictive, is based on established principles of enzyme kinetics and fatty acid metabolism. The detailed protocols offer a starting point for rigorous experimental validation.

Unveiling the Putative Role of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA in Bacterial Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, small molecules orchestrate complex social behaviors, from biofilm formation to virulence. While acyl-homoserine lactones (AHLs) and autoinducer peptides (AIPs) have long been recognized as canonical signaling molecules, the diverse chemical lexicon of bacteria continues to expand. This guide delves into the emerging role of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, a long-chain 3-hydroxy fatty acid derivative found in Bacteroides species, as a potential signaling molecule. By comparing its inferred properties with well-established fatty acid-based signaling systems, we aim to provide a framework for its validation and potential as a novel therapeutic target.

A Comparative Overview of Bacterial Fatty Acid Signaling Systems

While direct evidence for the signaling role of this compound is still emerging, we can infer its potential functions by comparing its characteristics with known fatty acid signals. The following table summarizes key features of representative bacterial fatty acid signaling molecules.

FeatureThis compound (Proposed)Diffusible Signal Factor (DSF) FamilyPseudomonas Quinolone Signal (PQS)
Producing Organism (Example) Bacteroides spp.Xanthomonas campestris, Burkholderia cenocepaciaPseudomonas aeruginosa
Chemical Nature Long-chain (C17) iso-branched 3-hydroxy fatty acyl-CoAMedium-chain (C12-C14) unsaturated fatty acids2-alkyl-4-quinolone
Biosynthesis Precursor Iso-valeryl-CoA (from leucine (B10760876) metabolism)Fatty acid biosynthesis intermediatesAnthranilate and fatty acid biosynthesis intermediates
Mode of Secretion Potentially via Outer Membrane Vesicles (OMVs)Likely passive diffusion and/or efflux pumpsTransported via Outer Membrane Vesicles (OMVs)
Receptor Type (Example) Putative membrane-bound sensor kinase or GPCR-like proteinTwo-component system sensor kinase (e.g., RpfC)Periplasmic/cytoplasmic LysR-type transcriptional regulator (PqsR)
Key Regulated Processes Unknown; potentially gut colonization, biofilm formation, host-microbe interactionsVirulence factor production, biofilm formation, antibiotic resistanceVirulence factor production, biofilm formation, iron acquisition
Concentration for Activity To be determinedNanomolar to low micromolar rangeMicromolar range

Proposed Biosynthetic Pathway of this compound in Bacteroides

Based on known bacterial fatty acid synthesis pathways, we propose the following biosynthetic route for this compound in Bacteroides. This pathway utilizes the branched-chain amino acid leucine as a starter unit, a common feature in bacteria that produce iso-fatty acids.

G Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Metabolism FabH β-Ketoacyl-ACP Synthase III (FabH) IsovalerylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH KAS β-Ketoacyl-ACP Synthase I/II (KAS) FabH->KAS Initial Condensation KAR β-Ketoacyl-ACP Reductase (KAR) KAS->KAR Elongation Cycles (x6) FattyAcylACP 15-Methylhexadecanoyl-ACP KAS->FattyAcylACP Final Elongation DH 3-Hydroxyacyl-ACP Dehydratase (DH) KAR->DH ER Enoyl-ACP Reductase (ER) DH->ER ER->KAS Hydroxylase Fatty Acyl-ACP Hydroxylase FattyAcylACP->Hydroxylase HydroxyFattyAcylACP (S)-3-Hydroxy-15-methyl- hexadecanoyl-ACP Hydroxylase->HydroxyFattyAcylACP Thioesterase Acyl-ACP Thioesterase/Ligase HydroxyFattyAcylACP->Thioesterase FinalProduct (S)-3-Hydroxy-15-methyl- hexadecanoyl-CoA Thioesterase->FinalProduct

Caption: Proposed biosynthesis of this compound.

A Putative Signaling Pathway and its Validation

We hypothesize a signaling pathway for this compound in Bacteroides that involves its packaging into Outer Membrane Vesicles (OMVs), release into the extracellular milieu, and recognition by a neighboring cell's receptor, potentially a G-protein coupled receptor (GPCR)-like protein, initiating a downstream signaling cascade.

G cluster_producer Producer Bacterium cluster_recipient Recipient Bacterium Biosynthesis Biosynthesis of (S)-3-Hydroxy- 15-methylhexadecanoyl-CoA OMV_formation Packaging into OMV Biosynthesis->OMV_formation OMV_release OMV Release OMV_formation->OMV_release Receptor Putative Receptor (e.g., GPCR-like) OMV_release->Receptor Signal Transport via OMV Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression (e.g., Biofilm formation, Host interaction factors) Signaling_Cascade->Gene_Expression

Caption: Proposed signaling pathway for this compound.

Experimental Protocols for Validation

Validating the signaling role of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound

Objective: To isolate and quantify the molecule from Bacteroides cultures and their OMVs.

Methodology:

  • Culture and OMV Isolation: Grow Bacteroides species of interest to the late logarithmic or early stationary phase. Isolate OMVs from the culture supernatant by a series of centrifugation and ultracentrifugation steps.

  • Lipid Extraction: Perform a two-step lipid extraction from both whole cells and isolated OMVs using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Hydrolysis and Derivatization: Saponify the lipid extracts with NaOH to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) using BF3-methanol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: Utilize a known amount of an internal standard (e.g., heptadecanoic acid) added before extraction. Generate a standard curve with synthesized (S)-3-Hydroxy-15-methylhexadecanoic acid methyl ester to quantify the molecule in the samples.

Reporter Assay for Signaling Activity

Objective: To determine if exogenous this compound can induce a transcriptional response in Bacteroides.

Methodology:

  • Reporter Strain Construction: Create a reporter strain of Bacteroides by fusing the promoter of a putative target gene (identified through transcriptomics) to a reporter gene (e.g., gusA encoding β-glucuronidase or a fluorescent protein like GFP).

  • Assay Conditions: Grow the reporter strain in a minimal medium to mid-logarithmic phase. Add synthetic this compound at varying concentrations (e.g., from nanomolar to micromolar range).

  • Signal Detection: After a defined incubation period, measure the reporter gene expression. For a gusA reporter, this involves a colorimetric assay with a substrate like p-nitrophenyl-β-D-glucuronide. For a GFP reporter, measure fluorescence using a plate reader or flow cytometry.

  • Controls: Include a vehicle control (the solvent used to dissolve the fatty acid) and a positive control with a known inducer if available.

Receptor Identification using a Yeast-Two-Hybrid System

Objective: To identify potential protein receptors that bind to this compound.

Methodology:

  • Bait and Prey Construction:

    • Bait: Since the ligand is a lipid, a modified approach is needed. A potential strategy is to use a known fatty acid binding protein domain as a "bait" and screen for interacting Bacteroides proteins. Alternatively, computational modeling can predict potential binding proteins.

    • Prey: Create a cDNA library from Bacteroides cloned into a yeast two-hybrid "prey" vector, which fuses the bacterial proteins to a transcriptional activation domain.

  • Yeast Transformation and Screening: Transform yeast with both the "bait" plasmid and the "prey" library. Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine).

  • Hit Validation: Yeast colonies that grow on the selective media indicate a potential protein-protein interaction. Isolate the "prey" plasmids from these colonies and sequence the insert to identify the interacting Bacteroides protein.

  • Confirmation: Validate the interaction using in vitro binding assays, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), with the purified candidate receptor protein and synthetic this compound.

Experimental Workflow for Validation

The following diagram outlines the logical flow of experiments to validate the signaling role of this compound.

G Start Hypothesis: This compound is a signaling molecule in Bacteroides Extraction Extraction & Quantification from culture and OMVs Start->Extraction ReporterAssay Reporter Assay for Signaling Activity Start->ReporterAssay Knockout Gene Knockout of Biosynthesis & Receptor Genes Extraction->Knockout Confirm absence of molecule Transcriptomics Transcriptomic Analysis (RNA-seq) ReporterAssay->Transcriptomics Identify target genes ReceptorID Receptor Identification (e.g., Yeast-Two-Hybrid, Affinity Chromatography) Transcriptomics->ReceptorID Identify candidate receptors BindingAssay In Vitro Binding Assay (SPR, MST) ReceptorID->BindingAssay BindingAssay->Knockout Phenotype Phenotypic Analysis of Mutants (Biofilm, Colonization) Knockout->Phenotype Conclusion Validation of Signaling Role Phenotype->Conclusion

Caption: Workflow for validating the signaling role.

comparative lipidomics of different Bacteroides species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the diverse lipid profiles of key Bacteroides species, offering researchers, scientists, and drug development professionals a comprehensive comparative analysis based on recent lipidomics data.

The genus Bacteroides represents a significant component of the human gut microbiota and its members are recognized for their profound influence on host physiology, immunity, and disease. A critical aspect of their biology lies in their unique and diverse lipid compositions, which not only define their membrane architecture but also play a crucial role in the host-microbe dialogue. This guide provides a comparative analysis of the lipidomes of four prominent Bacteroides species: Bacteroides thetaiotaomicron, Bacteroides fragilis, Bacteroides ovatus, and Phocaeicola vulgatus (formerly Bacteroides vulgatus).

Recent studies have unveiled that the lipid signatures of Bacteroides are species-specific, with significant variations in the abundance and presence of key lipid classes such as glycerophospholipids, sphingolipids, and fatty acyls.[1][2] These differences are largely driven by the presence or absence of plasmalogens, diacyl glycerophosphoinositols, and certain sphingolipids.[1] In total, over 170 individual lipid species have been identified across these four species, highlighting the chemical diversity of their lipidomes.[2][3]

Comparative Analysis of Major Lipid Categories

The lipidomes of the analyzed Bacteroides species are primarily dominated by glycerophospholipids (GP) and sphingolipids (SP), with smaller contributions from fatty acyls (FA) and glycerolipids (GL).[1][3] Multivariate analysis of lipid profiles indicates that B. vulgatus and B. fragilis have similar lipid signatures that are distinct from those of B. thetaiotaomicron and B. ovatus.[1][4]

Table 1: Relative Abundance of Major Lipid Categories Across Bacteroides Species
Lipid CategoryB. thetaiotaomicronB. fragilisB. ovatusB. vulgatus
Fatty Acyls (FA) HighHighModerateLow
Glycerolipids (GL) ~8%~3%~13%~5%
Glycerophospholipids (GP) HighHighHighHigh
Sphingolipids (SP) ~25%~22%~19%~29%

Data is synthesized from information presented in figures from the source material and represents the relative contribution of each lipid category to the total lipidome.[1][3][5]

Key Distinguishing Lipid Classes

While sharing a core set of lipids, the four species exhibit remarkable diversity in specific lipid classes, which may underlie their distinct functional roles within the gut ecosystem.

Sphingolipids: Core Components with Species-Specific Variations

Sphingolipids are a major component of Bacteroides membranes, with dihydroceramide (B1258172) phosphoethanolamine (CerPE) being the most abundant sphingolipid across all four species.[1][4] However, the relative abundance of other sphingolipids, such as α-galactosylceramide (α-GalCer), a potent modulator of host immune responses, is notably higher in B. fragilis.[1][5]

N-Acyl Amines: Signaling Molecules with Quantitative Differences

N-acyl amines, including glycine (B1666218) lipids (GlyL) and another uncharacterized family of N-acyl amines (FL), are important signaling molecules.[4] While present in all four species, their relative abundance varies significantly. For instance, GlyL constitutes a much larger proportion of the total N-acyl amines in B. ovatus (32%) compared to B. fragilis (4%).[1][3] Furthermore, the dominant chain length of FL differs, with a shorter chain variant being more abundant in B. thetaiotaomicron and B. ovatus, and a longer chain variant dominating in B. fragilis and B. vulgatus.[1][5]

Plasmalogens and Phosphoinositols: Not a Universal Trait

The presence of plasmalogens and diacyl phosphoinositols (PI) is not universal among these Bacteroides species. Diacyl PI is detected in B. thetaiotaomicron and B. ovatus but is absent in B. fragilis and B. vulgatus.[1] Similarly, plasmalogens are produced by B. thetaiotaomicron, but not by the other three species examined.[1]

Table 2: Comparative Abundance of Key Differentiating Lipid Species
Lipid Species/ClassB. thetaiotaomicronB. fragilisB. ovatusB. vulgatus
Dihydroceramide phophoethanolamine (CerPE) AbundantAbundantAbundantAbundant
α-Galactosylceramide (α-GalCer) PresentHigh AbundancePresentPresent
Glycine Lipids (GlyL) (% of total N-acyl amines) ~10%~4%~32%~8%
Diacyl Phosphoinositol (PI) PresentAbsentPresentAbsent
Plasmalogens PresentAbsentAbsentAbsent

This table summarizes qualitative and semi-quantitative data from the cited literature.[1][3][5]

Experimental Protocols

The following is a generalized methodology for the comparative lipidomics of Bacteroides species, based on the protocols described in the reference literature.[4][5]

1. Bacterial Culture and Lipid Extraction:

  • Bacteroides species are grown in an anaerobic workstation.

  • Bacterial pellets are harvested by centrifugation.

  • Lipids are extracted from the pellets using a monophasic solvent system, typically a mixture of methanol, chloroform, and water or isopropanol.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Lipid extracts are analyzed using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Both positive and negative ionization modes are used to detect a broad range of lipid species.

  • An internal lipid database is used for the targeted identification and quantification of lipids.

3. Data Analysis:

  • Raw LC-MS data is processed using software such as Progenesis QI or Skyline.

  • Data is normalized, log-transformed, and subjected to multivariate statistical analysis (e.g., Principal Component Analysis - PCA) to identify species-specific lipid signatures.

Visualizing the Workflow and Key Pathways

To better understand the experimental process and the context of these lipid differences, the following diagrams are provided.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacteroides Culture (Anaerobic) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Lipid Extraction (Solvent-based) Harvest->Extraction LCMS LC-MS Analysis (Positive & Negative Modes) Extraction->LCMS Lipid Extract Processing Data Processing (Progenesis QI / Skyline) LCMS->Processing Stats Statistical Analysis (PCA, etc.) Processing->Stats Comparison Comparative Lipidome Analysis Stats->Comparison Lipid Profiles

A simplified workflow for the comparative lipidomics of Bacteroides species.

The biosynthesis of sphingolipids is a key pathway in Bacteroides that contributes to the observed lipid diversity. The following diagram illustrates the initial steps of this pathway.

Sphingolipid_Biosynthesis Serine Serine / Alanine SPT Serine Palmitoyltransferase (SPT) Serine->SPT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->SPT CeramideSynthase Ceramide Synthase FattyAcylCoA->CeramideSynthase KetoSph Keto-sphinganine SPT->KetoSph Reduction Reduction KetoSph->Reduction Sphinganine Sphinganine Reduction->Sphinganine Sphinganine->CeramideSynthase Dihydroceramide Dihydroceramide (Cer) CeramideSynthase->Dihydroceramide

Initial steps of the sphingolipid biosynthesis pathway in Bacteroides.

Concluding Remarks

The comparative lipidomics of Bacteroides species reveals a fascinating landscape of chemical diversity that likely underpins their adaptation to the gut environment and their interactions with the host. The species-specific presence of bioactive lipids such as α-GalCer and distinct profiles of N-acyl amines suggest that these organisms may have evolved to modulate host physiology in different ways. Further research into the functional consequences of this lipid diversity will be crucial for understanding the roles of Bacteroides in health and disease and for the development of novel therapeutic strategies targeting the gut microbiome.

References

A Comparative Guide to Enzyme Cross-Reactivity with Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity of key metabolic enzymes with various branched-chain acyl-Coenzyme A (acyl-CoA) molecules. Understanding the substrate specificity of these enzymes is crucial for research into metabolic disorders, drug development, and the fundamental biochemistry of amino acid catabolism. This document synthesizes available experimental data to offer a clear comparison of enzyme kinetics and provides detailed experimental protocols for further investigation.

Introduction

The catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — converges on the production of three primary branched-chain acyl-CoA esters: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively. These intermediates are subsequently processed by a series of enzymes, primarily acyl-CoA dehydrogenases and carboxylases. The degree to which these enzymes can act on non-preferred or "crossed" substrates has significant implications for metabolic flux and the potential for metabolite accumulation in various physiological and pathological states. This guide focuses on the comparative kinetics of three central enzymes in branched-chain acyl-CoA metabolism: Isovaleryl-CoA Dehydrogenase (IVD), Isobutyryl-CoA Dehydrogenase (IBDH, also known as ACAD8), and Propionyl-CoA Carboxylase (PCC).

Quantitative Comparison of Enzyme Kinetics

The following table summarizes the available kinetic data for the interaction of human IVD, IBDH, and PCC with their primary and selected alternative branched-chain acyl-CoA substrates. This data highlights the substrate specificity and potential for cross-reactivity among these enzymes.

EnzymeSubstrateK_m_ (µM)k_cat_/K_m_ (µM⁻¹s⁻¹)Relative Activity (%)
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA1.0[1]4.3[1]100
Isobutyryl-CoAN/A¹N/A¹Not a significant substrate[1]
2-Methylbutyryl-CoAN/AN/AN/A
Butyryl-CoA (C4, straight-chain)N/AN/A~20-30[2][3]
Isobutyryl-CoA Dehydrogenase (IBDH/ACAD8) Isobutyryl-CoAN/A0.8[4][5]100
(S)-2-Methylbutyryl-CoAN/A0.23[4][5]28.75
Isovaleryl-CoAN/ANot Detectable[5]Not Detectable
n-Propionyl-CoAN/A0.04[4][5]5
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA290[6][7]N/A100
Isobutyryl-CoAN/AN/AN/A
Isovaleryl-CoAN/AN/AN/A
2-Methylbutyryl-CoAN/AN/AN/A
Acetyl-CoA (C2, straight-chain)N/AN/A~1.5[6]
Butyryl-CoA (C4, straight-chain)N/AN/ALess efficient than Propionyl-CoA[8]

¹N/A: Data not available in the reviewed literature. For IVD with isobutyryl-CoA, studies have shown that it does not induce the conformational changes typically associated with substrate binding, suggesting it is not a significant substrate for the enzyme[1].

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases (ACADs)[9]. The assay measures the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD.

Materials:

  • Purified recombinant ACAD enzyme (e.g., IVD, IBDH)

  • Purified recombinant porcine ETF

  • Acyl-CoA substrates (isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA, etc.)

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer

  • Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0, containing 150 mM KCl and 0.5 mM EDTA.

  • For microplate assay: Glucose, glucose oxidase, and catalase for enzymatic oxygen removal.

Procedure (Cuvette Method):

  • Prepare a stock solution of the acyl-CoA substrate in the assay buffer.

  • Determine the concentration of the purified ETF spectrophotometrically.

  • To a sealed anaerobic cuvette, add the assay buffer, a known concentration of ETF (typically 2-5 µM), and the ACAD enzyme (in the nanogram range).

  • Make the solution anaerobic by subjecting it to multiple cycles of vacuum and purging with argon gas.

  • Equilibrate the cuvette at the desired temperature (e.g., 32°C).

  • Initiate the reaction by adding the acyl-CoA substrate via a gas-tight syringe.

  • Monitor the decrease in ETF fluorescence over time (Excitation: ~340 nm, Emission: ~490 nm)[9]. The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

Procedure (Microplate Method):

  • To a well of a 96-well plate, add the assay buffer, glucose, glucose oxidase, and catalase to enzymatically remove oxygen[9].

  • Add ETF and the ACAD enzyme.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately place the plate in a fluorescence plate reader and monitor the decrease in fluorescence over time at 32°C.

Data Analysis:

  • Convert the rate of fluorescence change to the rate of substrate turnover using a standard curve or by determining the fluorescence change upon complete reduction of a known amount of ETF.

  • To determine kinetic parameters (K_m_ and V_max_), perform the assay at varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.

Propionyl-CoA Carboxylase Activity Assay (Radiometric Assay)

This method measures the incorporation of radiolabeled bicarbonate into an acyl-CoA substrate[10].

Materials:

  • Cell or tissue homogenate, or purified PCC enzyme

  • Propionyl-CoA (or other acyl-CoA substrates)

  • [¹⁴C]Sodium bicarbonate (NaH¹⁴CO₃)

  • ATP and MgCl₂

  • Reaction Buffer: Tris-HCl or HEPES buffer, pH 8.0

  • Trichloroacetic acid (TCA) to stop the reaction

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, the acyl-CoA substrate, and the cell/tissue extract or purified enzyme.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding [¹⁴C]NaHCO₃.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong acid, such as TCA. This also serves to drive off any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant, which contains the ¹⁴C-labeled carboxylated product (e.g., methylmalonyl-CoA), to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • The amount of product formed is calculated from the measured radioactivity (counts per minute) and the specific activity of the [¹⁴C]NaHCO₃.

  • Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

  • For kinetic analysis, the assay is performed with varying concentrations of the acyl-CoA substrate.

Visualizations

Branched-Chain Amino Acid Catabolism Pathway

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCKDH BCKDH Complex KIC->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH KIV α-Ketoisovalerate KIV->BCKDH IsovalerylCoA Isovaleryl-CoA IVD IVD IsovalerylCoA->IVD Primary Substrate MethylbutyrylCoA 2-Methylbutyryl-CoA PCC PCC MethylbutyrylCoA->PCC Further Metabolism IsobutyrylCoA Isobutyryl-CoA IBDH IBDH IsobutyrylCoA->IBDH Primary Substrate IsobutyrylCoA->PCC Further Metabolism BCAT->KIC BCAT->KMV BCAT->KIV BCKDH->IsovalerylCoA BCKDH->MethylbutyrylCoA BCKDH->IsobutyrylCoA Further Metabolism Further Metabolism IVD->Further Metabolism IBDH->Further Metabolism TCA Cycle TCA Cycle PCC->TCA Cycle

Caption: Overview of Branched-Chain Amino Acid Catabolism.

Experimental Workflow for Assessing Enzyme Cross-Reactivity

experimental_workflow start Start: Hypothesis Enzyme shows cross-reactivity reagents Prepare Reagents: - Purified Enzyme - Substrate Panel (e.g., Isovaleryl-CoA, Isobutyryl-CoA, 2-Methylbutyryl-CoA) - Assay Buffers & Cofactors start->reagents assay Perform Enzyme Assay (e.g., ETF Fluorescence Reduction or Radiometric Assay) reagents->assay vary_substrate Vary concentration of one substrate while keeping others constant assay->vary_substrate measure_rate Measure Initial Reaction Rates (V₀) vary_substrate->measure_rate kinetics Determine Kinetic Parameters (K_m, V_max) using Michaelis-Menten plot measure_rate->kinetics compare Compare k_cat/K_m values across all tested substrates kinetics->compare conclusion Conclusion: Quantify substrate specificity and cross-reactivity compare->conclusion

Caption: Workflow for Determining Enzyme Cross-Reactivity.

References

A Comparative Guide to Confirming the Stereochemistry of 3-hydroxy-15-methylhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in establishing its structure-activity relationship. This guide provides a comparative overview of established analytical methods for confirming the absolute configuration of chiral molecules, specifically focusing on 3-hydroxy-15-methylhexadecanoic acid. We will delve into the experimental protocols of key techniques, present comparative data, and offer a logical workflow for stereochemical determination.

Comparison of Analytical Methods

The stereochemistry of 3-hydroxy-15-methylhexadecanoic acid can be elucidated through several robust analytical techniques. The choice of method often depends on factors such as sample purity, available instrumentation, and the need for derivatization. Below is a summary of the most common approaches.

MethodPrincipleSample RequirementThroughputKey AdvantagesKey Disadvantages
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase after conversion to volatile esters.Requires pure, volatile derivatives (e.g., methyl esters).HighHigh resolution, well-established for fatty acids.Requires derivatization, high temperatures can degrade some samples.
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a chiral stationary phase.Pure compound.MediumDirect analysis without derivatization is possible, operates at ambient temperature.Can be challenging to find a suitable chiral stationary phase and mobile phase.
Chiral Derivatization with LC-MS Analysis Reaction with a chiral derivatizing agent to form diastereomers, which are then separated by standard LC-MS.Can be used with complex mixtures or crude extracts.HighHigh sensitivity and selectivity, applicable to non-volatile compounds.Derivatization adds an extra step and may introduce artifacts.
Mosher's Method (¹H NMR) Formation of diastereomeric esters with a chiral reagent (e.g., MTPA) and analysis of the differences in proton chemical shifts in the NMR spectrum.Requires a pure sample and a high-field NMR spectrometer.LowProvides unambiguous determination of absolute configuration.Requires derivatization, can be complex to interpret, and requires a relatively large amount of sample.
Asymmetric Synthesis and Comparison Synthesis of a single, known stereoisomer and comparison of its analytical data (e.g., optical rotation, chromatographic retention time) with the unknown sample.Requires expertise in stereoselective synthesis.LowProvides definitive proof of stereochemistry.Time-consuming and requires specialized synthetic skills.

Experimental Protocols

Chiral Gas Chromatography (GC) of 3-hydroxy-15-methylhexadecanoate Methyl Ester

Objective: To separate and identify the enantiomers of 3-hydroxy-15-methylhexadecanoic acid after conversion to their methyl esters.

Methodology:

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Dissolve approximately 1 mg of 3-hydroxy-15-methylhexadecanoic acid in 1 mL of 2% sulfuric acid in methanol (B129727).

    • Heat the mixture at 80°C for 2 hours.

    • After cooling, add 1 mL of saturated aqueous sodium bicarbonate solution and 1 mL of n-hexane.

    • Vortex the mixture and centrifuge.

    • Collect the upper hexane (B92381) layer containing the FAME for GC analysis.

  • GC Analysis:

    • Column: Chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 220°C at 2°C/min, and hold for 10 minutes.

    • Detector: Flame Ionization Detector (FID) at 270°C.

    • Injection Volume: 1 µL.

Expected Data: The two enantiomers of the 3-hydroxy-15-methylhexadecanoate methyl ester will exhibit different retention times on the chiral column. By comparing the retention times with those of authentic standards (if available), the absolute configuration can be determined.

Chiral Derivatization with Phenylglycine Methyl Ester (PGME) and LC-MS Analysis

Objective: To determine the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid by forming diastereomeric derivatives with a chiral reagent and analyzing them by LC-MS. This method is particularly useful for samples that are not sufficiently pure for other techniques.

Methodology:

  • Derivatization:

    • Dissolve approximately 0.5 mg of 3-hydroxy-15-methylhexadecanoic acid in 500 µL of anhydrous dichloromethane.

    • Add 1.2 equivalents of (S)-phenylglycine methyl ester and 1.2 equivalents of a coupling reagent (e.g., HATU).

    • Add 2 equivalents of a non-chiral base (e.g., diisopropylethylamine).

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with 500 µL of water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Re-dissolve the residue in methanol for LC-MS analysis.

    • Repeat the procedure using (R)-phenylglycine methyl ester.

  • LC-MS Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

Expected Data: The two diastereomers formed from the reaction with a single enantiomer of PGME will have different retention times. The elution order of the diastereomers can be used to deduce the absolute configuration of the 3-hydroxy acid, often by comparison to related compounds with known stereochemistry.

Mosher's Method

Objective: To determine the absolute configuration of the stereogenic center at C-3 using ¹H NMR spectroscopy.

Methodology:

  • Esterification with Mosher's Acid Chloride:

    • In two separate NMR tubes, dissolve approximately 2 mg of 3-hydroxy-15-methylhexadecanoic acid in 0.5 mL of deuterated pyridine.

    • To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Allow the reactions to proceed at room temperature for 1 hour, or until esterification is complete as monitored by TLC.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the proton signals for the groups adjacent to the C-3 stereocenter.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

Expected Data: A consistent pattern of positive and negative Δδ values for the protons on either side of the C-3 stereocenter allows for the assignment of the absolute configuration based on the established Mosher's method model.

Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for determining the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid.

G cluster_0 Initial Analysis cluster_1 Stereochemical Determination cluster_2 Data Analysis & Confirmation Sample Sample Achiral_Analysis Achiral GC/LC-MS for Purity Sample->Achiral_Analysis Chiral_Method_Selection Select Chiral Method Achiral_Analysis->Chiral_Method_Selection Chiral_GC Chiral GC Chiral_Method_Selection->Chiral_GC Volatile & Pure Chiral_HPLC Chiral HPLC Chiral_Method_Selection->Chiral_HPLC Non-volatile & Pure Derivatization_LCMS Derivatization + LC-MS Chiral_Method_Selection->Derivatization_LCMS Complex Mixture Mosher Mosher's Method (NMR) Chiral_Method_Selection->Mosher Pure & Sufficient Qty Synthesis Asymmetric Synthesis Chiral_Method_Selection->Synthesis Definitive Proof Needed Data_Analysis Compare Retention Times / NMR Shifts / Optical Rotation Chiral_GC->Data_Analysis Chiral_HPLC->Data_Analysis Derivatization_LCMS->Data_Analysis Mosher->Data_Analysis Synthesis->Data_Analysis Stereochemistry_Confirmed Stereochemistry Confirmed Data_Analysis->Stereochemistry_Confirmed

Caption: A workflow for confirming the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid.

This guide provides a framework for selecting and implementing the appropriate analytical methodology to confidently determine the stereochemistry of 3-hydroxy-15-methylhexadecanoic acid. The detailed protocols and comparative information are intended to assist researchers in making informed decisions for their specific analytical challenges.

Comparative Immunological Activity of 3-Hydroxy Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunological activities of various 3-hydroxy fatty acids (3-OH-FAs). It summarizes their effects on key inflammatory pathways, supported by experimental data, and includes detailed methodologies for the cited experiments.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are a class of hydroxylated fatty acids that play significant roles in various biological processes, including the modulation of the immune system. They are components of lipopolysaccharide (LPS) in Gram-negative bacteria and can also be found as free fatty acids. Their immunological activity is of growing interest due to their potential to both trigger and resolve inflammation, making them relevant for research in infectious diseases, metabolic disorders, and drug development. This guide focuses on comparing the immunological effects of different 3-OH-FAs, particularly concerning their chain length, on key immune signaling pathways such as Toll-like receptor 4 (TLR4), the NLRP3 inflammasome, and G protein-coupled receptor 84 (GPR84).

Comparative Analysis of Immunological Activity

The immunological effects of 3-OH-FAs are significantly influenced by their carbon chain length. Medium-chain 3-OH-FAs, in particular, have been shown to be potent modulators of immune responses. The following table summarizes the available quantitative data on the activity of different 3-OH-FAs.

3-Hydroxy Fatty Acid (Chain Length)Target Receptor/PathwayCell TypeKey FindingsReference
(R)-3-Hydroxydecanoic acid (3-OH-C10:0)LOREArabidopsis thalianaStrongest immune elicitor among C8-C16 3-OH-FAs.[1]
3-Hydroxydecanoic acid (3-OH-C10:0)GPR84CHO-K1 cells expressing human GPR84Activates GPR84 with an EC50 of 230 µM in a [³⁵S]GTPγS binding assay.[2]
3-Hydroxydodecanoic acid (3-OH-C12:0)GPR84CHO-K1 cells expressing human GPR84Activates GPR84 with an EC50 of 13 µM in a [³⁵S]GTPγS binding assay.[2]

It is important to note that direct comparative studies on the effects of a broad range of 3-OH-FAs on cytokine production (e.g., TNF-α, IL-6, IL-1β) and NLRP3 inflammasome activation in mammalian macrophages are limited. Saturated fatty acids, in general, have been shown to activate both TLR4 and the NLRP3 inflammasome.[3][4]

Key Signaling Pathways in 3-Hydroxy Fatty Acid-Mediated Immunity

The immunological activity of 3-OH-FAs is primarily mediated through their interaction with specific pattern recognition receptors and signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

TLR4 is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), including the lipid A moiety of LPS, which contains 3-hydroxy fatty acid chains. While direct binding of free 3-OH-FAs to TLR4 is a subject of ongoing research, their presence as structural components of LPS is critical for TLR4 activation. Upon activation, TLR4 initiates a downstream signaling cascade leading to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3OHFA_LPS 3-OH-FA (as part of LPS) TLR4_MD2 TLR4/MD-2 3OHFA_LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Gene_Expression translocation MAPKs->Gene_Expression

TLR4 Signaling Pathway Activation
NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli including saturated fatty acids, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] The activation of the NLRP3 inflammasome by fatty acids is thought to be a key link between metabolic dysregulation and inflammation.[5]

NLRP3_Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Phase TLR4_activation TLR4 Activation (e.g., by LPS) NFkB_activation NF-κB Activation TLR4_activation->NFkB_activation NLRP3_proIL1b_expression Upregulation of pro-IL-1β and NLRP3 NFkB_activation->NLRP3_proIL1b_expression SFA Saturated Fatty Acids (including 3-OH-FAs) K_efflux K+ Efflux SFA->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage IL1b Mature IL-1β (secretion) GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MC_3OHFA Medium-Chain 3-OH-FA GPR84 GPR84 MC_3OHFA->GPR84 G_protein Gαi/o GPR84->G_protein activation Downstream_effectors Downstream Effectors G_protein->Downstream_effectors MAPK_PI3K MAPK / PI3K-Akt Pathways Downstream_effectors->MAPK_PI3K Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK_PI3K->Cytokine_production

References

Validating Novel Lipid Signatures: A Comparative Guide to (S)-3-Hydroxy-15-methylhexadecanoyl-CoA as a Potential Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific and reliable biomarkers is a cornerstone of modern diagnostics and therapeutic development. Bacterial lipids, particularly unique fatty acids, offer a promising avenue for creating highly specific tests due to their structural diversity and distinct distribution across different bacterial taxa. This guide provides a comparative analysis of the validation process for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA as a potential biomarker, contextualized against established lipid-based biomarkers from other medically important bacteria.

While direct validation studies for this compound are not yet prevalent in the scientific literature, its structural analog, D-(--)-3-hydroxy-15-methylhexadecanoic acid, has been identified as a predominant hydroxy fatty acid in the genus Bacteroides. This suggests its potential as a specific indicator for this common gut commensal and opportunistic pathogen. To objectively evaluate its promise, this guide will compare its potential performance with well-validated lipid biomarkers from Mycobacterium tuberculosis and alternative biomarkers for Bacteroides.

Comparative Analysis of Bacterial Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the analytical methods used for its detection. Here, we compare the potential of 3-hydroxy fatty acids against established benchmarks.

  • Bacteroides and 3-Hydroxy Fatty Acids: The genus Bacteroides is characterized by the presence of iso- and anteiso-branched 3-hydroxy fatty acids. Specifically, D-(--)-3-hydroxy-15-methylhexadecanoic acid and its homologs are significant components of their cellular lipids[1]. The detection of these molecules, including the target acyl-CoA, could therefore serve as a specific marker for the presence of Bacteroides species.

  • Mycobacterium tuberculosis Lipid Biomarkers: M. tuberculosis possesses a unique and complex lipid cell wall, making its lipid constituents excellent biomarkers. Mycolic acids, very long-chain α-alkyl β-hydroxy fatty acids, are definitive markers for mycobacterial species and can be detected with high sensitivity and specificity from clinical samples like sputum[2][3][4]. Tuberculostearic acid (TBSA), a 10-methyloctadecanoic acid, is another well-established biomarker found in phosphatidylinositols of M. tuberculosis[5][6]. TBSA has shown high sensitivity and specificity in plasma samples for diagnosing active tuberculosis[7].

  • Alternative Bacteroides Biomarkers: Beyond specific fatty acids, other molecules and structures are being investigated as biomarkers for Bacteroides. These include the relative abundance of certain species like Bacteroides uniformis or Bacteroides fragilis in gut microbiome profiles, which have shown strong discriminatory power in identifying disease states[8]. Furthermore, outer membrane vesicles (OMVs) released by B. fragilis contain a unique cargo of proteins, DNA, and RNA that can stimulate specific immune responses and may serve as complex biomarkers[9][10][11].

Data Presentation: Performance of Selected Bacterial Biomarkers

The following table summarizes the performance of various bacterial biomarkers, providing a framework for evaluating new candidates like this compound.

BiomarkerTarget BacteriaAnalytical MethodSample TypeSensitivity (%)Specificity (%)AUCReference
This compound Bacteroides spp. (potential)LC-MS/MSStool, CultureTBDTBDTBD-
Mycolic AcidsMycobacterium tuberculosisESI-MS/MSSputum9493Not Reported[3][4]
Tuberculostearic Acid (TBSA)Mycobacterium tuberculosisHPLCPlasma95.287.9Not Reported[7]
Bacteroides uniformis (Abundance)Gut Dysbiosis Marker16S rRNA SequencingStoolNot ReportedNot Reported0.889[8]
Bacteroides fragilis (Abundance)Gut Dysbiosis Marker16S rRNA SequencingStoolNot ReportedNot Reported0.814[8]
Procalcitonin (PCT)General Bacterial InfectionImmunoassaySerum77790.85[12]
C-Reactive Protein (CRP)General Bacterial InfectionImmunoassaySerum7567Not Reported[1]

TBD: To Be Determined. AUC: Area Under the Curve, a measure of diagnostic accuracy.

Experimental Protocols

Accurate biomarker validation relies on standardized and robust experimental protocols. Below are detailed methodologies for the analysis of bacterial fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) and for acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs)

This method is the gold standard for analyzing the overall fatty acid profile of bacteria. It requires chemical derivatization to make the fatty acids volatile for gas chromatography.

1. Sample Preparation (Whole-Cell Fatty Acid Extraction and Derivatization): [13]

  • Harvesting: Using a sterile loop, harvest approximately 40-50 mg of bacterial cells from a pure culture grown under standardized conditions (e.g., Trypticase Soy Agar at 37°C). Place the cell paste into a clean 13x100 mm glass tube.
  • Saponification: Add 1.0 mL of Reagent 1 (a solution of sodium hydroxide (B78521) in methanol (B129727)/water). Seal the tube tightly with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. This step lyses the cells and saponifies lipids to release fatty acids as sodium salts.
  • Methylation (Derivatization): Cool the tube, then add 2.0 mL of Reagent 2 (a solution of hydrochloric acid in methanol). Reseal and heat at 80°C for 10 minutes. This reaction converts the fatty acid salts to volatile fatty acid methyl esters (FAMEs).
  • Extraction: After cooling, add 1.25 mL of Reagent 3 (a mixture of hexane (B92381) and methyl tert-butyl ether). Gently mix on a rotator for 10 minutes to extract the FAMEs into the organic phase.
  • Phase Separation: Centrifuge briefly to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.

2. GC-MS Instrumentation and Analysis: [13][14][15]

  • Gas Chromatograph: Agilent 6890N or similar.
  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a polar column like a DB-225 for better separation of unsaturated isomers.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injection: 1 µL of the extract is injected in splitless mode. Injector temperature is set to 250-280°C.
  • Oven Temperature Program: An initial temperature of 170°C, ramped to 270°C at 5°C/min.
  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
  • Identification: FAMEs are identified by their retention times compared to known standards and by matching their mass spectra to libraries (e.g., NIST).

Protocol 2: LC-MS/MS Analysis of this compound

This method is suitable for analyzing non-volatile, intact acyl-CoA molecules directly, without the need for derivatization.

1. Sample Preparation (Lipid Extraction): [16][17]

  • Cell Lysis: Resuspend a bacterial cell pellet in a suitable buffer. Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.
  • Extraction: Perform a biphasic lipid extraction using the MTBE method. To the cell lysate, add cold methanol containing a mixture of internal standards. Vortex, then add cold methyl tert-butyl ether (MTBE). Shake vigorously at 4°C.
  • Phase Separation: Induce phase separation by adding LC/MS-grade water and centrifuging at high speed (e.g., 14,000 rpm).
  • Collection: Carefully collect the lower aqueous/methanol phase where acyl-CoAs will partition. The upper organic phase contains most other lipids.
  • Drying and Reconstitution: Dry the collected phase using a centrifugal evaporator. Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water) for analysis.

2. LC-MS/MS Instrumentation and Analysis:

  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm).
  • Mobile Phases:
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from low to high organic phase concentration to elute the acyl-CoA.
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the molecular mass of this compound, and fragment ions will be specific to the CoA moiety and the fatty acyl chain.

Mandatory Visualizations

To clarify the complex processes involved in biomarker validation, the following diagrams illustrate the key workflows.

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation Discovery Hypothesis Generation & Untargeted Profiling (e.g., Lipidomics) Candidate_Selection Candidate Biomarker Selection (e.g., 3-Hydroxy Acyl-CoAs) Discovery->Candidate_Selection Assay_Dev Assay Development (e.g., LC-MS/MS method) Candidate_Selection->Assay_Dev Performance_Eval Performance Evaluation (Sensitivity, Specificity, Reproducibility) Assay_Dev->Performance_Eval Retrospective Retrospective Cohort Study (Case-Control) Performance_Eval->Retrospective Prospective Prospective Validation Study Retrospective->Prospective Clinical_Utility Assessment of Clinical Utility Prospective->Clinical_Utility

Biomarker Discovery and Validation Workflow.

GCMS_Workflow start Bacterial Culture harvest Harvest Cells (40-50 mg) start->harvest saponify Saponification (NaOH, 100°C, 30 min) Liberates Fatty Acids harvest->saponify methylate Methylation (HCl/Methanol, 80°C, 10 min) Forms FAMEs saponify->methylate extract Liquid-Liquid Extraction (Hexane/MTBE) methylate->extract analyze GC-MS Analysis (Separation & Detection) extract->analyze data Data Processing (Identification & Quantification) analyze->data end Fatty Acid Profile data->end

Experimental Workflow for GC-MS Fatty Acid Analysis.

Conclusion

While this compound is not yet a validated biomarker, its structural relationship to known fatty acids in Bacteroides makes it a promising candidate for further investigation. The validation path requires a rigorous, multi-stage process encompassing analytical method development, performance evaluation against established biomarkers, and testing in relevant clinical or environmental samples. The protocols and comparative data presented in this guide offer a framework for researchers to design and execute studies aimed at validating this and other novel lipid biomarkers. The high specificity offered by unique bacterial lipids continues to make them an exciting frontier in the development of next-generation diagnostic tools.

References

A Comparative Analysis of Fatty Acid Profiles in Gut Microbiota: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of fatty acid profiles in the gut microbiota, designed for researchers, scientists, and drug development professionals. It delves into the influence of dietary fats on the gut microbiome and its metabolic output, offering a synthesis of recent experimental data and detailed methodologies.

Introduction

The composition of the gut microbiota and its metabolic functions are intrinsically linked to host health and disease. Dietary fatty acids are potent modulators of this microbial ecosystem, influencing the production of key metabolites such as short-chain fatty acids (SCFAs) and altering the broader lipidomic landscape of the gut. Understanding these interactions is crucial for developing novel therapeutic strategies for a range of conditions, from metabolic disorders to inflammatory diseases. This guide offers a comparative overview of analytical techniques to profile these fatty acids and summarizes the impact of different dietary fats on the gut microbial fatty acid milieu.

Data Presentation: The Impact of Dietary Fats on Fecal Short-Chain Fatty Acids

The following tables summarize quantitative data from human clinical trials investigating the effects of different dietary fatty acid interventions on fecal SCFA concentrations. SCFAs, primarily acetate, propionate, and butyrate, are major products of bacterial fermentation in the colon and play vital roles in host physiology.

Table 1: Fecal Short-Chain Fatty Acid Concentrations in Response to Diets Enriched with Saturated vs. Polyunsaturated Fats

Fatty AcidHigh Saturated Fat (SFA) Diet (μmol/g)High Polyunsaturated Fat (PUFA) Diet (μmol/g)p-valueReference
Acetate45.3 ± 12.152.1 ± 14.5>0.05[1]
Propionate15.2 ± 5.818.9 ± 6.2>0.05[1]
Butyrate12.8 ± 4.916.5 ± 5.1<0.05[1]
Total SCFAs73.3 ± 20.487.5 ± 23.8>0.05[1]

Data are presented as mean ± standard deviation. The study involved a randomized, controlled dietary crossover trial in healthy individuals.

Table 2: Correlation of Fecal SCFA Concentrations with Body Mass Index (BMI)

Fatty AcidCorrelation with BMI (Pearson's r)p-valueReference
Total SCFAs0.369<0.001[2]
Acetate0.369<0.001[2]
Propionate0.393<0.001[2]
Butyrate0.308<0.001[2]

Data compiled from ten human dietary intervention studies.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of findings. Below are protocols for the key experimental techniques used in the analysis of gut microbiota and their fatty acid profiles.

16S rRNA Gene Sequencing for Gut Microbiota Profiling

This protocol outlines the major steps for characterizing the bacterial composition of fecal samples.

a) DNA Extraction:

  • Homogenize 100-200 mg of frozen fecal sample in a lysis buffer containing sodium dodecyl sulfate (B86663) (SDS) and proteinase K.

  • Perform mechanical lysis using bead-beating to ensure disruption of bacterial cell walls.

  • Purify the DNA using a commercially available DNA extraction kit following the manufacturer's instructions.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

b) PCR Amplification of the 16S rRNA Gene:

  • Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

  • Perform PCR in triplicate for each sample to minimize amplification bias.

  • Verify the size of the PCR products by gel electrophoresis.

c) Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.

  • Attach sequencing adapters and sample-specific barcodes to the amplicons in a second PCR step.

  • Purify the barcoded amplicons.

  • Quantify and pool the libraries in equimolar concentrations.

  • Sequence the pooled library on an Illumina sequencing platform (e.g., MiSeq or NovaSeq).

d) Bioinformatic Analysis:

  • Demultiplex the raw sequencing reads based on the barcodes.

  • Perform quality filtering and trimming of the reads.

  • Denoise the reads to generate Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the ASVs using a reference database (e.g., SILVA or Greengenes).

  • Perform downstream analyses, including alpha and beta diversity, and differential abundance testing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid Analysis

This protocol details the quantification of SCFAs in fecal samples.

a) Sample Preparation and Extraction:

  • Weigh approximately 50 mg of frozen fecal sample.

  • Add an internal standard (e.g., 2-ethylbutyric acid) to each sample.

  • Homogenize the sample in an acidified aqueous solution (e.g., with hydrochloric acid) to protonate the SCFAs.

  • Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) by vigorous vortexing.

  • Centrifuge to separate the organic and aqueous phases.

  • Transfer the organic layer containing the SCFAs to a new tube.

b) Derivatization:

  • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatize the dried extract to increase the volatility and thermal stability of the SCFAs. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

c) GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Use a temperature gradient program to separate the different SCFA derivatives.

  • Detect and quantify the eluted compounds using a mass spectrometer operating in either scan or selected ion monitoring (SIM) mode.

  • Identify individual SCFAs based on their retention times and mass spectra compared to authentic standards.

  • Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard and constructing a calibration curve.

Untargeted Lipidomics of Fecal Samples by LC-MS/MS

This protocol provides a general workflow for the comprehensive analysis of the fecal lipidome.

a) Sample Preparation and Lipid Extraction:

  • Lyophilize (freeze-dry) approximately 50 mg of fecal sample to remove water.

  • Perform lipid extraction using a biphasic solvent system, such as the Bligh-Dyer (chloroform/methanol/water) or Matyash (methyl-tert-butyl ether/methanol/water) method, to separate lipids from other cellular components.

  • Include a mixture of internal standards representing different lipid classes to control for extraction efficiency and aid in quantification.

  • Vortex and sonicate the sample to ensure thorough extraction.

  • Centrifuge to separate the phases and collect the organic (lipid-containing) layer.

  • Dry the lipid extract under a stream of nitrogen.

b) LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., isopropanol (B130326)/acetonitrile/water).

  • Separate the lipid species using ultra-high-performance liquid chromatography (UHPLC) with a C18 or other suitable reversed-phase column.

  • Use a gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

  • Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF) operating in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion information and fragmentation spectra for lipid identification.

c) Data Analysis:

  • Process the raw LC-MS/MS data using specialized software (e.g., MS-DIAL, XCMS, or LipidSearch).

  • Perform peak picking, alignment, and feature detection.

  • Identify lipids by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., LipidMaps or mzCloud).

  • Perform semi-quantitative analysis based on peak areas normalized to the internal standards.

  • Conduct statistical analysis to identify lipids that are significantly different between experimental groups.

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate critical processes in gut microbiota fatty acid analysis.

Experimental_Workflow_for_Gut_Microbiota_Fatty_Acid_Analysis Experimental Workflow for Gut Microbiota Fatty Acid Analysis cluster_sample Sample Collection & Processing cluster_analysis Parallel Analysis cluster_microbiota Microbiota Profiling cluster_fatty_acid Fatty Acid Profiling cluster_integration Data Integration & Interpretation Fecal_Sample Fecal Sample Collection Storage Storage at -80°C Fecal_Sample->Storage DNA_Extraction DNA Extraction Storage->DNA_Extraction Lipid_Extraction Lipid Extraction Storage->Lipid_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing SCFA_Analysis GC-MS (SCFAs) Lipid_Extraction->SCFA_Analysis Lipidomics_Analysis LC-MS/MS (Lipidome) Lipid_Extraction->Lipidomics_Analysis Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Microbiota_Composition Microbiota Composition Bioinformatics->Microbiota_Composition Data_Integration Integrative Analysis Microbiota_Composition->Data_Integration Fatty_Acid_Profiles Fatty Acid Profiles SCFA_Analysis->Fatty_Acid_Profiles Lipidomics_Analysis->Fatty_Acid_Profiles Fatty_Acid_Profiles->Data_Integration Biological_Interpretation Biological Interpretation Data_Integration->Biological_Interpretation

Caption: A typical workflow for the integrated analysis of gut microbiota composition and fatty acid profiles.

SCFA_Signaling_Pathway SCFA Signaling via G-Protein Coupled Receptors cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SCFA SCFAs (Butyrate, Propionate, Acetate) FFA2 FFA2 (GPR43) SCFA->FFA2 FFA3 FFA3 (GPR41) SCFA->FFA3 Gq Gαq FFA2->Gq Gio Gαi/o FFA2->Gio FFA3->Gio PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase (AC) Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Cellular_Response_Gq Cellular Responses (e.g., Inflammation, Hormone Secretion) PKC->Cellular_Response_Gq PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gio Cellular Responses (e.g., Inhibition of Lipolysis) PKA->Cellular_Response_Gio

Caption: Signaling pathways of short-chain fatty acids (SCFAs) through G-protein coupled receptors FFA2 and FFA3.

References

A Comparative Guide to Enzyme Specificity in Branched-Chain Fatty Acid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzyme performance in branched-chain fatty acid (BCFA) synthesis, supported by experimental data. It is intended to assist researchers in understanding the nuances of enzyme specificity and in designing experiments for studying these pathways.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids are important components of cellular membranes and signaling molecules. In mammals, their synthesis is primarily carried out by the multifunctional enzyme fatty acid synthase (FASN). While FASN predominantly produces straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA as an extender unit, it also exhibits promiscuity by utilizing branched-chain primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or by incorporating methylmalonyl-CoA as an extender unit.[1][2][3] This promiscuity leads to the formation of monomethyl BCFAs (mmBCFAs). The specificity of the enzymes involved, particularly the choice of primer and extender units, is a critical determinant of the final BCFA profile.

Comparative Enzyme Kinetics

The substrate specificity of metazoan fatty acid synthase (mFAS) has been a subject of detailed kinetic analysis. The efficiency of the enzyme varies significantly with different starter and extender substrates. The ketoacyl synthase (KS) domain of mFAS plays a crucial role in dictating this substrate specificity and the overall speed of BCFA production.[2][4]

Below is a summary of the kinetic parameters for murine FAS (mFAS) with different substrates. The data clearly indicates a strong preference for malonyl-CoA over methylmalonyl-CoA, as evidenced by the significantly lower turnover number (kcat) for BCFA synthesis compared to straight-chain fatty acid (StCFA) synthesis.[5]

Enzyme/DomainSubstrate(s)kcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
mFAS Acetyl-CoA + Malonyl-CoA2.1 ± 0.11.8 ± 0.31.2 x 10⁶[5]
mFAS Acetyl-CoA + Methylmalonyl-CoA0.012 ± 0.001630 ± 14019[5]
KS Domain Decanoyl-ACP + Malonyl-ACP1.8 ± 0.11.1 ± 0.21.6 x 10⁶[5]
KS Domain Decanoyl-ACP + Methylmalonyl-ACP0.06 ± 0.011.5 ± 0.44.0 x 10⁴[5]

Key Observations:

  • The turnover rate for BCFA synthesis by mFAS is approximately 170 times lower than that of StCFA synthesis.[5]

  • The Michaelis constant (Km) of mFAS for acetyl-CoA is about 350 times higher when methylmalonyl-CoA is the extender, indicating a much lower affinity for the primer in the context of BCFA synthesis.[5]

  • The catalytic efficiency (kcat/Km) for StCFA synthesis is several orders of magnitude higher than for BCFA synthesis.[5]

Experimental Protocols

Accurate assessment of enzyme specificity requires robust experimental methodologies. The following are key experimental protocols cited in the literature for studying BCFA synthesis.

NADPH Consumption Assay for Overall FASN Activity

This spectrophotometric assay measures the overall activity of FASN by monitoring the consumption of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.[4][5][6]

Principle: The rate of decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to the FASN activity.

Typical Reaction Mixture:

  • 100 mM potassium phosphate (B84403) buffer (pH 6.5-7.0)[6][7]

  • 1-2 mM EDTA[6][7]

  • Fatty acid-free BSA (e.g., 300 µg/mL)[7]

  • 10 mM Cysteine or DTT[7]

  • 200 µM NADPH[7]

  • Purified FASN enzyme (concentration to be optimized)[7]

  • Starter substrate (e.g., 50 µM acetyl-CoA)[7]

  • Extender substrate (e.g., 80 µM malonyl-CoA or methylmalonyl-CoA)[7]

Procedure:

  • Prepare the reaction mixture without the extender substrate in a cuvette.

  • Initiate the reaction by adding the extender substrate (malonyl-CoA or methylmalonyl-CoA).

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).[7]

  • Calculate the rate of NADPH consumption using its extinction coefficient (6220 M⁻¹cm⁻¹).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To identify and quantify the specific fatty acid products synthesized by FASN, GC-MS is the method of choice.[2][4]

Principle: Fatty acids are extracted, derivatized to volatile esters (e.g., methyl esters), separated by gas chromatography, and identified and quantified by mass spectrometry.

Procedure:

  • Reaction Termination and Extraction: Stop the enzymatic reaction (e.g., by adding a strong acid). Extract the fatty acids using an organic solvent like n-hexane.[7]

  • Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system. The gas chromatograph separates the FAMEs based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds and provides a mass spectrum for identification.

  • Quantification: Use an internal standard (e.g., a fatty acid with an odd chain length not expected to be synthesized) for accurate quantification.

High-Resolution Mass Spectrometry for Direct Product Monitoring

A more direct and sensitive method for monitoring FASN activity and product specificity involves the use of high-resolution mass spectrometry.[7][8] This technique can directly measure the non-esterified fatty acid products in the reaction mixture.

Principle: The high resolving power of the mass spectrometer allows for the direct detection and quantification of fatty acid products without the need for derivatization.

Procedure:

  • Enzymatic Reaction: Perform the FASN assay as described above.

  • Sample Preparation: At specific time points, terminate the reaction and prepare the sample for mass spectrometry analysis, which may involve a simple extraction step.[7]

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) in negative ion mode to detect the deprotonated fatty acid molecules.[8]

  • Data Analysis: Quantify the different fatty acid species based on their peak intensities relative to an internal standard.

Visualizing Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in biochemical pathways and experimental procedures.

BCFA_Synthesis_Pathway BCAA Branched-Chain Amino Acids (Leu, Ile, Val) BCAT BCAT BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH BCKDH BCKA->BCKDH BC_AcylCoA Branched-Chain Acyl-CoAs (e.g., isovaleryl-CoA) BCKDH->BC_AcylCoA FASN Fatty Acid Synthase (FASN) BC_AcylCoA->FASN Primer PropionylCoA Propionyl-CoA PCC PCC PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MethylmalonylCoA->FASN Extender BCFA Branched-Chain Fatty Acids FASN->BCFA StCFA Straight-Chain Fatty Acids FASN->StCFA MalonylCoA Malonyl-CoA MalonylCoA->FASN Extender AcetylCoA Acetyl-CoA AcetylCoA->FASN Primer

Caption: Overview of the branched-chain fatty acid synthesis pathway.

Experimental_Workflow start Start: Purified Enzyme + Substrates reaction Enzymatic Reaction (e.g., 37°C) start->reaction spectro Spectrophotometry (NADPH Consumption) reaction->spectro extraction Lipid Extraction reaction->extraction data_analysis Data Analysis: Specificity & Kinetics spectro->data_analysis derivatization Derivatization (FAMEs) extraction->derivatization lcms High-Resolution MS Analysis extraction->lcms gcms GC-MS Analysis derivatization->gcms gcms->data_analysis lcms->data_analysis

Caption: Workflow for assessing enzyme specificity in BCFA pathways.

Conclusion

The specificity of enzymes in branched-chain fatty acid pathways is a complex interplay of substrate availability and inherent enzyme kinetics. Metazoan fatty acid synthase demonstrates a clear preference for substrates leading to straight-chain fatty acids. However, its ability to incorporate branched-chain precursors, albeit at a lower efficiency, highlights its role in generating a diverse lipid profile. For researchers in drug development, understanding these specificities is crucial for designing inhibitors that can selectively target fatty acid synthesis in pathological conditions where these pathways are dysregulated. The experimental protocols and comparative data presented in this guide offer a foundation for further investigation into the fascinating world of fatty acid metabolism.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the generation of a knockout (KO) mutant is a critical first step in elucidating the function of genes involved in branched-chain fatty acid (BCFA) metabolism. However, rigorous validation is paramount to ensure that any observed phenotype is a direct consequence of the intended genetic modification.[1] This guide provides an objective comparison of key validation techniques, supported by experimental protocols and data, to confirm the functional consequences of a gene knockout in BCFA metabolic pathways.

Comparative Analysis of Validation Methodologies

A robust validation strategy employs a multi-faceted approach, gathering evidence from the genomic, transcriptomic, proteomic, and phenotypic levels.[2] Combining multiple techniques provides the most comprehensive and reliable confirmation of a successful gene knockout.[3]

Validation LevelExperimental TechniquePrimary ObjectiveExpected Result for KnockoutAdvantagesLimitations
Genomic DNA PCR & Agarose Gel ElectrophoresisTo confirm the intended genetic alteration (e.g., deletion or insertion) at the DNA level.[2]A shift in the size of the PCR product compared to the wild-type (WT) control.[2]Fast, simple, and inexpensive initial screening method.[1]Low resolution; cannot confirm the exact sequence change.[1] Not all edits (e.g., small indels) cause a detectable size shift.[4]
Sanger SequencingTo precisely verify the sequence of the modified gene, confirming a frameshift or other targeted mutation.[2][3]Presence of the specific intended mutation (e.g., an indel leading to a premature stop codon).[2]"Gold standard" for confirming the DNA edit; provides precise sequence information.[5]Can be complex to deconvolve mixed sequences from a heterozygous or mosaic cell pool.[5]
mRNA Expression Quantitative PCR (qPCR)To measure the abundance of the target gene's messenger RNA (mRNA).[3]A significant decrease or complete absence of the target mRNA, potentially due to nonsense-mediated decay.[1]Highly sensitive and quantitative.[1]A reduction in mRNA is not a guarantee of protein loss, as some mutations may not affect transcription.[1]
Protein Expression Western BlotTo detect and quantify the amount of the target protein.[3]The complete disappearance of the protein band corresponding to the target.[2]Direct evidence of a functional knockout at the protein level; relatively inexpensive.[5]Dependent on the availability of a specific and validated antibody.[6] May not detect very low levels of residual protein.[5]
Functional/Phenotypic Mass Spectrometry (GC-MS, LC-MS)To quantify changes in BCFA metabolites and related lipids resulting from the gene knockout.Altered levels of specific BCFA species or their downstream products, consistent with the function of the knocked-out gene.Directly assesses the functional impact of the gene knockout on the metabolic pathway.[3]Can be technically complex and require specialized equipment and expertise.
Functional AssaysTo assess the physiological impact of the gene knockout.[3]Changes in cellular processes known to be influenced by BCFA metabolism, such as cell proliferation, membrane fluidity, or signaling.Demonstrates the biological relevance of the gene knockout.[3]The link between the observed phenotype and the specific gene knockout must be carefully established.

Experimental Workflows and Pathways

Visualizing the validation process and the underlying biological pathways is crucial for planning and interpreting experiments.[1]

G cluster_0 Genomic Confirmation cluster_1 Transcriptomic Analysis cluster_2 Proteomic Confirmation cluster_3 Functional Confirmation gDNA Genomic DNA Extraction PCR PCR Amplification of Target Locus gDNA->PCR Seq Sanger Sequencing PCR->Seq RNA Total RNA Extraction Seq->RNA cDNA cDNA Synthesis RNA->cDNA qPCR Quantitative PCR (qPCR) cDNA->qPCR Lysate Protein Lysate Preparation qPCR->Lysate WB Western Blot Lysate->WB Metabolites Metabolite Extraction WB->Metabolites Pheno Phenotypic Assays WB->Pheno MS Mass Spectrometry (GC-MS/LC-MS) Metabolites->MS CRISPR CRISPR/Cas9 Gene Editing Clones Isolate & Expand Clones CRISPR->Clones Clones->gDNA BCFAsynthesis cluster_input Precursors cluster_elongation Fatty Acid Elongation Cycle cluster_output Products BCoA Branched-chain Acyl-CoA (e.g., isobutyryl-CoA) Elongase Elongase (ELOVL) BCoA->Elongase Malonyl Malonyl-CoA Malonyl->Elongase Reductase Reductase Elongase->Reductase Elongation Cycle Dehydratase Dehydratase Reductase->Dehydratase Elongation Cycle Dehydratase->Elongase Elongation Cycle BCFA Branched-Chain Fatty Acid Dehydratase->BCFA ComplexLipids Complex Lipids (e.g., Phospholipids) BCFA->ComplexLipids KO Gene Knockout (e.g., ELOVL) KO->Elongase

References

comparative functional studies of iso- vs. anteiso-branched fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Functional Guide to Iso- vs. Anteiso-Branched Fatty Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and integrity. The two primary types of BCFAs are iso- and anteiso-branched fatty acids, which differ in the position of their methyl branch. This guide provides a comparative functional analysis of these two types of fatty acids, supported by experimental data, to aid researchers in understanding their distinct roles in bacterial physiology and their potential as targets for drug development.

Physicochemical Properties

The positioning of the methyl group in iso- and anteiso-branched fatty acids leads to distinct physicochemical properties, most notably their melting points. Anteiso-fatty acids generally have lower melting points than their iso- counterparts of the same carbon number, which has significant implications for membrane fluidity.

Fatty AcidStructureMelting Point (°C)
iso-C14:012-methyltridecanoic acid51.35
anteiso-C14:011-methyltridecanoic acid24.05
iso-C15:013-methyltetradecanoic acid61.94
anteiso-C15:012-methyltetradecanoic acid-13.34
iso-C16:014-methylpentadecanoic acid59.78
anteiso-C16:013-methylpentadecanoic acid37.10
iso-C17:015-methylhexadecanoic acid69.23
anteiso-C17:014-methylhexadecanoic acidNot available

Functional Comparisons

Membrane Fluidity and Thermal Adaptation

The ratio of iso- to anteiso-branched fatty acids is a critical factor in how bacteria adapt to changes in temperature. Anteiso-branched fatty acids are more effective at increasing membrane fluidity than their iso-branched counterparts.[1] This is because the methyl group in the anteiso- position causes a greater disruption in the packing of the acyl chains, leading to a more disordered and fluid membrane.

Many bacteria, particularly Gram-positive species like Listeria monocytogenes and Staphylococcus aureus, alter the ratio of these fatty acids in response to temperature shifts.[1] At lower temperatures, the proportion of anteiso-fatty acids increases to counteract the rigidifying effect of the cold and maintain optimal membrane fluidity.[2]

Table 2: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty Acid37°C (%)5°C (%)
iso-C15:025.410.2
anteiso-C15:044.165.3
iso-C17:08.72.1
anteiso-C17:012.510.5

Table 3: Fatty Acid Composition of Staphylococcus aureus Grown in Tryptic Soy Broth (TSB) vs. Serum

Fatty Acid TypeTSB-grown (%)Serum-grown (%)
Branched-chain (BCFA)63.536.3
Straight-chain (SCFA)32.432.1
Straight-chain unsaturated (SCUFA)Not detected30.6
Antimicrobial Susceptibility

The composition of branched-chain fatty acids in the bacterial membrane can influence the efficacy of certain antimicrobial agents. For example, the activity of the lipopeptide antibiotic daptomycin (B549167) against Staphylococcus aureus is dependent on the membrane's fatty acid composition.[3][4] While direct comparative studies on isogenic strains with altered iso-/anteiso- ratios are limited, it is known that changes in membrane fluidity, which is modulated by this ratio, can impact susceptibility. Membranes with higher fluidity, often associated with a higher anteiso- content, may exhibit altered interactions with membrane-targeting antibiotics. In Listeria monocytogenes, the cell membrane's high content of branched-chain fatty acids may contribute to its elevated MICs for daptomycin.[5]

Cellular Signaling

Branched-chain fatty acid metabolism is linked to cellular signaling pathways that regulate virulence in pathogenic bacteria. In Staphylococcus aureus, a two-component fatty acid kinase system (Fak) is responsible for incorporating host-derived fatty acids into the bacterial membrane.[6][7][8] This process not only alters the membrane composition but also impacts the transcription of numerous virulence factors. While the specific differential signaling roles of iso- versus anteiso-fatty acids are still under investigation, the overall balance of branched-chain fatty acids is crucial for proper signaling and pathogenesis.

Biosynthesis of Iso- and Anteiso-Branched Fatty Acids

The biosynthesis of iso- and anteiso-branched fatty acids initiates from branched-chain amino acids: leucine (B10760876) for iso-odd-numbered fatty acids, valine for iso-even-numbered fatty acids, and isoleucine for anteiso-odd-numbered fatty acids.[9] The initial steps, involving the conversion of these amino acids to their corresponding α-keto acids and then to short-chain acyl-CoA primers, are distinct from the synthesis of straight-chain fatty acids which typically starts with acetyl-CoA.

Branched-Chain Fatty Acid Biosynthesis Biosynthesis of Iso- and Anteiso-Branched Fatty Acids cluster_iso_odd Iso-Odd Chain cluster_iso_even Iso-Even Chain cluster_anteiso Anteiso-Odd Chain Leucine Leucine alpha_Keto_isocaproate_odd alpha_Keto_isocaproate_odd Leucine->alpha_Keto_isocaproate_odd Isovaleryl_CoA Isovaleryl_CoA alpha_Keto_isocaproate_odd->Isovaleryl_CoA FASII Fatty Acid Synthase II (FASII) Isovaleryl_CoA->FASII Primer Valine Valine alpha_Keto_isovalerate alpha_Keto_isovalerate Valine->alpha_Keto_isovalerate Isobutyryl_CoA Isobutyryl_CoA alpha_Keto_isovalerate->Isobutyryl_CoA Isobutyryl_CoA->FASII Primer Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA alpha_Methylbutyryl_CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA alpha_Methylbutyryl_CoA->FASII Primer BCFA Branched-Chain Fatty Acids FASII->BCFA Malonyl_ACP Malonyl_ACP Malonyl_ACP->FASII Elongation

Caption: Biosynthesis of iso- and anteiso-branched fatty acids.

Experimental Protocols

Fatty Acid Extraction and Methylation for Gas Chromatography (GC) Analysis

This protocol describes a common method for the extraction and derivatization of bacterial fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • 0.5 M Sodium Methoxide (B1231860) in Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass centrifuge tubes with Teflon-lined caps

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Harvest and Wash Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile water or saline to remove residual media components.

  • Saponification and Methylation (One-Step Method):

    • To the cell pellet, add 2 mL of 0.5 M sodium methoxide in methanol.

    • Vortex thoroughly and incubate at 50°C for 15 minutes. This step both lyses the cells and transesterifies the fatty acids.

  • Neutralization and Extraction:

    • Cool the tubes to room temperature.

    • Add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane (upper) phase.

    • Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Sample Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Analysis:

    • Transfer the dried hexane extract to a GC vial.

    • Inject an aliquot into the gas chromatograph for analysis. FAMEs are separated based on their boiling points and retention times, and individual fatty acids are identified by comparison to known standards.

FAME Analysis Workflow Workflow for FAME Analysis Start Bacterial Cell Pellet Saponification Saponification & Methylation (0.5M NaOMe in Methanol, 50°C) Start->Saponification Extraction Extraction (Hexane & Saturated NaCl) Saponification->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Drying Drying (Anhydrous Na2SO4) PhaseSeparation->Drying Collect upper hexane phase GC_Analysis GC Analysis Drying->GC_Analysis

References

Unveiling the Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural confirmation of lipid metabolites is paramount. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA with a common long-chain acyl-CoA, Palmitoyl-CoA, supported by established fragmentation principles and a comprehensive experimental protocol.

This document outlines the predicted fragmentation of this compound and compares it to Palmitoyl-CoA, a standard analyte in lipidomics. The data presented is based on the well-documented behavior of long-chain acyl-Coenzyme A (acyl-CoA) esters in tandem mass spectrometry.

Comparative Analysis of Mass Spectrometry Fragmentation

The primary method for the structural elucidation of acyl-CoAs by mass spectrometry involves positive mode electrospray ionization tandem mass spectrometry (ESI-MS/MS). In this technique, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID). A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass of 507.29 Da. The resulting product ion retains the acyl chain and a portion of the pantetheine (B1680023) structure, providing specific structural information.

Below is a table summarizing the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound and Palmitoyl-CoA.

CompoundMolecular FormulaExact Monoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)Major Product Ion [M+H - 507.3]⁺ (m/z)
This compoundC38H68N7O18P3S1035.37081036.3786529.0886
Palmitoyl-CoAC37H66N7O17P3S1005.34491006.3527499.0627

Visualizing the Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can be visualized as a logical pathway. The initial molecule is ionized to form the precursor ion, which then fragments upon collision with an inert gas, leading to the characteristic neutral loss and the formation of the diagnostic product ion.

fragmentation_pathway precursor This compound [M+H]⁺ m/z = 1036.3786 neutral_loss Neutral Loss (3'-phospho-ADP) 507.29 Da product Product Ion [M+H - 507.3]⁺ m/z = 529.0886 precursor->product CID

A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer and cross-validation of analytical methods between laboratories are cornerstones of robust drug development and manufacturing. This process, also known as analytical method transfer, ensures consistent and reliable data, which is critical for regulatory submissions, quality control, and multi-site clinical trials. This guide provides an objective comparison of common approaches to inter-laboratory cross-validation, supported by detailed experimental protocols and data presentation, to aid in the seamless transfer of analytical methods.

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation is a documented process that qualifies a receiving laboratory to perform an analytical method developed by a transferring laboratory.[1] The primary objective is to ensure that the receiving laboratory can produce results that are comparable to those of the transferring laboratory, thereby maintaining the validated state of the method.[1] This is essential in scenarios such as transferring a method from a research and development setting to a quality control laboratory, outsourcing testing to a contract research organization (CRO), or when multiple laboratories are analyzing samples for the same study.[1]

Approaches to Method Cross-Validation

There are three primary strategies for conducting an analytical method transfer, with the choice depending on the method's complexity, the experience of the receiving laboratory, and the stage of drug development.

  • Comparative Testing: This is the most frequently used approach, where both the transferring and receiving laboratories analyze the same set of pre-determined, homogeneous samples.[2] The results are then statistically compared against predefined acceptance criteria to demonstrate equivalency.[2]

  • Co-validation: In this collaborative approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[3] This is often employed for new methods that are being implemented across multiple sites simultaneously.[3]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[4] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[4]

Data Presentation: A Comparative Summary

Clear and concise data presentation is crucial for evaluating the success of a cross-validation study. The following tables summarize typical acceptance criteria for common analytical methods and provide an example of comparative data.

Table 1: Typical Inter-Laboratory Acceptance Criteria for Common Analytical Methods

Analytical MethodParameterTypical Acceptance Criteria
HPLC Assay Difference in Mean Results≤ 2.0%
Comparison of Precision (%RSD)Receiving lab %RSD should be comparable to transferring lab
Purity/Impurity ProfileComparable profiles, difference in individual impurities ≤ 0.1% (absolute)
Dissolution Testing Comparison of Dissolution Profiles (f2 value)f2 value ≥ 50
Difference in Mean % Dissolved at Final Timepoint≤ 10%
Residual Solvents (GC) Mean Recovery of Spiked Samples80 - 120%
Precision (%RSD) of Recoveries≤ 15%
Spectroscopic Methods (UV-Vis) Difference in Mean Absorbance/Concentration≤ 2.0%

Table 2: Example of Comparative HPLC Assay Results for Drug Substance X

ParameterTransferring Laboratory (Lab A)Receiving Laboratory (Lab B)Acceptance CriteriaResult
Mean Assay Value (%) 99.8%99.5%Difference in Mean ≤ 2.0%Pass (Difference = 0.3%)
Precision (%RSD, n=6) 0.5%0.7%Comparable %RSDPass
Impurity Y (%) 0.12%0.15%Difference ≤ 0.1%Pass (Difference = 0.03%)

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to a successful inter-laboratory cross-validation.

Objective: To demonstrate that the analytical method for the assay of Drug Substance X, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable results.[1]

Materials:

  • Drug Substance X: One homogeneous batch.[1]

  • Reference Standard: A well-characterized reference standard for Drug Substance X.[1]

  • Reagents and Solvents: All reagents and solvents should be of HPLC grade or equivalent.[1]

  • HPLC System: Both laboratories should use HPLC systems with comparable performance characteristics, including a pump, autosampler, column oven, and a UV detector.[1]

Procedure:

  • Standard Solution Preparation: Prepare a standard stock solution of the reference standard at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.[1]

  • Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of Drug Substance X to obtain a final concentration of 0.1 mg/mL. Prepare six independent sample preparations.[1]

  • System Suitability: Before sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria for system suitability should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).[1]

  • Analysis of Samples: Each laboratory will analyze the three different lots of Drug Substance X. Inject each of the six independent sample preparations once.[1]

  • Data Analysis: Calculate the mean assay value, standard deviation, and %RSD for each lot. Compare the results from both laboratories against the pre-defined acceptance criteria. A Student's t-test can be used to compare the mean results, and an F-test can be used to compare the variances.

Objective: To demonstrate the comparability of dissolution profiles for a solid oral dosage form between the transferring and receiving laboratories.

Materials:

  • Drug Product: One lot of the solid oral dosage form.

  • Reference Standard: A well-characterized reference standard of the active pharmaceutical ingredient (API).

  • Dissolution Media: As specified in the analytical method.

  • Dissolution Apparatus: USP Apparatus 1 (basket) or 2 (paddle) with comparable configurations in both laboratories.

Procedure:

  • Media Preparation: Prepare the dissolution medium according to the analytical procedure, ensuring deaeration if required.

  • Standard Preparation: Prepare a standard solution of the API in the dissolution medium at a known concentration.

  • Dissolution Test: Perform the dissolution test on a minimum of 12 dosage units in each laboratory.[5] Collect samples at the specified time points.

  • Sample Analysis: Analyze the collected samples and the standard solution, typically by UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the percentage of drug dissolved at each time point for each vessel. Determine the mean dissolution profile for each laboratory. Compare the dissolution profiles using the similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.

Mandatory Visualizations

Visual representations of workflows and logical relationships can significantly enhance understanding.

Experimental_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Scope & Objectives B Develop Transfer Protocol A->B C Define Acceptance Criteria B->C D Train Receiving Lab Personnel C->D E Analyze Same Lots of Material in Both Labs D->E F Record and Document Results E->F G Statistical Analysis of Results F->G H Compare Against Acceptance Criteria G->H I Successful Transfer? H->I J Final Transfer Report I->J Yes K Investigate Deviations I->K No K->B

Caption: Workflow for Inter-Laboratory Cross-Validation.

Signaling_Pathways cluster_data_input Data Input cluster_comparison Statistical Comparison cluster_decision Decision cluster_outcome Outcome A Lab A Results (Mean, SD, RSD) C Compare Mean Values (e.g., t-test) A->C D Compare Variances (e.g., F-test) A->D E Assess Profile Similarity (e.g., f2 value for dissolution) A->E B Lab B Results (Mean, SD, RSD) B->C B->D B->E F Results within Acceptance Criteria? C->F D->F E->F G Method Transfer Successful F->G Yes H Method Transfer Failed (Investigate & Remediate) F->H No

Caption: Logical Flow for Data Comparison and Acceptance.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols

Before handling (S)-3-Hydroxy-15-methylhexadecanoyl-CoA, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Long-chain acyl-CoA esters can be unstable, susceptible to hydrolysis and oxidation, warranting careful handling to prevent degradation and exposure.[1]

Personal Protective Equipment (PPE) Summary

TaskMinimum Required PPE
Weighing of Solid Compound Lab coat, safety glasses with side shields, nitrile gloves, and respiratory protection (e.g., N95 respirator) if handling as a powder.
Preparation and Handling of Solutions Lab coat, safety goggles, and nitrile gloves. A face shield is recommended if there is a splash hazard.
Spill Cleanup Chemical-resistant gown, safety goggles, face shield, and double-layered nitrile gloves.
Waste Disposal Lab coat, safety glasses with side shields, and nitrile gloves.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following steps provide a general operational framework for its safe disposal.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management.

  • Isolate the Waste: All materials that have come into contact with this compound must be collected in a designated hazardous waste container. This includes:

    • Residual solutions

    • Contaminated labware (e.g., pipette tips, microfuge tubes, vials)

    • Used solid-phase extraction (SPE) cartridges

    • Contaminated gloves, absorbent pads, and other disposable materials.

  • Avoid Mixing: Do not mix waste containing this compound with other chemical or biological waste streams, such as hazardous solvents, heavy metals, or biohazardous materials, unless explicitly permitted by your institution's EHS office.

Step 2: Container Selection and Labeling

Clear communication through proper labeling is essential for safety and compliance.

  • Select Appropriate Containers:

    • Liquid Waste: Use a leak-proof, chemically compatible container.

    • Solid Waste: Use a designated, clearly marked solid waste container.

  • Label Contents Clearly: The container must be clearly labeled with:

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date the waste was first added

    • Appropriate hazard warnings (e.g., "Caution: Chemical Waste")

Step 3: Storage and Final Disposal

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Consult EHS: Before final disposal, consult your institution's EHS office for their specific protocols regarding non-hazardous or unclassified biochemical waste. While some institutions may permit drain disposal of small quantities of biodegradable, non-hazardous materials with copious amounts of water, this requires explicit prior approval.

  • Schedule Waste Pickup: The most prudent and universally accepted method of disposal is to treat this compound as chemical waste. Arrange for a scheduled pickup by your institution's EHS department or a licensed chemical waste disposal contractor to ensure compliance with all local, state, and federal regulations.

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Biological Samples

Understanding the experimental context in which this compound is used helps in identifying potential sources of contamination and waste. The following is a general protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells for analysis, which generates waste requiring proper disposal.[2]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Acetonitrile (ACN) and 2-propanol

  • Weak anion exchange Solid-Phase Extraction (SPE) column

  • Methanol (B129727)

Procedure:

  • Cell Harvesting: Cells are washed with ice-cold PBS and then harvested.

  • Lysis and Extraction: An ice-cold extraction buffer (e.g., 100 mM KH2PO4) is added to the cell pellet. This is followed by the addition of an organic solvent mixture (e.g., ACN:2-propanol) to precipitate proteins and extract the acyl-CoAs.[2] The mixture is vortexed and sonicated.

  • Centrifugation: The mixture is centrifuged at high speed at 4°C to pellet cell debris.[2]

  • Supernatant Collection: The supernatant containing the acyl-CoAs is carefully transferred to a new tube.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a conditioned weak anion exchange SPE column. The column is then washed with buffer and methanol to remove impurities.[2]

  • Elution: The acyl-CoAs are eluted from the SPE column, typically with a solvent like methanol.[3]

  • Sample Concentration: The eluate is dried under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: The dried extract is reconstituted in a suitable mobile phase for analysis by LC-MS/MS.

All used solvents, pipette tips, tubes, and SPE cartridges from this procedure should be disposed of as chemical waste following the protocol outlined above.

Metabolic Pathway and Experimental Workflow Visualization

This compound is an intermediate in the β-oxidation of branched-chain fatty acids.[4] Understanding this pathway is crucial for researchers studying lipid metabolism.

beta_oxidation_pathway β-Oxidation of a Branched-Chain Fatty Acid Branched_Chain_Fatty_Acyl_CoA 15-Methylhexadecanoyl-CoA Enoyl_CoA Trans-Δ2-15-Methylhexadecenoyl-CoA Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-15-methylhexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA 13-Methyltetradecanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: β-Oxidation of a Branched-Chain Fatty Acid.

The following diagram illustrates a logical workflow for the safe disposal of laboratory chemical waste, applicable to this compound.

disposal_workflow start Start: Chemical Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate Waste into Designated Containers identify->segregate label_container Label Container Clearly (Name, Date, Hazards) segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store consult Consult Institutional EHS Guidelines store->consult pickup Arrange for EHS Waste Pickup consult->pickup Follow Protocol end End: Compliant Disposal pickup->end

Caption: Laboratory Chemical Waste Disposal Workflow.

References

Personal protective equipment for handling (S)-3-Hydroxy-15-methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for Research Use Only (RUO) and should not be used for diagnostic or therapeutic purposes. The information provided is based on best practices for handling similar long-chain fatty acyl-CoA analogs. Since a specific Safety Data Sheet (SDS) for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA is not publicly available, a risk-based approach is essential. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound is a long-chain acyl-CoA ester, a class of molecules central to fatty acid metabolism.[1][2] Due to their amphipathic nature and potential for degradation, proper handling is crucial to ensure experimental integrity and laboratory safety.[3] This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure.[4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.[5]

Activity Required Personal Protective Equipment
Receiving and Unpacking Lab coat, safety glasses with side shields, nitrile gloves.
Weighing of Solid Compound Lab coat, safety glasses with side shields, nitrile gloves, and respiratory protection (e.g., N95 respirator) if handling a powder.[5]
Preparing Solutions Chemical-resistant lab coat, safety goggles, nitrile gloves. Work in a well-ventilated area or fume hood.
Handling Solutions Lab coat, safety glasses with side shields, nitrile gloves.
Spill Cleanup Chemical-resistant gown, safety goggles, face shield, and double-layered nitrile gloves.[5]
Waste Disposal Lab coat, safety glasses with side shields, and nitrile gloves.[5]

Operational Plan: Safe Handling Protocol

A standardized operational protocol is critical for minimizing exposure and maintaining the stability of the compound.[3][5]

3.1. Preparation and Handling Area

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Keep a chemical spill kit nearby before starting any work.[5]

  • Confine long hair and loose clothing, and wear appropriate footwear.[7]

3.2. Experimental Protocol: Solution Preparation

  • Equilibration: Allow the sealed container of powdered this compound to warm to room temperature before opening. This prevents moisture condensation on the powder.[3]

  • Weighing: If handling the compound as a powder, conduct this step in a fume hood or a balance enclosure to prevent inhalation of airborne particles.[5]

  • Dissolution:

    • For aqueous solutions, use a slightly acidic buffer (pH 4-6) to improve stability, as the thioester bond is susceptible to hydrolysis at neutral or alkaline pH.[3]

    • Slowly add the solvent to the vial containing the compound to prevent splashing.[5]

    • Gently swirl or vortex to dissolve. Sonication in a water bath can aid dissolution.[3]

  • Inert Gas Purge: For unsaturated acyl-CoAs or long-term storage, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[3]

  • Storage of Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[3] Store solutions at -20°C or below, as recommended by the manufacturer.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[5][8]

4.1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound down the drain.[5] Segregate waste based on the solvent used (e.g., halogenated vs. non-halogenated).[8]

  • Sharps Waste: Any contaminated needles or syringes must be disposed of in a designated sharps container for hazardous materials.[8]

4.2. Decontamination

  • Non-disposable equipment that has come into contact with the compound should be decontaminated.

  • A common procedure is to wash with a suitable solvent (e.g., ethanol) followed by a thorough rinse with water. The solvent wash should be collected as hazardous waste.[5]

4.3. Final Disposal

  • All hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.[5][8]

  • Strictly adhere to all local, state, and federal regulations for chemical waste disposal.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Solid in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Prepare Single-Use Aliquots handle_dissolve->handle_aliquot handle_store Store at ≤ -20°C handle_aliquot->handle_store end_op End of Operation handle_store->end_op disp_segregate Segregate Waste (Solid, Liquid, Sharps) disp_decon Decontaminate Non-Disposable Equipment disp_segregate->disp_decon disp_contact Contact EHS for Waste Pickup disp_decon->disp_contact start Start start->prep_ppe end_op->disp_segregate Post-Experiment

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.